2-Amino-3-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZOVCDTUUZEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449538 | |
| Record name | 2-Amino-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74844-99-8 | |
| Record name | 2-Amino-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74844-99-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-3-methylquinoline
Abstract: 2-Amino-3-methylquinoline is a heterocyclic amine belonging to the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas like drug design where properties such as solubility, lipophilicity, and ionization state directly influence bioavailability and efficacy. This guide provides an in-depth analysis of the core physicochemical characteristics of 2-Amino-3-methylquinoline, offering both established data and detailed, field-proven experimental protocols for their determination. It is designed to serve as a vital resource for researchers, chemists, and drug development professionals, ensuring scientific integrity through validated methodologies and authoritative references.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and structure. 2-Amino-3-methylquinoline is a derivative of quinoline with an amino group at the C2 position and a methyl group at the C3 position.
| Identifier | Value | Source |
| IUPAC Name | 3-methylquinolin-2-amine | [1] |
| CAS Number | 74844-99-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Canonical SMILES | CC1=C(N)N=C2C=CC=CC2=C1 | [1] |
| InChIKey | NCZOVCDTUUZEEA-UHFFFAOYSA-N | [1] |
Core Physical Properties
The physical properties of a compound are critical determinants of its behavior in various environments, influencing everything from reaction kinetics to physiological absorption.
| Property | Value | Experimental Protocol |
| Appearance | White to light yellow crystalline solid | Section 2.1 |
| Melting Point | Data not available | Section 2.2 |
| Boiling Point | Data not available | Section 2.3 |
| Solubility | Soluble in methanol, chloroform | Section 2.4[3] |
Protocol for Macroscopic Characterization
Expertise & Experience: This initial assessment is a simple but crucial quality control step. Any deviation from an expected pure, crystalline solid (e.g., discoloration, oiliness, amorphous state) can indicate impurities or degradation, warranting further purification before proceeding with more complex analyses.
-
Objective: To visually inspect and record the physical state, color, and crystalline nature of the compound.
-
Materials: Spatula, weighing paper, microscope slide, 2-Amino-3-methylquinoline sample.
-
Equipment: Optical microscope.
-
Procedure:
-
Place a small quantity (~1-2 mg) of the sample onto a clean, dry piece of weighing paper.
-
Observe the sample against a white background under ambient light. Record the color and physical state (e.g., crystalline powder, amorphous solid).
-
Transfer a few crystals to a microscope slide.
-
Using an optical microscope, examine the crystalline structure and homogeneity of the sample. Record observations.
-
Protocol for Melting Point Determination
Trustworthiness: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas a broad or depressed melting range suggests the presence of impurities. This protocol incorporates a controlled heating rate to ensure accuracy.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Materials: 2-Amino-3-methylquinoline, capillary tubes (closed at one end).
-
Equipment: Digital melting point apparatus.
-
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approximate the melting point.
-
Allow the apparatus to cool. Prepare a new sample.
-
Set the apparatus to heat rapidly to a temperature approximately 20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ – T₂.
-
Protocol for Solubility Profiling
Expertise & Experience: Assessing solubility in a range of solvents is critical for drug development. Aqueous buffers (like PBS) predict behavior in physiological media, while organic solvents (like DMSO, Ethanol) are relevant for stock solution preparation, formulation, and purification processes.[4]
-
Objective: To determine the qualitative and semi-quantitative solubility of the compound in various pharmaceutically relevant solvents.
-
Materials: 2-Amino-3-methylquinoline, Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Phosphate-Buffered Saline (PBS, pH 7.4), deionized water.
-
Equipment: Vortex mixer, analytical balance, 1.5 mL microcentrifuge tubes.
-
Procedure:
-
Label a series of microcentrifuge tubes, one for each solvent.
-
Accurately weigh 1 mg of 2-Amino-3-methylquinoline into each tube.
-
Add 100 µL of the first solvent (e.g., deionized water) to the corresponding tube. This creates an initial concentration of 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If dissolved, the compound is soluble at ≥10 mg/mL.
-
If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL, concentration 2 mg/mL) and repeat step 4.
-
If still not dissolved, add another 500 µL of the solvent (total volume 1 mL, concentration 1 mg/mL) and repeat step 4.
-
Record the solubility as <1 mg/mL, 1-2 mg/mL, 2-10 mg/mL, or ≥10 mg/mL for each solvent tested.
-
Repeat steps 3-8 for all other solvents.
-
Spectroscopic and Physicochemical Characterization
Spectroscopic analysis provides the definitive structural fingerprint of a molecule, while other physicochemical parameters like pKa and LogP are essential for predicting its behavior in biological systems.
Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa value is crucial as it dictates the charge state of a molecule at a given pH. For a drug candidate, the ionization state at physiological pH (~7.4) profoundly affects its ability to cross cell membranes and interact with its target. The amino group on the quinoline ring is expected to be basic. A potentiometric titration provides a reliable method for determining this value.
-
Objective: To quantify the acidity/basicity of the ionizable groups in the molecule.
-
Protocol: Potentiometric Titration
-
Preparation: Accurately prepare a ~0.01 M solution of 2-Amino-3-methylquinoline in a suitable co-solvent system (e.g., 20% methanol in water) to ensure solubility.
-
Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Titration: Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar. Titrate with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
-
Caption: Workflow for pKa determination via potentiometric titration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Trustworthiness: UV-Vis spectroscopy is a rapid and reliable method for quantitative analysis (using the Beer-Lambert law) and can also be used to determine pKa by observing spectral shifts as a function of pH. The quinoline scaffold is a strong chromophore.[5]
-
Objective: To determine the wavelength(s) of maximum absorbance (λmax).
-
Protocol:
-
Prepare a stock solution of 2-Amino-3-methylquinoline in methanol at a concentration of 1 mg/mL.
-
Create a dilute solution (e.g., 10 µg/mL) using a suitable spectroscopic grade solvent (e.g., methanol or ethanol).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution across a wavelength range of 200-400 nm.
-
Record the λmax values, which are the peaks of highest absorbance. For related compounds, absorbances are noted around 210, 262, and 363 nm, providing an expected range.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is soluble.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and invert several times to ensure complete dissolution.
-
Place the tube in the NMR spectrometer and acquire the ¹H spectrum.
-
Following ¹H acquisition, acquire the ¹³C spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the proton signals. Chemical shifts should be referenced to TMS at 0.00 ppm.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of a compound and providing structural information through fragmentation patterns.[6] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like 2-Amino-3-methylquinoline, minimizing fragmentation and clearly showing the protonated molecular ion [M+H]⁺.
-
Objective: To confirm the molecular weight and study the fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infuse the sample directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-300 amu).
-
The primary peak should correspond to the protonated molecule, [C₁₀H₁₀N₂ + H]⁺, with an expected m/z of approximately 159.09.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 159.09) to induce fragmentation and obtain structural information.
-
Caption: Experimental workflow for ESI-Mass Spectrometry analysis.
Safety and Handling
Trustworthiness: Safe handling is paramount in any laboratory setting. The information provided is aggregated from GHS classifications and safety data sheets for 2-Amino-3-methylquinoline and structurally related compounds.[1][7][8][9]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 or NIOSH standards, a lab coat, and nitrile gloves when handling the compound.[8][9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter sewers or surface water.[7][8]
References
-
ChemBK. (2024). 2-Amino-3-Methyl-3H-Imidazo[4,5-F]Quinoline. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Lin, D., et al. (n.d.). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2024). Approaches towards the synthesis of 2‐aminoquinolines. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]
-
RSC Publishing. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available at: [Link]
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
-
PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Available at: [Link]
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- 2. synchem.de [synchem.de]
- 3. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]
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- 5. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Significance of the 2-Aminoquinoline Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-methylquinoline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of 2-Amino-3-methylquinoline. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and high-purity outcomes.
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an amino group at the C2 position, particularly with adjacent alkyl substitution as in 2-Amino-3-methylquinoline, creates a versatile building block for the development of novel therapeutic agents. Its unique electronic and steric properties make it a valuable intermediate for synthesizing compounds with potential applications in oncology, infectious diseases, and neuropharmacology. This guide delineates a robust and well-established pathway for its synthesis and provides a multi-faceted analytical approach to confirm its structural integrity and purity.
Strategic Approach to Synthesis: The Friedländer Annulation
Among the various methods for quinoline synthesis, the Friedländer annulation stands out for its efficiency and atom economy.[1] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2] For the targeted synthesis of 2-Amino-3-methylquinoline, the reaction proceeds between 2-aminobenzaldehyde and propionaldehyde.
The reaction can be catalyzed by either acids or bases.[3] The mechanism initiates with an aldol condensation between the two carbonyl reactants. This is followed by an intramolecular cyclization via the formation of a Schiff base, and subsequent dehydration to yield the final aromatic quinoline ring.[3] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield, with modern variations employing catalysts like iodine or Lewis acids to proceed under milder conditions.[2]
Caption: Figure 1: Friedländer Synthesis of 2-Amino-3-methylquinoline
Experimental Protocol: Synthesis and Purification
This section details a representative, field-proven protocol for the synthesis of 2-Amino-3-methylquinoline, followed by a standard purification workflow.
Synthesis via Friedländer Annulation
Materials:
-
2-Aminobenzaldehyde
-
Propionaldehyde
-
Ethanol (absolute)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.1 eq) to the solution and stir until dissolved.
-
Reagent Addition: Slowly add propionaldehyde (1.5 eq) to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane eluent system.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute HCl solution.
-
Extraction: Remove the ethanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
Purification by Column Chromatography
The crude product is purified by flash column chromatography on silica gel.[4]
-
Column Packing: Prepare a silica gel slurry in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-Amino-3-methylquinoline as a solid.
Comprehensive Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic and physical methods.
Caption: Figure 2: Experimental and Analytical Workflow
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Amino-3-methylquinoline is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [5] |
| Molecular Weight | 158.20 g/mol | [5] |
| Appearance | Solid (typically light yellow or tan) | General Observation |
| Melting Point | To be determined experimentally | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of the target molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for 2-Amino-3-methylquinoline are detailed below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Methyl) | ~2.3 | Singlet (s) |
| -NH₂ (Amine) | ~5.0 - 6.0 (broad) | Singlet (br s) |
| Aromatic H (C4-H) | ~7.8 | Singlet (s) |
| Aromatic H (C5-H, C8-H) | ~7.5 - 8.0 | Doublet (d) |
| Aromatic H (C6-H, C7-H) | ~7.2 - 7.4 | Triplet (t) or Multiplet (m) |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of all 10 carbon atoms in unique electronic environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (Methyl) | ~15 - 20 |
| C3 (C-CH₃) | ~120 - 125 |
| C4a, C8a (Bridgehead) | ~125 - 130 |
| C5, C6, C7, C8 | ~122 - 135 |
| C4 | ~135 - 140 |
| C2 (C-NH₂) | ~155 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of bonds.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3450 - 3300 | Two sharp bands, characteristic of a primary amine |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp bands |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Sharp bands |
| N-H Bend (Amine) | 1650 - 1580 | Medium to strong band |
| C=C/C=N Stretch (Ring) | 1620 - 1450 | Multiple strong bands, characteristic of the quinoline core |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[6]
-
Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Molecular Ion Peak (M⁺): The primary peak is expected at m/z = 158, corresponding to the molecular weight of C₁₀H₁₀N₂.[5]
-
Key Fragmentation: Common fragmentation pathways for quinolines may involve the loss of small, stable molecules or radicals. Expected fragments for 2-Amino-3-methylquinoline could include:
-
[M-1]⁺ (m/z 157): Loss of a hydrogen radical.
-
[M-15]⁺ (m/z 143): Loss of a methyl radical (•CH₃).
-
[M-27]⁺ (m/z 131): Loss of hydrogen cyanide (HCN) from the ring system.
-
Safety and Handling
2-Amino-3-methylquinoline is a chemical compound and should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 2-Amino-3-methylquinoline. By employing the robust Friedländer annulation and a comprehensive suite of analytical techniques including NMR, IR, and Mass Spectrometry, researchers can confidently prepare and validate this important chemical intermediate. The protocols and data provided herein serve as a reliable resource for professionals in chemical synthesis and drug discovery, facilitating the exploration of new chemical entities based on the versatile 2-aminoquinoline scaffold.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. 2022;27(13):4142. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. 2024;14(15):10683-10705. [Link]
-
PubChem. 2-Amino-3-methylquinoline. [Link]
-
Rodríguez-Cabo T, Moniruzzaman M, Rodríguez I, et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Anal Bioanal Chem. 2015;407(20):6159-6170. [Link]
Sources
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-3-methylquinoline | C10H10N2 | CID 10953794 - PubChem [pubchem.ncbi.nlm.nih.gov]
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2-Amino-3-methylquinoline CAS number and synonyms
An In-Depth Technical Guide to 2-Amino-3-methylquinoline
Foreword: A Note on Chemical Specificity
It is critically important for researchers to distinguish the subject of this guide, 2-Amino-3-methylquinoline (CAS: 74844-99-8) , from the similarly named but structurally distinct compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (CAS: 76180-96-6). The latter, often abbreviated as "IQ," is a well-studied heterocyclic amine found in cooked meats and is recognized as a carcinogenic agent.[1][2] This document exclusively addresses the technical details of the simpler quinoline derivative, a valuable building block in synthetic and medicinal chemistry.
Section 1: Core Compound Identification and Physicochemical Properties
2-Amino-3-methylquinoline is a heterocyclic aromatic amine that serves as a foundational scaffold in synthetic chemistry. Its structure, featuring a quinoline core with an amino group at the 2-position and a methyl group at the 3-position, makes it a versatile intermediate for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors.[3]
CAS Number and Synonyms
-
Common Synonyms:
Physicochemical Data Summary
The fundamental properties of a compound dictate its behavior in solvent systems, its reactivity, and its analytical signature. The data below is essential for planning any synthetic or analytical procedure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[5] |
| Molecular Weight | 158.20 g/mol | PubChem[5] |
| IUPAC Name | 3-methylquinolin-2-amine | PubChem[5] |
| SMILES | CC1=CC2=CC=CC=C2N=C1N | PubChem[5] |
| InChI | InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3,(H2,11,12) | PubChem[5] |
| InChIKey | NCZOVCDTUUZEEA-UHFFFAOYSA-N | PubChem[5] |
| Form | Typically a solid | Sigma-Aldrich |
| Solubility | The hydrochloride salt is noted to be soluble in water.[3] | CymitQuimica[3] |
Section 2: Synthesis Strategies and Mechanistic Considerations
The synthesis of 2-aminoquinoline derivatives is a cornerstone of heterocyclic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The approaches generally involve either constructing the quinoline ring system with the amino group (or a precursor) already in place or by adding the amino group to a pre-formed quinoline.[6]
Foundational Ring-Forming Reactions
Classical methods provide robust, though sometimes harsh, pathways to the quinoline core.[6][7]
-
Friedländer Synthesis: This is a highly effective and common method involving the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active α-methylene group, such as a ketone or nitrile.[6] For 2-amino-3-methylquinoline, a plausible Friedländer approach would involve the reaction of 2-aminobenzonitrile with acetone. The nitrile group acts as a masked amine, which cyclizes to form the final product.
-
Annulation of Anilines: Other strategies involve the cyclization of anilines with various partners. For instance, reacting anilines with nitriles can directly incorporate the C2-amino functionality.[7]
Illustrative Synthetic Workflow: Friedländer Annulation
The following diagram illustrates a generalized workflow for a Friedländer-type synthesis, a common and logical approach to constructing the 2-amino-3-methylquinoline scaffold.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 117391-48-7: 2-Amino-3-Methylquinoline Hydrochloride [cymitquimica.com]
- 4. synchem.de [synchem.de]
- 5. 2-Amino-3-methylquinoline | C10H10N2 | CID 10953794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Amino-3-methylquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-methylquinoline (C₁₀H₁₀N₂), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing detailed protocols, this guide aims to serve as a practical resource for the characterization and utilization of this important molecule.
Introduction: The Significance of 2-Amino-3-methylquinoline
2-Amino-3-methylquinoline belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are of immense interest due to their wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution of an amino group at the 2-position and a methyl group at the 3-position of the quinoline scaffold can significantly influence its biological activity and physicochemical properties. Accurate and thorough spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic and steric effects of these substituents, which are critical for rational drug design and development.
This guide delves into the three primary spectroscopic techniques used to elucidate the structure of 2-Amino-3-methylquinoline:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Amino-3-methylquinoline, both ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Amino-3-methylquinoline is predicted to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group and the electron-donating methyl group, as well as the inherent aromaticity of the quinoline ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Amino-3-methylquinoline
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8-8.0 | Doublet | H-8 |
| ~7.5-7.7 | Doublet | H-5 |
| ~7.3-7.5 | Triplet | H-7 |
| ~7.1-7.3 | Triplet | H-6 |
| ~7.0-7.2 | Singlet | H-4 |
| ~4.5-5.5 | Broad Singlet | NH₂ |
| ~2.2-2.4 | Singlet | CH₃ |
Disclaimer: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.
Expertise & Experience: The downfield chemical shifts of the protons on the benzene ring (H-5 to H-8) are characteristic of aromatic protons. The singlet nature of the H-4 proton is due to the absence of adjacent protons. The broadness of the NH₂ signal is a result of quadrupole broadening and potential hydrogen exchange. The upfield shift of the methyl group protons is typical for an alkyl substituent on an aromatic ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-3-methylquinoline will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-methylquinoline
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | C-2 |
| ~145-147 | C-8a |
| ~135-137 | C-4 |
| ~128-130 | C-7 |
| ~125-127 | C-5 |
| ~122-124 | C-6 |
| ~120-122 | C-4a |
| ~115-117 | C-3 |
| ~18-20 | CH₃ |
Disclaimer: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.
Trustworthiness: The chemical shifts are assigned based on established substituent effects on the quinoline ring system. The carbon attached to the amino group (C-2) is expected to be significantly deshielded. The quaternary carbons (C-4a and C-8a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Amino-3-methylquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of the NH₂ protons, resulting in a sharper signal.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.
-
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-methylquinoline will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for 2-Amino-3-methylquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of primary amine |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Weak to Medium | Aliphatic C-H stretch (methyl group) |
| ~1620 | Strong | C=N stretch (quinoline ring) |
| ~1580, ~1500, ~1450 | Medium to Strong | C=C stretch (aromatic rings) |
| ~1430 | Medium | C-H bend (methyl group) |
| 750-850 | Strong | Aromatic C-H out-of-plane bend |
Disclaimer: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.
Authoritative Grounding: The presence of a doublet in the 3400-3500 cm⁻¹ region is a hallmark of a primary amine. The strong absorptions in the 1450-1620 cm⁻¹ range are characteristic of the quinoline ring system's vibrations.[1]
Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of 2-Amino-3-methylquinoline (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Acquire a background spectrum (of air or the empty ATR crystal).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram of IR Experimental Workflow:
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.
Mass Spectral Data
The mass spectrum of 2-Amino-3-methylquinoline was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Table 4: Key Ions in the Mass Spectrum of 2-Amino-3-methylquinoline
| m/z | Relative Intensity | Assignment |
| 158 | High | Molecular Ion [M]⁺ |
| 157 | Moderate | [M-H]⁺ |
| 143 | High | [M-CH₃]⁺ |
| 130 | Moderate | [M-HCN-H]⁺ or [M-N₂H₂]⁺ |
| 116 | Moderate | Further fragmentation |
Expertise & Experience: The molecular ion peak at m/z 158 confirms the molecular formula C₁₀H₁₀N₂ (calculated molecular weight: 158.20 g/mol ). The peak at m/z 157 is likely due to the loss of a hydrogen radical. A significant fragment at m/z 143 corresponds to the loss of a methyl radical, which is a common fragmentation pathway for methylated aromatic compounds. The fragment at m/z 130 could arise from the loss of a hydrogen cyanide (HCN) molecule from the [M-H]⁺ ion, a characteristic fragmentation for nitrogen-containing heterocycles.
Experimental Protocol: Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Diagram of Mass Spectrometry Experimental Workflow:
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 2-Amino-3-methylquinoline. The predicted NMR and IR data, in conjunction with the experimental mass spectrum, offer a detailed picture of its molecular structure. The provided protocols are designed to ensure the acquisition of high-quality, reliable data. This information is essential for any researcher working with this compound, facilitating its use in drug discovery, synthesis of novel materials, and other scientific endeavors.
References
-
Gouda, M. A., et al. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(8), 752-766. [Link]
-
PubChem. (n.d.). 2-Amino-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Vera, D. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530. [Link]
-
El-Faham, A., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(1), 1-17. [Link]
-
Trinh, T. H., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 253-264. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
- Socrates, G. (2001). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
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An In-Depth Technical Guide to the Discovery and History of 2-Amino-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Storied Scaffold
The quinoline core, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its journey from a coal tar distillate to a privileged scaffold in modern drug discovery is a testament to over a century of chemical innovation. This technical guide delves into the specific history and discovery of a key derivative, 2-Amino-3-methylquinoline, a molecule whose synthetic origins are intrinsically linked to the foundational named reactions that defined the golden age of heterocyclic chemistry. By understanding the historical context and the evolution of its synthesis, researchers can gain a deeper appreciation for the chemical logic that underpins the construction of this versatile molecular framework.
The Genesis of Quinoline Synthesis: A Confluence of Discovery
The story of 2-Amino-3-methylquinoline begins not with its own discovery, but with the broader quest to understand and synthesize the parent quinoline ring system. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, it was the subsequent elucidation of its benzene-fused pyridine structure that ignited a flurry of synthetic exploration in the late 19th century.[1] Several seminal named reactions emerged during this period, each providing a unique pathway to the quinoline core and laying the groundwork for the eventual synthesis of its myriad derivatives.
A comparative overview of these foundational methods is essential to appreciate the context in which 2-Amino-3-methylquinoline was likely first synthesized.
| Reaction | Year | Inventors | General Transformation | Typical Reactants |
| Skraup Synthesis | 1880 | Zdenko Hans Skraup | Aniline to Quinoline | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent |
| Doebner-von Miller Reaction | 1881 | Oscar Doebner & Wilhelm von Miller | Aniline to 2,4-Disubstituted Quinolines | Aniline, α,β-Unsaturated Carbonyl Compound, Acid |
| Friedländer Synthesis | 1882 | Paul Friedländer | 2-Aminoaryl Aldehyde/Ketone to Quinoline | 2-Aminoaryl Aldehyde/Ketone, Compound with an α-Methylene Group |
| Combes Synthesis | 1888 | Alphonse Combes | Aniline to 2,4-Disubstituted Quinoline | Aniline, β-Diketone, Acid |
The Likely Path to Discovery: The Friedländer Synthesis
While a definitive, single "discovery paper" for 2-Amino-3-methylquinoline has proven elusive in the historical record, a logical deduction based on its substitution pattern points towards the Friedländer synthesis as the most probable route of its initial preparation.[2][3] The Friedländer reaction, first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][4]
The synthesis of 2-Amino-3-methylquinoline via the Friedländer approach would logically involve the reaction of a 2-aminobenzaldehyde or a derivative with propionaldehyde or a related three-carbon carbonyl compound. The inherent strength of this method lies in its versatility and the directness with which it can be used to introduce substituents at the 2- and 3-positions of the quinoline ring.
Hypothetical Friedländer Synthesis of 2-Amino-3-methylquinoline: A Mechanistic Perspective
The reaction would proceed through an initial aldol-type condensation between the 2-aminoaryl carbonyl and the enolate of the α-methylene-containing reactant. This is followed by a cyclization and dehydration to furnish the aromatic quinoline ring.
Caption: Hypothetical Friedländer synthesis of 2-Amino-3-methylquinoline.
Experimental Protocol: A Generalized Friedländer Annulation
The following protocol represents a generalized procedure for a Friedländer-type synthesis, adaptable for the preparation of 2-Amino-3-methylquinoline.
Materials:
-
2-Aminobenzaldehyde or a suitable derivative (1.0 eq)
-
Propionaldehyde or an equivalent α-methylene carbonyl compound (1.2 eq)
-
Ethanol or Dimethylformamide (DMF) as solvent
-
Potassium hydroxide or p-toluenesulfonic acid as catalyst
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde derivative in the chosen solvent.
-
Add the α-methylene carbonyl compound to the solution.
-
Introduce a catalytic amount of the acid or base.
-
Heat the reaction mixture to reflux (typically between 80-150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Alternative Historical Synthetic Routes
While the Friedländer synthesis is the most direct historical route, other classical methods could have been adapted to produce 2-Amino-3-methylquinoline, albeit through more circuitous pathways.
The Combes Synthesis: A Plausible, though less direct, approach
The Combes synthesis, reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] To generate a 2-amino-3-methylquinoline, a more complex, suitably substituted β-dicarbonyl compound would be required, making this a less likely choice for the initial synthesis compared to the more straightforward Friedländer approach.
Caption: General schematic of the Combes quinoline synthesis.
The Evolution of Synthesis and the Enduring Legacy
The late 19th and early 20th centuries laid a robust foundation for quinoline chemistry. While the precise "eureka" moment for 2-Amino-3-methylquinoline remains to be unearthed from the annals of chemical literature, the principles established by Friedländer and his contemporaries undoubtedly paved the way for its creation.
Modern synthetic organic chemistry has, of course, introduced a plethora of more sophisticated and efficient methods for constructing substituted quinolines. These include transition-metal-catalyzed cross-coupling reactions and multi-component reactions that offer greater control over regioselectivity and functional group tolerance. However, the classical named reactions remain fundamental to a comprehensive understanding of heterocyclic chemistry. They not only provide historical context but also continue to be utilized and adapted in contemporary research, a testament to their enduring power and chemical elegance.
The journey of 2-Amino-3-methylquinoline from a hypothetical product of a classical reaction to a readily available building block for modern research underscores the cumulative nature of scientific progress. Each generation of chemists builds upon the foundational discoveries of the past, refining and expanding the synthetic toolkit available for the creation of novel molecules with the potential to address pressing challenges in medicine and technology.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- JETIR. (2019, June).
- Kaur, M., & Singh, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995.
-
Wikipedia contributors. (2023, November 19). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
- Taylor & Francis. (2023). A review on synthetic investigation for quinoline- recent green approaches.
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Wiley Online Library. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions.
-
Wikipedia contributors. (2023, April 20). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
- Sloop, J. C. (2008). A study of the Combes quinoline synthesis. Drug Discoveries & Therapeutics, 2(4), 253-261.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
-
Wikipedia contributors. (2023, November 19). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
- Wiley Online Library. (n.d.). Combes Quinoline Synthesis. Merck Index.
- Patel, V. M., & Rajani, D. P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21374.
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A Technical Guide to 2-Amino-3-methylquinoline: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Amino-3-methylquinoline, a heterocyclic amine of significant interest to the scientific community. As a derivative of the quinoline scaffold, which is central to numerous pharmaceuticals and functional materials, this compound serves as a critical building block in synthetic and medicinal chemistry. This document delineates its core molecular structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, it explores established synthetic methodologies and discusses its potential applications in drug discovery and development, grounded in the broader context of quinoline's pharmacological relevance. The guide concludes with essential safety and handling protocols to ensure its proper use in a research environment.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinolines are aromatic heterocyclic compounds composed of a benzene ring fused to a pyridine ring.[1] This structural motif is considered a "privileged scaffold" in drug discovery, as it is a core component in a wide array of natural products, synthetic drugs, and bioactive compounds.[1][2] Molecules incorporating the quinoline ring system have demonstrated a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1] The versatility of the quinoline nucleus allows for functionalization at various positions, enabling chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. 2-Amino-3-methylquinoline represents a valuable, functionalized intermediate primed for elaboration into more complex, next-generation therapeutic agents.[3]
Core Molecular Profile of 2-Amino-3-methylquinoline
Chemical Structure and Formula
2-Amino-3-methylquinoline consists of a quinoline bicyclic system with a primary amine group (-NH₂) substituted at the C2 position and a methyl group (-CH₃) at the C3 position. This specific arrangement of functional groups dictates its chemical reactivity and potential for forming hydrogen bonds and other non-covalent interactions, which are critical for biological activity.
The chemical formula for 2-Amino-3-methylquinoline is C₁₀H₁₀N₂ .[4]
Caption: Chemical structure of 2-Amino-3-methylquinoline.
Nomenclature and Identifiers
For unambiguous identification in research and regulatory contexts, a substance is defined by several key identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-methylquinolin-2-amine | [4] |
| CAS Number | 74844-99-8 | [4][5] |
| Molecular Formula | C₁₀H₁₀N₂ | [4] |
| Molecular Weight | 158.20 g/mol | [4] |
| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1N | [4] |
| InChIKey | NCZOVCDTUUZEEA-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Appearance | Off-white to yellow solid | [5] |
| Melting Point | 228-230 °C | [5] |
| Boiling Point | 316.0 ± 22.0 °C (Predicted) | [5] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.80 ± 0.50 (Predicted) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure elucidation and purity assessment. Based on its functional groups, the expected spectroscopic data for 2-Amino-3-methylquinoline are as follows.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, typically in the 7.0-8.5 ppm range. The methyl group (-CH₃) would appear as a sharp singlet further upfield, likely around 2.0-2.5 ppm. The protons of the primary amine (-NH₂) would produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display ten distinct signals. The aromatic carbons of the quinoline ring will resonate in the 110-150 ppm region. The carbon bearing the amino group (C2) and the carbons at the ring junction (C4a, C8a) will have characteristic shifts influenced by the nitrogen heteroatom. The methyl carbon will appear at a high field, typically between 15-25 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. The primary amine will be characterized by two sharp N-H stretching bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1450-1650 cm⁻¹ region.
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, approximately 158.2. Fragmentation patterns would likely involve the loss of small molecules or radicals, providing further structural confirmation.
Synthesis Methodologies
The synthesis of substituted 2-aminoquinolines is a well-established area of organic chemistry, often leveraging cyclization reactions.
Foundational Principles: Friedländer-Type Synthesis
A common and authoritative approach for constructing the quinoline core is the Friedländer annulation or related strategies. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. For 2-Amino-3-methylquinoline, a plausible pathway involves the reaction between a 2-aminoaryl carbonyl compound and 2-aminopropenenitrile or a related synthon. More modern approaches often use transition-metal-free conditions, for example, using potassium tert-butoxide to mediate the reaction between 2-aminoaryl carbaldehydes and alkyl cyanides.[6]
Example Synthetic Protocol: Transition-Metal-Free Cyclization
This protocol is a representative methodology adapted from modern synthetic strategies for 2-aminoquinolines.[6][7]
Objective: To synthesize 2-Amino-3-methylquinoline from 2-aminobenzaldehyde and propionitrile.
Materials:
-
2-Aminobenzaldehyde
-
Propionitrile
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask under an inert nitrogen atmosphere, add 2-aminobenzaldehyde (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Subsequently, add propionitrile (1.5 eq).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add potassium tert-butoxide (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The causality for using a strong, non-nucleophilic base like KOtBu is to deprotonate the α-carbon of the nitrile, generating the necessary carbanion for the initial condensation step without competing side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The use of an organic solvent like ethyl acetate is crucial for selectively extracting the desired organic product from the aqueous phase.
-
Purification: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-3-methylquinoline.
Workflow Visualization
Caption: Generalized workflow for the synthesis of 2-Amino-3-methylquinoline.
Applications in Research and Drug Development
The primary value of 2-Amino-3-methylquinoline lies in its role as a versatile synthetic intermediate for creating more complex molecules with potential biological activity.
-
Scaffold for Drug Discovery: The quinoline core is present in numerous FDA-approved drugs.[2] The amino group at the C2 position of 2-Amino-3-methylquinoline provides a convenient handle for further chemical modifications, such as amide bond formation, alkylation, or participation in cyclization reactions to build fused heterocyclic systems.
-
Potential Pharmacophore: The structure can act as a pharmacophore, the essential part of a molecule responsible for its biological activity. By designing libraries of compounds derived from this scaffold, researchers can perform structure-activity relationship (SAR) studies to identify novel drug candidates for various therapeutic targets, including kinases, proteases, and receptors.[3]
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
Hazard Identification
Based on aggregated GHS data, 2-Amino-3-methylquinoline presents the following hazards:
| Hazard Class | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | [4] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage | [4] |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C, protected from light.[5]
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
In Case of Skin Contact: Wash with plenty of soap and water.[8]
-
Conclusion
2-Amino-3-methylquinoline is a fundamentally important heterocyclic compound with a well-defined structure and predictable chemical properties. Its true value is realized in its application as a versatile building block for the synthesis of novel molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is essential for researchers aiming to leverage this scaffold in the fields of medicinal chemistry, drug discovery, and materials science.
References
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2-Amino-3-methylquinoline | C10H10N2 | CID 10953794 - PubChem. (n.d.). Retrieved from [Link]
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2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem. (n.d.). Retrieved from [Link]
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2-AMINO-3-METHYLQUINOLINE molecular information - Cas Number Lookup. (n.d.). Retrieved from [Link]
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2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets. (n.d.). Retrieved from [Link]
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Approaches towards the synthesis of 2‐aminoquinolines. - ResearchGate. (2025). Retrieved from [Link]
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2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (2018). Retrieved from [Link]
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One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. (2012). Retrieved from [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]
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3-[(Quinolin-2-ylmethyl)amino]quinoline - 13C NMR - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (2024). Retrieved from [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). Vietnam Journal of Chemistry. Retrieved from [Link]
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Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine - ResearchGate. (2018). Retrieved from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019). Retrieved from [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (2025). Retrieved from [Link]
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Foreword: A Foundational Guide for Preformulation and Development
An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-methylquinoline
To the researchers, medicinal chemists, and formulation scientists at the forefront of pharmaceutical innovation, this document serves as a comprehensive technical guide to understanding the fundamental physicochemical properties of 2-Amino-3-methylquinoline. In the landscape of drug discovery and development, a thorough characterization of a molecule's solubility and stability is not merely a regulatory checkbox; it is the bedrock upon which successful formulation strategies, reliable analytical methods, and ultimately, safe and efficacious medicines are built.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from foundational knowledge to practical, field-tested experimental protocols. As your partner in scientific application, my goal is to not only provide the "how" but to illuminate the "why"—the causality behind experimental choices and the principles of designing self-validating systems. We will delve into the solubility profile of 2-Amino-3-methylquinoline, outline robust methodologies for its determination, and subsequently explore its intrinsic stability through systematic forced degradation studies. Every recommendation and protocol herein is grounded in established scientific principles and regulatory expectations, designed to empower you to move your development program forward with confidence and scientific integrity.
Section 1: Core Physicochemical Characteristics
A molecule's inherent properties govern its behavior in solution and under stress. 2-Amino-3-methylquinoline is an aromatic heterocyclic amine with a structure that suggests moderate polarity, potential for hydrogen bonding via the amino group, and a basic character due to the nitrogen atoms.
Table 1: Physicochemical Properties of 2-Amino-3-methylquinoline
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| IUPAC Name | 3-methylquinolin-2-amine | [1] |
| CAS Number | 74844-99-8 | [1] |
| Appearance | (To be determined experimentally) | |
| pKa | (To be determined experimentally) |
Section 2: Solubility Profile: A Practical Approach to Characterization
Published quantitative solubility data for 2-Amino-3-methylquinoline is sparse. Therefore, an experimental determination is a critical first step in any development program. The molecule's structure, featuring both a hydrophobic quinoline core and a hydrophilic amino group, suggests its solubility will be highly dependent on the solvent's polarity and the pH of aqueous media. The hydrochloride salt form is noted to be water-soluble, which indicates that the free base likely has limited aqueous solubility that can be significantly improved in acidic conditions.[2]
Causality Behind Solvent Selection
The choice of solvents for solubility screening should be strategic, covering a range of polarities and hydrogen bonding capabilities to mimic potential formulation and processing environments.
-
Aqueous Media: pH is the critical variable. Solubility should be assessed in acidic, neutral, and basic conditions (e.g., 0.1N HCl, Phosphate Buffered Saline pH 7.4, 0.1N NaOH) to understand the impact of protonation of the basic nitrogen centers.
-
Polar Protic Solvents: Methanol, ethanol, and isopropanol are chosen for their ability to engage in hydrogen bonding, which may favorably interact with the amino group.
-
Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are common in analytical procedures and as processing solvents.
-
Non-Polar Solvents: Toluene and cyclohexane can help define the lipophilic character of the molecule.
Experimental Workflow: Isothermal Saturation Method
The isothermal saturation method, or "shake-flask" method, is the gold standard for determining equilibrium solubility. It is a self-validating system because it ensures that the solution has reached equilibrium, providing a true measure of the compound's intrinsic solubility under the specified conditions.
Caption: Workflow for Experimental Solubility Determination.
Detailed Protocol: Solubility Determination
-
Preparation: Add an excess amount of 2-Amino-3-methylquinoline (enough to ensure solid remains after equilibrium) to a series of vials, each containing a precise volume (e.g., 1.0 mL) of the selected solvents.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours. Expertise Insight: For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary. True equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not increase.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle. Carefully withdraw a portion of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Analysis: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method.
-
Data Reporting: Express solubility in mg/mL or molarity.
Table 2: Solubility Data Summary for 2-Amino-3-methylquinoline (Template)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Classification |
| 0.1 N HCl (pH ~1) | 25 | (Experimental Data) | |
| Water | 25 | (Experimental Data) | |
| PBS (pH 7.4) | 25 | (Experimental Data) | |
| 0.1 N NaOH (pH ~13) | 25 | (Experimental Data) | |
| Methanol | 25 | (Experimental Data) | |
| Ethanol | 25 | (Experimental Data) | |
| Acetonitrile | 25 | (Experimental Data) | |
| DMSO | 25 | (Experimental Data) |
Section 3: Stability Profile & Forced Degradation Analysis
Forced degradation, or stress testing, is a systematic investigation of a drug substance's stability when subjected to conditions more severe than accelerated stability testing.[3] The objectives are multifold: to elucidate potential degradation pathways, identify likely degradation products, and, most critically, to develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[3][4]
Regulatory Imperative and Scientific Rationale
Regulatory bodies like the ICH mandate forced degradation studies to ensure that any changes in the quality of the drug substance over time can be monitored.[5] From a scientific standpoint, these studies provide invaluable insights into the molecule's intrinsic chemical liabilities, which directly informs formulation development, packaging selection, and the definition of storage conditions.[3][6] A target degradation of 5-20% is generally considered optimal to generate a sufficient yet not overly complex degradation profile.[7]
Caption: General Workflow for Forced Degradation Studies.
Step-by-Step Stress Protocols
For each condition, a control sample (drug substance in the same solvent but without the stressor) should be stored under ambient conditions and analyzed alongside the stressed samples.
3.2.1 Hydrolytic Stability (Acid & Base)
-
Rationale: To assess susceptibility to degradation in aqueous environments of varying pH. The quinoline ring or the amino group may be labile under these conditions. Studies on related compounds suggest potential lability at highly acidic pH.[8]
-
Protocol:
-
Prepare a ~1 mg/mL stock solution of 2-Amino-3-methylquinoline in a suitable co-solvent like acetonitrile if aqueous solubility is low.
-
For acid hydrolysis, dilute the stock with 0.1 N HCl. For base hydrolysis, dilute with 0.1 N NaOH.
-
Store samples at room temperature. If no degradation is observed after 24 hours, repeat the experiment at an elevated temperature (e.g., 60-80°C).[7]
-
At specified time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize it (with an equimolar amount of base/acid), and dilute for HPLC analysis.
-
3.2.2 Oxidative Stability
-
Rationale: To evaluate the molecule's sensitivity to oxidation. The electron-rich aromatic system and the amino group are potential sites for oxidation.
-
Protocol:
-
Prepare a ~1 mg/mL solution as described above.
-
Add a volume of hydrogen peroxide solution to achieve a final concentration of ~3% H₂O₂.
-
Store the sample at room temperature, protected from light.
-
Analyze at specified time points. No quenching is typically required as the peroxide is diluted during sample preparation for analysis.
-
3.2.3 Thermal Stability
-
Rationale: To assess the impact of heat on the drug substance in both solid and solution states.
-
Protocol:
-
Solid State: Place a small amount of the solid drug substance in a vial and store it in an oven at an elevated temperature (e.g., 80°C). At time points, dissolve a weighed amount for analysis.
-
Solution State: Prepare a ~1 mg/mL solution in a suitable solvent (e.g., 50:50 ACN:Water) and store in an oven at 80°C. Analyze at specified time points.
-
3.2.4 Photostability
-
Rationale: To determine if the molecule is degraded by exposure to light, as mandated by ICH Q1B guidelines.[9]
-
Protocol:
-
Expose both solid drug substance and a solution (~1 mg/mL) to a light source that meets ICH Q1B Option II specifications (cool white fluorescent and near-UV lamps).[10]
-
The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Analyze the exposed and dark control samples.
-
Hypothesized Degradation Pathways
Based on the chemical structure and known reactivity of related quinoline compounds, we can hypothesize several degradation pathways. This provides a framework for identifying unknown peaks observed during the analysis of stressed samples.
Caption: Hypothesized Degradation Pathways for 2-Amino-3-methylquinoline.
Section 4: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation. The cornerstone of a SIM is its specificity: the ability to produce a response only for the analyte of interest and to resolve it from all potential impurities and degradants.[4]
Method Selection: HPLC with UV or Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing. For 2-Amino-3-methylquinoline, two detection modes are highly applicable:
-
UV-Visible Spectroscopy: The quinoline chromophore will exhibit strong UV absorbance, making this a robust and universally available detection method.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the quinoline ring system can offer significantly higher sensitivity and selectivity over UV detection, which is particularly useful for detecting trace-level degradants.[11]
Protocol: SIM Development and Validation
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), a common choice for aromatic compounds.[12]
-
Screen mobile phase compositions, such as Acetonitrile/Water and Methanol/Water, with a buffer (e.g., phosphate or acetate) to control the ionization state of the molecule and achieve good peak shape. An acidic pH (e.g., pH 3) is often a good starting point for basic amines.
-
-
Method Optimization:
-
Inject a composite sample containing the unstressed drug and aliquots from all forced degradation studies where degradation was observed.
-
Optimize the gradient, flow rate, and mobile phase pH to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Validation of Specificity and Peak Purity:
-
Specificity: Demonstrate that there is no interference from blanks and placebo (if in a formulated product) at the retention time of the analyte.
-
Peak Purity: Utilize a Photodiode Array (PDA) detector to assess the purity of the parent peak in all stressed samples. The peak should be spectrally homogenous across its width. This is a critical self-validating step to ensure no degradant is co-eluting with the main peak.[4]
-
-
Mass Balance Assessment:
-
The principle of mass balance dictates that the sum of the increase in the level of degradation products should correspond to the decrease in the level of the parent drug.[5] A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
-
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Amino-3-methylquinoline. By following the detailed experimental protocols for solubility determination and forced degradation, researchers can generate the critical data package needed to support downstream development activities. The causality-driven approach ensures that the resulting data is not only robust and reliable but also provides a deep understanding of the molecule's intrinsic behavior. This foundational knowledge is indispensable for designing stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of the final drug product.
References
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PubChem. 2-Amino-3-methylquinoline. National Center for Biotechnology Information. [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]
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Journal of Pharmacy and Bioallied Sciences. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
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MedCrave. Forced Degradation Studies. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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ResearchGate. Microbial degradation of quinoline and methylquinolines. [Link]
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PubMed. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. [Link]
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European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
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Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
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The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases. First identified in naturally occurring alkaloids like quinine, the quinoline nucleus is now a key pharmacophore in numerous synthetic drugs, demonstrating remarkable versatility and "druggability".[2][3][4] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthetic strategies, diverse pharmacological applications, critical structure-activity relationships (SAR), and the clinical landscape of quinoline-based therapeutics. We will explore the causality behind its efficacy, from fundamental mechanisms of action to the design principles that continue to drive the discovery of novel, life-saving medicines.
The Quinoline Moiety: Structural and Physicochemical Rationale for a Privileged Scaffold
Quinoline (1-azanaphthalene) is a weakly basic, hygroscopic aromatic compound. Its planar structure, combined with the electron-withdrawing nature of the nitrogen atom, creates a unique electronic distribution that facilitates diverse molecular interactions with biological targets.[5] This inherent ability to bind to various receptors and enzymes is a primary reason for its designation as a privileged structure.[2][6] The scaffold's rigidity helps to reduce the entropic penalty upon binding to a target, while its multiple positions for substitution allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[4][7] This synthetic tractability enables medicinal chemists to design vast libraries of derivatives to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[7]
Synthetic Strategies: From Classic Reactions to Modern Methodologies
The construction of the quinoline core is well-established, with several classic named reactions forming the foundation of its synthesis. These methods, while foundational, often require harsh conditions. Modern advancements have introduced milder, more efficient, and regioselective protocols.
Classical Synthesis Routes
Several cornerstone reactions have been employed for over a century to construct the quinoline ring system. The choice of method is often dictated by the desired substitution pattern.
-
Skraup Synthesis: This reaction involves the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition and cyclization.[8][9][10] It is a robust but often low-yielding method that produces quinoline itself or simple derivatives.
-
Friedländer Synthesis: A widely used method involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[4][8][10] This acid- or base-catalyzed reaction is highly versatile for producing substituted quinolines.
-
Combes Synthesis: Involves the reaction of an aniline with a β-diketone under acidic conditions.[8][9][10]
-
Conrad-Limpach-Knorr Synthesis: This route utilizes the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be controlled to selectively produce either 4-quinolones or 2-quinolones.[4][8]
A Generalized Synthetic Workflow
The diagram below illustrates a generalized workflow for quinoline synthesis, highlighting the convergence of aniline-based precursors with carbonyl compounds, a common theme in many classical and modern synthetic approaches.
Caption: Generalized workflow for quinoline synthesis.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol provides a representative example of a laboratory-scale Friedländer annulation. The self-validating nature of this process lies in the purification and characterization steps, which confirm the formation of the desired product and its purity.
Objective: To synthesize 2-phenylquinoline from 2-aminobenzophenone and acetone.
Materials:
-
2-aminobenzophenone (1.0 eq)
-
Acetone (10 eq, serves as reactant and solvent)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzophenone (e.g., 5.0 g) in acetone (50 mL).
-
Catalyst Addition: While stirring, add powdered potassium hydroxide (e.g., 2.8 g) to the solution. The addition is exothermic; maintain temperature with a water bath if necessary.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Collect the fractions containing the pure product. Evaporate the solvent to yield 2-phenylquinoline as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pharmacological Profile and Mechanisms of Action
The quinoline scaffold is implicated in a multitude of pharmacological activities, with its anticancer and antimalarial properties being the most profound.[1][3]
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, most notably by inhibiting key signaling pathways that drive tumor growth and proliferation.[11][12]
-
Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of protein kinases, which are critical regulators of cell signaling.[13] By targeting kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src, these drugs can block pathways responsible for angiogenesis, cell proliferation, and metastasis.[14][15] For instance, Bosutinib and Cabozantinib are FDA-approved multi-kinase inhibitors used to treat various cancers.[15][16]
-
Topoisomerase Inhibition: Certain quinoline alkaloids, like camptothecin and its derivatives (Topotecan ), function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[17][18] This leads to DNA damage and triggers apoptosis (programmed cell death) in cancer cells.[11]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.[11][17]
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based drug.
Antimalarial Activity
The history of quinoline in medicine is rooted in its antimalarial properties. Quinine , isolated from cinchona bark, was the first effective treatment for malaria.[3] Synthetic 4-aminoquinolines like Chloroquine revolutionized malaria therapy.[3] Their primary mechanism involves interfering with the parasite's detoxification process in the host's red blood cells. The parasite digests hemoglobin, releasing toxic heme. Chloroquine accumulates in the parasite's food vacuole and prevents the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite.[19]
Structure-Activity Relationship (SAR) of the Quinoline Scaffold
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Understanding these relationships is critical for rational drug design.
-
Position 4: Substitution at the C4 position is pivotal for many activities. A 4-amino group is a hallmark of antimalarial drugs like chloroquine.[19] In anticancer agents, bulky anilino groups at C4 are often found in kinase inhibitors, contributing to binding at the ATP pocket of the enzyme.[20]
-
Position 7: For 4-aminoquinoline antimalarials, an electron-withdrawing group, typically chlorine, at the C7 position is essential for high potency.[19] Removing or shifting this group drastically reduces activity.
-
Position 2 and 3: Modifications at the C2 and C3 positions can significantly influence activity and selectivity. For anticancer quinolines, substitutions at C2 and C4 are common and play a key role in their mechanism.[11] Introducing substituents at C3 has been shown to be critical for developing selective α2C-adrenoceptor antagonists.[20]
-
Side Chain: The nature of the side chain, particularly at the C4-amino group, dictates pharmacokinetic properties and can help overcome resistance. The length and basicity of the diaminoalkane side chain in chloroquine are optimized for accumulation in the acidic food vacuole of the parasite.[19]
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A Comprehensive Technical Guide to the Safe Handling of 2-Amino-3-methylquinoline
Introduction: Navigating the Chemistry and Hazards of 2-Amino-3-methylquinoline
2-Amino-3-methylquinoline (CAS No. 74844-99-8) is a heterocyclic amine belonging to the quinoline family.[1] Its unique structure, featuring a quinoline core with both an amino and a methyl functional group, makes it a valuable intermediate in synthetic organic chemistry and a building block in the development of novel pharmaceutical agents. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-Amino-3-methylquinoline. It is designed for researchers, chemists, and drug development professionals who may handle this compound. The protocols and recommendations outlined herein are synthesized from available safety data and established best practices for handling quinoline derivatives.
A Critical Note on Chemical Identity: It is imperative to distinguish 2-Amino-3-methylquinoline from the structurally related and significantly more hazardous compound, 2-Amino-3-methylimidazo[4,5-f]quinoline, commonly known as IQ.[2][3][4][5] IQ is a well-documented mutagen and carcinogen often found in cooked foods.[2][4][5] While 2-Amino-3-methylquinoline does not share this classification based on current data, the structural similarity necessitates a cautious and informed approach to its handling.
Section 1: Hazard Identification and Toxicological Profile
The primary hazards associated with 2-Amino-3-methylquinoline, as identified by the Globally Harmonized System (GHS), are acute oral toxicity and serious eye damage.[1]
| GHS Hazard Classification | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] |
Although not specifically classified as a skin irritant, many amine-containing compounds and quinoline derivatives can cause skin irritation upon prolonged contact.[6][7] Furthermore, a comprehensive assessment of methylquinoline isomers by the Australian government concluded that while data is limited, the potential for carcinogenicity cannot be ruled out for this class of chemicals, warranting a precautionary approach to minimize long-term exposure.[6]
Occupational Exposure Limits (OELs): No specific OELs (e.g., OSHA PEL, ACGIH TLV) have been established for 2-Amino-3-methylquinoline. For the parent compound, quinoline, the American Industrial Hygiene Association (AIHA) has recommended a Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm as an 8-hour time-weighted average (TWA).[8] Given the lack of specific data, it is prudent to handle 2-Amino-3-methylquinoline with the assumption that it has a low OEL, and engineering controls should be employed to keep exposure to an absolute minimum.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. This "Hierarchy of Controls" minimizes the risk of exposure.
Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work involving the handling of solid 2-Amino-3-methylquinoline or its solutions must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]
2.2 Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is mandatory when handling this compound.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Chemical splash goggles and a face shield if there is a significant risk of splashing. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately if contaminated. | EN 374 |
| Body | A full-length laboratory coat, buttoned, with tight-fitting cuffs. | N/A |
| Respiratory | Not typically required when work is performed within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary. | OSHA 29 CFR 1910.134 |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols is crucial for minimizing exposure risk during routine laboratory operations.
3.1 Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles). Designate a specific area within the chemical fume hood for handling the compound.
-
Weighing: If possible, use a ventilated balance enclosure. If not available, carefully weigh the solid compound in the fume hood on a tared weigh boat. Avoid creating dust. Do not use a brush to transfer material; use a spatula.
-
Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the chance of dust generation. Gently swirl or stir to dissolve.
-
Cleanup: After transfer, decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol or methanol), collecting the rinse as hazardous waste. Wipe down the work surface in the fume hood.
-
Post-Handling: Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream.[10] Wash hands thoroughly with soap and water.[10]
3.2 Storage Requirements
-
Container: Store in the original, tightly sealed container.[11]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[11] Store away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]
Section 4: Emergency Procedures
A well-defined emergency plan is critical. All personnel must be familiar with these procedures and the location of safety equipment.
4.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention due to the high risk of serious eye damage.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]
4.2 Spill Response Protocol
This protocol is for a minor spill (<1 gram) of solid 2-Amino-3-methylquinoline that can be managed by trained laboratory personnel. For larger spills, or any spill outside of a containment area, evacuate the lab and contact your institution's emergency response team.
Caption: A stepwise workflow for safely managing a minor spill of solid 2-Amino-3-methylquinoline.
-
Alert & Evacuate: Immediately alert others in the vicinity and restrict access to the spill area.[13]
-
Don PPE: Put on two pairs of nitrile gloves, chemical splash goggles, a lab coat, and shoe covers. Assess the need for respiratory protection.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow to prevent the solid from becoming airborne.[13][14] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep the absorbent mixture from the outside towards the center using a plastic dustpan and brush.[13] Avoid creating dust.
-
Package: Place the collected material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[13]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials in a separate hazardous waste bag.
-
Dispose: Label the waste container clearly as "Hazardous Waste: 2-Amino-3-methylquinoline Spill Debris." Dispose of the waste, including contaminated PPE, through your institution's hazardous waste management program.[9][15]
-
Report: Inform your supervisor of the incident and restock the spill kit.[13]
Section 5: Waste Disposal
All waste streams containing 2-Amino-3-methylquinoline must be treated as hazardous waste.
-
Solid Waste: Unused or contaminated solid material should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses from cleaning glassware, must be collected in a designated, compatible hazardous waste container. Do not mix with incompatible waste streams.[15]
-
Contaminated Items: Disposable items such as gloves, weigh boats, absorbent pads, and contaminated wipes must be collected in a sealed bag and placed in the solid hazardous waste container.[15]
Never dispose of 2-Amino-3-methylquinoline down the drain or in the regular trash. [15] All disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
Conclusion
2-Amino-3-methylquinoline is a valuable chemical intermediate that can be handled safely when its potential hazards are understood and respected. The core principles of safety—substituting when possible, using engineering controls, wearing appropriate PPE, and following established procedures—form the foundation of a robust safety culture. By integrating the knowledge and protocols in this guide into your daily workflow, you can mitigate risks and ensure a safe and productive research environment. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety policies before beginning work.
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A Technical Guide to the Theoretical and DFT Analysis of 2-Aminouinolines: Bridging Quantum Chemistry and Drug Discovery
Introduction: The Significance of the 2-Aminoquinoline Scaffold
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Among its derivatives, 2-aminoquinolines have emerged as a particularly privileged scaffold. The strategic placement of the amino group at the 2-position significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional structure. These modifications are pivotal in modulating interactions with biological targets, leading to a wide array of pharmacological effects, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][3][4][5]
The ever-growing need for novel therapeutics with enhanced efficacy and reduced side effects has propelled the use of computational methods in drug design.[6] Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens to investigate the electronic structure, reactivity, and spectroscopic properties of 2-aminoquinolines at the atomic level.[7][8][9] This in-depth understanding is invaluable for rational drug design, enabling researchers to predict molecular properties, elucidate structure-activity relationships (SAR), and guide the synthesis of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the theoretical and DFT analysis of 2-aminoquinolines, intended for researchers, scientists, and drug development professionals.
Pillar 1: The Theoretical Framework - Understanding DFT in the Context of 2-Aminoquinolines
Density Functional Theory has become the workhorse of computational quantum chemistry for polyatomic molecules due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total electronic energy of a system based on its electron density, a function of only three spatial coordinates.
For a typical 2-aminoquinoline derivative, the choice of the functional and basis set is a critical first step that dictates the accuracy of the subsequent calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it provides a robust description of molecular geometries and electronic properties for a wide range of organic molecules.[2][8] This is often paired with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p), which include polarization and diffuse functions to accurately model the electron distribution, especially in heteroatomic systems with potential for hydrogen bonding.
The core of a DFT analysis for a 2-aminoquinoline molecule involves several key calculations:
-
Geometry Optimization: This is the foundational step where the algorithm systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface). An accurate optimized geometry is crucial as all other calculated properties are dependent on it.
-
Frequency Calculations: Performed on the optimized geometry, these calculations serve two primary purposes. Firstly, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Secondly, they provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to validate the computational model.[7]
-
Electronic Property Calculations: These single-point energy calculations on the optimized geometry yield a wealth of information about the molecule's electronic structure and reactivity.
Pillar 2: A Validated Workflow for the DFT Analysis of 2-Aminoquinolines
The following section outlines a detailed, step-by-step protocol for conducting a comprehensive DFT analysis of a 2-aminoquinoline derivative. This workflow is designed to be self-validating, with checkpoints to ensure the reliability of the results.
Experimental Protocol: A Step-by-Step Guide
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the target 2-aminoquinoline derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Software: Gaussian, ORCA, or a similar quantum chemistry package.
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p) is recommended for a good balance of accuracy and computational cost.
-
Input: The pre-optimized geometry from step 1.
-
Execution: Run the geometry optimization calculation. This process can be computationally intensive depending on the size of the molecule.
-
Validation: Upon completion, verify that the optimization has converged according to the software's criteria.
-
-
Frequency Calculation and Verification:
-
Input: The optimized geometry from step 2.
-
Method and Basis Set: The same as used for optimization (B3LYP/6-311+G(d,p)).
-
Execution: Perform a frequency calculation.
-
Validation: Check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be perturbed and re-optimized.
-
-
Analysis of Molecular Properties:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[10][11] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, including drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[7]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.[9]
-
The logical flow of this protocol is depicted in the following workflow diagram:
Caption: A typical computational workflow for the DFT analysis of 2-aminoquinolines.
Pillar 3: Data Interpretation and Application in Drug Design
The true power of theoretical studies lies in the interpretation of the calculated data and its application to real-world research problems, such as drug design.
Quantitative Data Summary
The following table summarizes typical quantum chemical parameters that are calculated for 2-aminoquinoline derivatives. The values presented are hypothetical and for illustrative purposes, but they reflect the type of data obtained from DFT calculations.
| Parameter | Description | Typical Value Range | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV | Relates to electron-donating ability and susceptibility to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV | Relates to electron-accepting ability and susceptibility to nucleophilic attack. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 1.0 to 4.0 Debye | Influences solubility, membrane permeability, and electrostatic interactions with receptors. |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 eV | A harder molecule is less reactive. |
| Electrophilicity Index (ω) | A measure of the electrophilic character | 1.0 to 3.0 eV | Helps in predicting the molecule's ability to accept electrons. |
Bridging Theory with Biological Activity
The insights gained from DFT analysis can be correlated with experimental biological activities to build robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models.[12][13][14][15] For instance, a series of 2-aminoquinoline derivatives might show that compounds with a lower HOMO-LUMO gap exhibit higher antimicrobial activity, suggesting that their reactivity is a key determinant of their biological function.
Furthermore, the calculated properties from DFT can be used as input for more advanced computational techniques like molecular docking.[1][16][17][18][19] Molecular docking simulates the interaction between a small molecule (the 2-aminoquinoline derivative) and a biological target (e.g., an enzyme or receptor). The electrostatic potential and partial atomic charges derived from DFT calculations can significantly improve the accuracy of docking scores and provide a more realistic picture of the binding interactions.
The relationship between these computational techniques is illustrated below:
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Preliminary Bioactivity Screening of 2-Amino-3-methylquinoline: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary bioactivity screening of 2-Amino-3-methylquinoline, a notable quinoline derivative. Quinoline scaffolds are foundational in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-tiered screening cascade. The approach begins with predictive in silico modeling to forecast pharmacokinetic and toxicological profiles, followed by a series of robust in vitro assays to empirically determine cytotoxicity, antimicrobial efficacy, antioxidant potential, and preliminary enzyme inhibition. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation are elucidated to ensure scientific integrity and reproducibility. This guide emphasizes a self-validating system of protocols, grounded in authoritative references, to provide a reliable preliminary assessment of 2-Amino-3-methylquinoline's therapeutic potential.
Introduction: The Rationale for Screening 2-Amino-3-methylquinoline
Quinoline and its derivatives represent a privileged class of heterocyclic compounds that are integral to the development of numerous synthetic drugs.[4] Their diverse biological activities have led to their investigation as potential anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The core structure of 2-Amino-3-methylquinoline suggests a high potential for biological activity, making it a compelling candidate for preliminary screening. The initial phase of drug discovery for a novel compound is critical; it aims to efficiently identify and characterize potential pharmacological effects to determine if a more extensive investigation is warranted.[5] This guide outlines a systematic approach to this preliminary evaluation, beginning with computational methods to prioritize and guide subsequent wet-lab experiments.
Tier 1: In Silico Prediction of Bioactivity and ADMET Profile
Before committing to resource-intensive in vitro assays, a computational assessment of 2-Amino-3-methylquinoline is a prudent first step. In silico tools provide valuable predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for early-stage drug development.[6][7] This predictive analysis helps in identifying potential liabilities and drug-like characteristics.
Causality of In Silico Screening
The primary objective of in silico ADMET prediction is to filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery pipeline, thereby saving time and resources.[7] By modeling properties such as oral bioavailability, blood-brain barrier permeability, and potential carcinogenicity, we can form an initial hypothesis about the compound's suitability as a drug candidate.[8][9]
Recommended In Silico Workflow
A typical in silico workflow involves utilizing a combination of web-based servers and software to obtain a comprehensive ADMET profile.
Workflow Diagram: In Silico ADMET Prediction
Caption: A generalized workflow for the in silico prediction of bioactivity and ADMET properties.
Predicted Data Summary (Hypothetical)
The following table presents a hypothetical summary of in silico predictions for 2-Amino-3-methylquinoline, which would be generated from the workflow above.
| Parameter | Predicted Value/Classification | Implication for Drug Development |
| Physicochemical | ||
| Molecular Weight | < 500 g/mol | Favorable for absorption and distribution. |
| LogP | 1-3 | Optimal lipophilicity for membrane permeability. |
| Aqueous Solubility | Moderately Soluble | May require formulation strategies for optimal delivery. |
| Pharmacokinetics (ADME) | ||
| GI Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) | Permeant | Potential for CNS activity; could be desirable or a side effect. |
| CYP450 Inhibition | Inhibitor of 2D6, 3A4 | Potential for drug-drug interactions.[10] |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Indicates good oral bioavailability potential. |
| Toxicity | ||
| Mutagenicity (AMES test) | Non-mutagen | Favorable safety profile. |
| Carcinogenicity | Non-carcinogen | Favorable long-term safety profile. |
| Predicted Bioactivity | ||
| Anticancer (Pa > 0.5) | Probable | Warrants investigation with in vitro cytotoxicity assays. |
| Antimicrobial (Pa > 0.4) | Probable | Suggests screening against a panel of bacterial and fungal strains. |
(Note: Pa refers to the probability of being active as predicted by tools like PASS Online)
Tier 2: In Vitro Bioactivity Screening Cascade
Based on the in silico predictions and the known activities of quinoline derivatives, a tiered in vitro screening approach is recommended. This cascade will first establish a baseline cytotoxicity profile, followed by targeted screens for antimicrobial and antioxidant activities.
Workflow Diagram: In Vitro Screening Cascade
Caption: A multi-tiered workflow for the in vitro preliminary bioactivity screening.
Cytotoxicity Screening: MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] It is a crucial first step to determine the general toxicity of the compound against mammalian cells and to identify a suitable concentration range for subsequent, more specific assays.[12] The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a normal cell line (e.g., murine fibroblasts - CCL-1) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 1.5 x 10⁵ to 3 x 10⁵ cells/well (100 µL/well).[13] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-Amino-3-methylquinoline in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity Screening
Scientific Rationale: Quinoline derivatives are known to possess significant antibacterial and antifungal properties.[1][13] A preliminary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species, is essential. The Kirby-Bauer disk diffusion method provides a qualitative assessment, while the broth microdilution method determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.[16][17]
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines.[11][18]
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Compound Dilution: Perform a two-fold serial dilution of 2-Amino-3-methylquinoline in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).[5]
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Antioxidant Potential: DPPH Radical Scavenging Assay
Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the antioxidant capacity of a compound.[14][19] It is based on the principle that an antioxidant can donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][19] A lower IC₅₀ value indicates higher antioxidant activity.[14]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[8][19]
-
Sample Preparation: Prepare a stock solution of 2-Amino-3-methylquinoline in a suitable solvent (e.g., methanol). Create a series of dilutions to test a range of concentrations. Prepare a positive control (e.g., Ascorbic acid or Trolox) in the same manner.[19]
-
Reaction Setup: In a 96-well plate, add a specific volume of the test sample dilutions (e.g., 100 µL) to each well.[19]
-
DPPH Addition: Add an equal volume of the DPPH working solution to each well and mix thoroughly.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound. Plot the percentage of scavenging activity against the compound concentrations to determine the IC₅₀ value.
Tier 3: Preliminary Mechanism of Action - Enzyme Inhibition Assays
Scientific Rationale: Many quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases.[2][4][21][22] A preliminary in vitro screen against these enzyme classes can provide valuable insights into the potential mechanism of action of 2-Amino-3-methylquinoline.
Signaling Pathway Diagram: Potential Quinoline Targets in Cancer
Caption: Potential inhibitory mechanisms of 2-Amino-3-methylquinoline on key cancer-related enzymes.
Tyrosine Kinase Inhibition Assay
Experimental Protocol Outline:
-
Enzyme and Substrate: Use a commercially available recombinant human tyrosine kinase (e.g., EGFR, PDGFR) and a corresponding substrate.
-
Assay Procedure: In a microplate, combine the enzyme, substrate, ATP, and various concentrations of 2-Amino-3-methylquinoline in a kinase buffer.
-
Incubation: Incubate at 30°C for a specified time (e.g., 40 minutes).[5]
-
Detection: Use a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Topoisomerase II Inhibition Assay
Experimental Protocol Outline:
-
Enzyme and DNA: Use purified human topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322).
-
Assay Procedure: In a reaction mixture, combine the enzyme, DNA, ATP, and different concentrations of 2-Amino-3-methylquinoline. Include a known topoisomerase II inhibitor (e.g., Etoposide) as a positive control.
-
Incubation: Incubate the reaction at 37°C.
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.
-
Data Interpretation: Qualitatively or quantitatively assess the degree of inhibition based on the band intensities on the gel.
Data Summary and Interpretation
The results from the screening cascade should be compiled into a clear, comparative format to facilitate decision-making.
Table for Summarized Bioactivity Data
| Assay | Endpoint | Result (IC₅₀/MIC in µM or µg/mL) | Notes |
| Cytotoxicity | |||
| A549 (Lung Cancer) | IC₅₀ | [Insert Value] | Potency against lung cancer cells. |
| MCF-7 (Breast Cancer) | IC₅₀ | [Insert Value] | Potency against breast cancer cells. |
| CCL-1 (Normal Fibroblast) | IC₅₀ | [Insert Value] | Provides a therapeutic index (Selectivity = IC₅₀ normal / IC₅₀ cancer). |
| Antimicrobial Activity | |||
| S. aureus (Gram-positive) | MIC | [Insert Value] | Efficacy against Gram-positive bacteria. |
| E. coli (Gram-negative) | MIC | [Insert Value] | Efficacy against Gram-negative bacteria. |
| C. albicans (Fungus) | MIC | [Insert Value] | Antifungal potential. |
| Antioxidant Activity | |||
| DPPH Scavenging | IC₅₀ | [Insert Value] | Radical scavenging capacity. Compare with Ascorbic Acid. |
| Enzyme Inhibition | |||
| Tyrosine Kinase (e.g., EGFR) | IC₅₀ | [Insert Value] | Preliminary evidence for mechanism of action. |
| Topoisomerase II | % Inhib. | [Insert Value] at a specific conc. | Preliminary evidence for mechanism of action. |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach for the preliminary bioactivity screening of 2-Amino-3-methylquinoline. The tiered workflow, from in silico prediction to in vitro assays, allows for an efficient and cost-effective evaluation of its therapeutic potential. Positive "hits" in any of these primary screens, particularly potent and selective cytotoxicity against cancer cells or significant antimicrobial activity, would strongly justify advancing the compound to more detailed mechanistic studies, secondary screening, and eventually, in vivo animal models. The comprehensive data generated through these protocols will form a solid foundation for any future drug development program centered on this promising quinoline derivative.
References
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- YouTube. DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment.
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Navigating the Quinoline Landscape: A Technical Guide to 2-Amino-3-methylquinoline and its Heterocyclic Imidazo Analogue
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, the seemingly minor variation in a chemical name can lead to compounds with vastly different properties and biological activities. This guide provides a detailed examination of 2-Amino-3-methylquinoline and its structurally related, yet distinct, heterocyclic analogue, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ). The latter is a potent mutagen and carcinogen, making the correct identification and understanding of these compounds paramount for researchers in the field. This document serves as a comprehensive technical resource, elucidating the physicochemical properties, synthesis, analytical characterization, and biological implications of both molecules.
Part 1: Clarifying the Identity - Two Distinct Molecules
It is crucial to distinguish between two compounds that can be mistakenly associated with the name "2-Amino-3-methylquinoline":
-
2-Amino-3-methylquinoline (C₁₀H₁₀N₂): A substituted quinoline.
-
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) (C₁₁H₁₀N₄): A heterocyclic amine with an imidazo group fused to the quinoline core. This compound is a well-documented mutagen and carcinogen.[1]
The presence of the imidazo ring in IQ drastically alters its electronic properties and biological activity.
Part 2: Physicochemical and Computed Properties
A comparative summary of the key physicochemical and computed properties of both compounds is presented below.
| Property | 2-Amino-3-methylquinoline | 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₁H₁₀N₄[2] |
| Molecular Weight | 158.20 g/mol [3] | 198.22 g/mol [2] |
| CAS Number | 74844-99-8[3] | 76180-96-6[2] |
| IUPAC Name | 3-methylquinolin-2-amine[3] | 3-methylimidazo[4,5-f]quinolin-2-amine[2] |
| Computed LogP (XLogP3-AA) | 2.2[3] | 1.5 |
| Experimental LogP | Not available | 1.47[2] |
| Melting Point | Not available | >300 °C[4] |
| Boiling Point | Not available | 325.54°C (rough estimate)[4] |
| Solubility | Not available | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][4] Insoluble in water.[2] Specific solubility data: DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml.[5] |
| Appearance | Not available | Light tan crystalline solid or tan powder.[2] |
Part 3: Synthesis and Characterization
2-Amino-3-methylquinoline
Synthesis:
The synthesis of 2-aminoquinolines can be achieved through various methods, with the Friedländer synthesis being a classical and versatile approach.[6][7][8] This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. For 2-Amino-3-methylquinoline, this would typically involve the reaction of a 2-aminobenzaldehyde with propionaldehyde or a related carbonyl compound in the presence of an acid or base catalyst.
A domino nitro reduction-Friedländer heterocyclization offers an alternative route, starting from the more readily available 2-nitrobenzaldehydes.[9]
Figure 1: Conceptual workflow of the Friedländer synthesis for 2-Amino-3-methylquinoline.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad signal for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the methyl substituent.
-
¹³C NMR: The spectrum will display distinct signals for the ten carbon atoms, including the methyl carbon and the carbons of the quinoline core. The chemical shifts of the carbons in the heterocyclic ring will be particularly informative.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion peak (M+) at m/z 158.20.[3] Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the quinoline ring.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Synthesis:
The synthesis of IQ has been documented, with one method involving the reaction of 5,6-diaminoquinoline with cyanogen bromide, followed by conversion of the resulting cyclic intermediate to IQ by heating its tetramethylammonium salt under reduced pressure.[10]
Figure 2: Simplified synthetic pathway for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).
Analytical Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR data for IQ have been reported and are crucial for its unambiguous identification.[10]
-
Mass Spectrometry: Mass spectral data for IQ is well-characterized, with a molecular ion peak at m/z 198.22.[2] Mass spectrometry is also extensively used to identify its metabolites.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for the detection and quantification of IQ in various matrices, including cooked foods.[12]
Part 4: Biological Activity and Toxicology
2-Amino-3-methylquinoline
The biological activity of 2-Amino-3-methylquinoline is not extensively studied. However, GHS classification indicates that it is harmful if swallowed and causes serious eye damage.[3] As a class, 2-aminoquinolines are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. Further research is needed to fully elucidate the specific biological profile of this compound.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Carcinogenicity:
IQ is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[13] It is a potent mutagen formed during the cooking of meat and fish at high temperatures.[1]
Mechanism of Action:
The carcinogenicity of IQ is a result of its metabolic activation.
-
Initial Metabolism: IQ is metabolized by cytochrome P450 enzymes, primarily CYP1A2, in the liver to its N-hydroxy derivative, N-hydroxy-IQ.[5]
-
Further Activation: N-hydroxy-IQ is then further activated by N-acetyltransferases or sulfotransferases to a reactive electrophile.[5]
-
DNA Adduct Formation: This highly reactive metabolite can then bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as the c-Ha-ras and p53 genes, ultimately initiating the process of carcinogenesis.
Figure 3: Metabolic activation pathway of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) leading to carcinogenesis.
Part 5: Safety and Handling
Given the significant difference in the toxicological profiles of these two compounds, extreme caution is advised.
-
2-Amino-3-methylquinoline: Handle with appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid ingestion and inhalation.[3]
-
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): As a probable human carcinogen, all handling of this compound should be conducted in a designated area, such as a fume hood, with appropriate engineering controls and PPE. A comprehensive risk assessment should be performed before any work with IQ is initiated.
Conclusion
This technical guide highlights the critical importance of precise chemical identification in research and development. While 2-Amino-3-methylquinoline and 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) share a similar nomenclature, their chemical structures, properties, and particularly their biological activities, are profoundly different. The potent carcinogenicity of IQ underscores the necessity for researchers to be unequivocally certain of the identity of the compounds they are working with. This guide provides the foundational knowledge to differentiate between these two molecules, ensuring safer and more accurate scientific investigation.
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ChemBK. (2024). 2-Amino-3-Methyl-3H-Imidazo[4,5-F]Quinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Methodological & Application
one-pot synthesis of 2-Amino-3-methylquinoline derivatives
Application Notes & Protocols
Topic: One-Pot Synthesis of 2-Amino-3-methylquinoline Derivatives
For: Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Efficient One-Pot Synthesis of 2-Amino-3-methylquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, 2-amino-3-methylquinoline derivatives have garnered significant interest due to their diverse pharmacological activities. This guide provides an in-depth exploration of a robust and efficient one-pot synthesis strategy for these valuable compounds, focusing on the underlying chemical principles and offering a detailed, field-proven protocol.
I. The Strategic Advantage of One-Pot Synthesis
Traditional multi-step syntheses are often plagued by challenges such as the isolation of unstable intermediates, cumulative yield losses, and significant solvent and reagent waste. One-pot methodologies circumvent these issues by telescoping multiple reaction steps into a single, continuous process. In the context of 2-amino-3-methylquinoline synthesis, a one-pot approach, particularly one based on the Friedländer annulation, offers a practical and scalable solution.[1][2][3] This strategy often involves the in situ generation of a reactive intermediate, which is immediately consumed in the subsequent cyclization step, thereby maximizing efficiency and minimizing by-product formation.
II. Mechanistic Insights: The Friedländer Annulation
The Friedländer synthesis is a powerful tool for constructing the quinoline ring system.[4][5] It classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] The reaction can be catalyzed by either acids or bases.[5]
There are two primary mechanistic pathways for the Friedländer synthesis[4]:
-
Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolizable carbonyl compound. The resulting aldol adduct then undergoes dehydration, followed by intramolecular cyclization (imine formation) and a final dehydration step to yield the aromatic quinoline ring.
-
Schiff Base Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final product.
For the synthesis of 2-amino-3-methylquinolines, a particularly effective one-pot strategy involves the reaction of a 2-aminoaryl ketone with a nitrile possessing an α-methylene group, such as malononitrile or cyanoacetamide, in the presence of a suitable catalyst.
III. Experimental Workflow and Logic
The following diagram illustrates the logical flow of the one-pot synthesis of 2-amino-3-methylquinoline derivatives.
Caption: Workflow for the one-pot synthesis of 2-amino-3-methylquinolines.
IV. Catalytic Systems: A Comparative Overview
The choice of catalyst is critical for the success of the Friedländer synthesis. A variety of catalysts have been employed, each with its own advantages.
| Catalyst Type | Examples | Rationale for Use & Key Advantages |
| Lewis Acids | ZnCl₂, Nd(NO₃)₃·6H₂O | Activate the carbonyl group, facilitating nucleophilic attack. Neodymium(III) nitrate is noted for its efficiency and rapid reaction times. |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Trifluoroacetic acid | Protonate the carbonyl oxygen, increasing its electrophilicity. Effective under solvent-free conditions and with microwave irradiation.[6] |
| Base Catalysts | KOH, KOtBu, Piperidine | Promote the formation of the enolate from the α-methylene compound, which is a key nucleophile in the reaction.[7] |
| Iodine | I₂ | Acts as a mild Lewis acid and has been shown to be a highly efficient catalyst for the Friedländer annulation.[6] |
| Transition Metals | Ruthenium, Cobalt, Copper | Can facilitate C-H activation and other oxidative cyclization pathways, offering alternative routes to quinoline derivatives.[8][9] |
V. Detailed Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4-phenyl-quinoline
This protocol details the synthesis of a representative 2-amino-3-methylquinoline derivative, specifically 2-amino-3-cyano-4-phenyl-quinoline, from 2-aminobenzophenone and malononitrile. This is a variation of the Friedländer synthesis where the methyl group at position 3 is replaced by a cyano group for illustrative purposes, as it is a common and well-documented transformation. The principles can be adapted for other derivatives.
Materials:
-
2-Aminobenzophenone (1.0 equiv.)
-
Malononitrile (1.2 equiv.)
-
Potassium Hydroxide (KOH) (2.0 equiv.)
-
Ethanol (solvent)
-
Distilled water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate mixture (eluent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (e.g., 1.97 g, 10 mmol, 1.0 equiv.), malononitrile (e.g., 0.79 g, 12 mmol, 1.2 equiv.), and ethanol (40 mL).
-
Addition of Base: While stirring the mixture at room temperature, add powdered potassium hydroxide (e.g., 1.12 g, 20 mmol, 2.0 equiv.) portion-wise over 5 minutes. The addition of a strong base like KOH is crucial for deprotonating the malononitrile, generating the nucleophilic carbanion required for the initial condensation step.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol). The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system). The reaction is typically complete within 2-4 hours. Careful monitoring prevents the formation of side products from prolonged heating.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold distilled water. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with additional distilled water.
-
Purification: For higher purity, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
VI. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Malononitrile is toxic and should be handled with appropriate caution.
-
Ethanol is flammable; avoid open flames.
VII. Conclusion
The one-pot synthesis of 2-amino-3-methylquinoline derivatives via the Friedländer annulation is a highly efficient and versatile method. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can access a wide range of these valuable heterocyclic compounds in good to excellent yields.[2][10] The protocol provided herein serves as a robust starting point for the synthesis and further exploration of this important class of molecules in drug discovery and materials science.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
Scite.ai. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
Thieme. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
ResearchGate. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
ResearchGate. Synthesis of 2‐aminoquinolines via one‐pot multi‐component reaction. [Link]
-
ResearchGate. One pot synthesis and functionalization of 2‐methyl quinoline. [Link]
-
Patil, S. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21385. [Link]
-
ResearchGate. Approaches towards the synthesis of 2‐aminoquinolines. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
-
National Institutes of Health. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
Aurigene Pharmaceutical Services. An efficient one pot synthesis of 2-amino quinazolin-4(3H). [Link]
-
ResearchGate. Synthesis of 2‐aminoquinolines via three‐component reaction. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]
-
Royal Society of Chemistry. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]
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- 1. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
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- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Friedländer Synthesis: A Modern Protocol for Substituted Quinolines
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Friedländer Synthesis
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its prevalence in medicinally active compounds, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, has cemented its importance in drug discovery and development. Among the various methods developed for the synthesis of quinolines, the Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most straightforward and versatile strategies.[1][2]
The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or aldehyde, under acidic or basic catalysis to form the quinoline ring system.[3][4] This application note provides a detailed, in-depth guide to the modern practice of the Friedländer synthesis, focusing on the causality behind experimental choices, self-validating protocols, and the integration of green chemistry principles.
Mechanistic Insights: Directing the Path to Quinoline Formation
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of substituted quinolines. The Friedländer synthesis can proceed through two primary, competing mechanistic pathways, the course of which is often dictated by the chosen reaction conditions.[4]
-
The Aldol-First Pathway: This pathway commences with an aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.
-
The Schiff Base-First Pathway: In this alternative route, the initial step is the formation of a Schiff base (an imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl of the methylene-containing reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline.[3]
The choice of catalyst—acidic or basic—plays a crucial role in favoring one pathway over the other and in managing potential side reactions. For instance, to circumvent side reactions like the self-condensation of ketones under basic conditions, one can utilize the imine analogue of the o-aniline starting material.[5]
Caption: Competing mechanistic pathways in the Friedländer synthesis.
Catalyst Selection: A Comparative Overview
The choice of catalyst is a critical parameter in the Friedländer synthesis, influencing reaction rates, yields, and, in some cases, regioselectivity. A wide array of catalysts have been explored, ranging from traditional Brønsted and Lewis acids to modern heterogeneous and nanocatalyst systems.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | p-Toluenesulfonic acid, H2SO4, Acetic Acid | Reflux in organic solvents or neat | Readily available, effective | Harsh conditions, potential for side reactions, difficult to separate |
| Lewis Acids | Trifluoroacetic acid, Iodine, Neodymium(III) nitrate | Varies (mild to reflux) | High efficiency, can be used in catalytic amounts | Can be moisture-sensitive, potential for metal contamination |
| Bases | NaOH, KOH, KOtBu, DBU | Reflux in aqueous or alcoholic media | Classical method, effective for certain substrates | Can promote self-condensation of ketones, harsh conditions |
| Heterogeneous Catalysts | Zeolites, Montmorillonite K-10, Amberlyst-15, Silica-supported acids | Reflux in organic solvents, often solvent-free | Ease of separation and recyclability, environmentally friendly | Can have lower activity than homogeneous catalysts, potential for leaching |
| Nanocatalysts | NiO, SiO2, ZnO/CNT nanoparticles | Mild conditions (e.g., reflux in ethanol) | High surface area, high reactivity, short reaction times, recyclability | Cost of preparation, potential for aggregation |
| Ionic Liquids | [Hbim]BF4, [Bmim]HSO4 | Solvent-free, elevated temperatures | Act as both solvent and catalyst, recyclable, can enhance reaction rates | Viscosity can be an issue, cost |
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of substituted quinolines via the Friedländer reaction. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: Classical Acid-Catalyzed Synthesis (p-Toluenesulfonic Acid)
This protocol is a robust and widely applicable method for the synthesis of a variety of substituted quinolines.
Materials:
-
2-Aminoaryl ketone/aldehyde (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene or Ethanol (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone/aldehyde, the α-methylene carbonyl compound, and the solvent.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Synthesis (Potassium Hydroxide)
This classical approach is particularly effective for simple substrates.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Acetone (or other simple ketone) (2.0 mmol)
-
Potassium hydroxide (1.2 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 2-aminobenzaldehyde and potassium hydroxide in ethanol.
-
Add the ketone to the solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Protocol 3: Heterogeneous Catalysis with a Recyclable Solid Acid (Amberlyst-15)
This protocol offers a more environmentally friendly approach with simplified catalyst removal.[6]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
β-Diketone (1.1 mmol)
-
Amberlyst-15 resin (0.1 g)
-
Ethanol (5 mL)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Combine the 2-aminoaryl ketone, β-diketone, and ethanol in a round-bottom flask.
-
Add the Amberlyst-15 resin to the mixture.
-
Reflux the reaction mixture with stirring for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter off the Amberlyst-15 resin. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Caption: General experimental workflow for the Friedländer synthesis.
Green Chemistry Approaches to the Friedländer Synthesis
In recent years, significant efforts have been directed towards developing more sustainable and environmentally benign protocols for the Friedländer synthesis. These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.
-
Solvent-Free Synthesis: Several protocols have been developed that proceed efficiently in the absence of a solvent, often with microwave irradiation to accelerate the reaction.[7] This minimizes the use of volatile organic compounds (VOCs).
-
Aqueous Media: Water has been successfully employed as a green solvent for the Friedländer reaction, in some cases even proceeding without a catalyst.[8]
-
Recyclable Catalysts: The use of solid-supported catalysts, such as ion-exchange resins and metal oxides on various supports, allows for easy separation and reuse of the catalyst, reducing waste and cost.[6][9]
-
Nanocatalysis: Nanoparticle-based catalysts offer high efficiency under mild conditions, often with very low catalyst loadings, contributing to a more atom-economical process.[9]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, suboptimal catalyst or conditions. | Increase reaction time/temperature, change catalyst, screen different solvents.[8] |
| Poor Regioselectivity | Use of an unsymmetrical ketone. | Introduce a directing group on the α-carbon of the ketone, use a regioselective catalyst (e.g., specific amine catalysts or ionic liquids).[5] |
| Formation of Byproducts | Self-condensation of starting materials, degradation. | Use milder reaction conditions, consider the Schiff base-first pathway by pre-forming the imine.[5] |
| Difficult Purification | Complex reaction mixture, tar formation. | Optimize reaction conditions to minimize byproducts, consider using a heterogeneous catalyst for easier workup. |
Conclusion
The Friedländer synthesis continues to be a powerful and adaptable tool for the construction of the quinoline nucleus. The ongoing development of novel catalysts and reaction conditions, particularly those aligned with the principles of green chemistry, has significantly expanded the scope and utility of this classical reaction. For researchers in drug discovery and materials science, a solid understanding of the mechanistic nuances and the ability to select the appropriate protocol are key to successfully leveraging the Friedländer synthesis for the creation of diverse and valuable substituted quinolines.
References
-
Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2013). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 3(44), 21089-21104. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
ResearchGate. (n.d.). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]
-
Potter, B. V. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]
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- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 2-Amino-3-methylquinoline Scaffold
An In-Depth Technical Guide to the Synthetic Utility of 2-Amino-3-methylquinoline
2-Amino-3-methylquinoline is a privileged heterocyclic building block in medicinal chemistry and materials science.[1] Its rigid, N-heterocyclic core is a common feature in a multitude of pharmacologically active agents, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular.[2][3] The strategic placement of the C2-amino and C3-methyl groups provides two distinct and chemically versatile handles for synthetic elaboration. The nucleophilic amino group is a prime site for N-functionalization and participation in cross-coupling reactions, while the methyl group's C(sp³)–H bonds can be activated for carbon-carbon bond formation.[4] This guide provides a detailed exploration of key synthetic transformations, offering field-proven insights and step-by-step protocols for leveraging 2-Amino-3-methylquinoline in complex molecule synthesis.
Diagram: Reactivity Map of 2-Amino-3-methylquinoline
The following diagram illustrates the primary reactive sites on the 2-Amino-3-methylquinoline core, which will be discussed in this guide.
Caption: Key reactive sites on the 2-Amino-3-methylquinoline scaffold.
Section 1: N-Functionalization and Cyclization Strategies
The exocyclic amino group at the C2 position is a potent nucleophile and a versatile handle for constructing more complex heterocyclic systems. Direct functionalization or participation in cyclization reactions allows for rapid diversification of the core scaffold.
Synthesis of Fused Pyrimido[4,5-b]quinolines
A powerful application of the C2-amino group is its use in constructing fused ring systems, such as pyrimido[4,5-b]quinolines, which are known for their biological activities.[5] One common strategy involves a condensation reaction with a suitable three-carbon electrophile or a sequential reaction, for instance, with isothiocyanates followed by intramolecular cyclization.[5]
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMF or pyridine is often used to ensure all reagents are soluble and to facilitate the reaction at elevated temperatures, which are necessary to drive the intramolecular cyclization and dehydration steps.
-
Reaction Time: The initial formation of a thiourea intermediate from an isothiocyanate is typically fast. However, the subsequent cyclization to the pyrimido[4,5-b]quinoline requires prolonged heating to overcome the activation energy for the ring-closing step.[5]
Experimental Protocol 1: One-Pot Synthesis of 2-Thioxo-pyrimido[4,5-b]quinolines
This protocol describes the reaction of 2-Amino-3-methylquinoline with an isothiocyanate to form a fused pyrimidine ring.
Materials:
-
2-Amino-3-methylquinoline (1.0 eq)
-
Aryl or Alkyl Isothiocyanate (1.1 eq)
-
Anhydrous Pyridine
-
Ethanol
-
Standard laboratory glassware, reflux condenser, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3-methylquinoline (1.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous pyridine to dissolve the starting material. Add the corresponding isothiocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual pyridine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to yield the pure pyrimido[4,5-b]quinoline derivative.
Section 2: Functionalization of the C3-Methyl Group via C(sp³)–H Activation
The methyl group at the C3 position is not merely a passive substituent. Its benzylic-like nature, activated by the quinoline ring, makes it susceptible to C(sp³)–H bond functionalization. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Iodine-Catalyzed C–H Functionalization
A greener and metal-free approach involves the use of iodine as a Lewis acid catalyst to enhance the acidity of the benzylic C-H bonds.[4] This facilitates the generation of a reactive intermediate that can be trapped by various nucleophiles or engage in condensation reactions.
Causality Behind Experimental Choices:
-
Iodine Catalyst: Iodine acts as a Lewis acid, coordinating to the quinoline nitrogen. This coordination enhances the electron-withdrawing nature of the ring, increasing the acidity of the C3-methyl protons and facilitating their removal by a base.[4]
-
Base: A mild organic base like triethylamine (TEA) is sufficient to deprotonate the activated methyl group without causing unwanted side reactions.
Diagram: Iodine-Catalyzed C(sp³)–H Activation Workflow
Caption: Workflow for the iodine-catalyzed functionalization of the C3-methyl group.
Experimental Protocol 2: Aldol-Type Condensation via C(sp³)–H Activation
This protocol describes the reaction of 2-Amino-3-methylquinoline with an aromatic aldehyde to form a C3-styryl derivative.
Materials:
-
2-Amino-3-methylquinoline (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.2 eq)
-
Iodine (I₂) (0.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous solvent (e.g., Toluene or DMSO)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware for heating under an inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-Amino-3-methylquinoline (1.0 eq) and the aromatic aldehyde (1.2 eq) in the anhydrous solvent.
-
Catalyst and Base Addition: Add iodine (0.2 eq) and triethylamine (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours, or until TLC analysis indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a 10% aqueous solution of sodium thiosulfate (to quench excess iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired styrylquinoline product.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-N and C-C bond formation. 2-Amino-3-methylquinoline can participate as a nucleophile in Buchwald-Hartwig amination or, if halogenated, as an electrophile in reactions like Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the coupling of the C2-amino group with aryl halides to form N-aryl derivatives. This reaction is fundamental in drug discovery for accessing diarylamine structures.[6][7] The choice of ligand, base, and palladium precursor is critical for achieving high yields.[8]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) is used. The bulky ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst. It also accelerates the rate-limiting reductive elimination step.[6][8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine, forming an amide that can more readily coordinate to the palladium center, or to deprotonate the palladium-amine adduct to form the key palladium-amido complex prior to reductive elimination.[8]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.[6]
Experimental Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol details the N-arylation of 2-Amino-3-methylquinoline.
Materials:
-
2-Amino-3-methylquinoline (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or other sealed reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add 2-Amino-3-methylquinoline (1.2 eq) followed by anhydrous toluene via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-2-amino-3-methylquinoline.
Suzuki-Miyaura Coupling
To functionalize the quinoline core, a halogenated derivative (e.g., 8-Bromo-2-amino-3-methylquinoline) can be used in a Suzuki-Miyaura coupling reaction to form C-C bonds with arylboronic acids.[9][10] This reaction is exceptionally robust and tolerant of the amino group.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki coupling of heteroaryl bromides, which are directly applicable to a bromo-substituted 2-Amino-3-methylquinoline scaffold.[9][11]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 75-95 |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 80-98 |
| 3 | PdCl₂(dppf) (4) | - | Cs₂CO₃ (2.0) | DMF | 85 | 70-92 |
Experimental Protocol 4: Suzuki-Miyaura Coupling of a Bromo-2-Amino-3-methylquinoline
This generalized protocol describes the coupling of an arylboronic acid with a hypothetical bromo-substituted 2-Amino-3-methylquinoline.
Materials:
-
Bromo-2-amino-3-methylquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane and degassed Water (4:1 ratio)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromo-quinoline (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat three times.
-
Catalyst and Solvent Addition: Under argon, add Pd(PPh₃)₄ (0.05 eq). Then, add the anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C for 8-16 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
2-Amino-3-methylquinoline is a highly adaptable synthetic building block with multiple handles for diversification. The protocols and strategies outlined in this guide demonstrate its utility in N-functionalization, C(sp³)–H activation, and palladium-catalyzed cross-coupling reactions. By understanding the causality behind the experimental choices for catalysts, reagents, and conditions, researchers can effectively harness the reactivity of this scaffold to construct novel and complex molecules for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives.
- ResearchGate. (n.d.). Control experiments for the synthesis and functionalization of 2‐methylquinoline (3a).
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- PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Spectrum of Emerging Sciences. (2021). Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent C-C bond formation.
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Application Notes & Protocols: The Versatility of 2-Aminoquinolines in Modern Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Among its derivatives, the 2-aminoquinoline framework has emerged as a particularly privileged structure in oncology. Its synthetic tractability and ability to interact with a multitude of biological targets have established it as a critical pharmacophore for the development of novel anticancer agents.[3][4] These compounds function through diverse and potent mechanisms, including the inhibition of key signaling kinases, interference with DNA replication and repair machinery, and the induction of programmed cell death.[5] This document provides an in-depth guide to the primary applications of 2-aminoquinolines in cancer research, detailing their mechanisms of action and providing robust, field-proven protocols for their synthesis and evaluation.
Part 1: Application Notes - Mechanisms of Anticancer Activity
The therapeutic potential of 2-aminoquinoline derivatives stems from their ability to modulate critical pathways that are frequently dysregulated in cancer. Understanding these mechanisms is paramount for the rational design and application of these compounds in preclinical and clinical settings.
Inhibition of Protein Kinases: Disrupting Cancer Cell Signaling
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[6][7] The 2-aminoquinoline scaffold serves as a versatile backbone for designing potent and selective kinase inhibitors.
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is primarily driven by the VEGF signaling pathway, with VEGFR-2 being the most critical transducer of angiogenic signals in endothelial cells.[8][9] By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, 2-aminoquinoline derivatives can effectively block its phosphorylation and downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells and starving the tumor of its blood supply.[10][11][12] Several FDA-approved quinoline-based kinase inhibitors, such as Lenvatinib and Cabozantinib, validate this therapeutic strategy.[10]
B. PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling node that governs cell growth, proliferation, and survival. Its hyperactivation is one of the most common molecular alterations in human cancers.[3] 2-Aminoquinoline derivatives have been developed that show significant inhibitory activity against PI3K, leading to the deactivation of Akt and mTOR, which in turn promotes cell cycle arrest and apoptosis in cancer cells.[3][13]
DNA Damage and Repair Interference
Targeting the genome of cancer cells is a classic and effective anticancer strategy. 2-Aminoquinolines can interfere with DNA integrity and repair through several mechanisms.
A. Topoisomerase Poisoning
Topoisomerases are vital enzymes that resolve topological stress in DNA during replication and transcription by creating transient strand breaks. Topoisomerase poisons, unlike catalytic inhibitors, stabilize the covalent complex formed between the enzyme and the cleaved DNA.[14][15] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA breaks that trigger cell cycle arrest and apoptosis. The planar quinoline ring is well-suited for DNA intercalation, a feature that facilitates the stabilization of this ternary complex, and numerous derivatives have been shown to act as dual inhibitors of both Topoisomerase I and II.[16][17][18]
B. PARP Inhibition & Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks.[19] In cancers with mutations in homologous recombination genes like BRCA1 or BRCA2, inhibiting PARP creates a synthetic lethal scenario.[20] The cell can no longer repair single-strand breaks, which then collapse replication forks, leading to double-strand breaks that cannot be repaired due to the defective homologous recombination pathway. This catastrophic DNA damage selectively kills the cancer cells.[20] The versatile quinoline scaffold has been successfully employed to design potent PARP inhibitors.[19]
Data Summary: In Vitro Activity
The following tables summarize the reported in vitro anticancer activity of representative 2-aminoquinoline derivatives across various cancer cell lines and kinase targets.
Table 1: Cytotoxicity of 2-Aminoquinoline Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 - 12.76 | [21] |
| 2-Aminodihydroquinoline | MDA-MB-231 (Breast) | ~2.0 | [22] |
| Quinoline-based DNMTi | KG-1 (Leukemia) | 3.3 | [23] |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01 - 77.67% inh. | [2] |
| Quinazoline Derivative (SQ2) | HT-29 (Colon) | 3.38 |[9] |
Table 2: Kinase Inhibitory Activity of Quinoline-Based Compounds
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Quinazoline Derivative (SQ2) | VEGFR-2 | 14 | [9] |
| Triazolo-quinoxaline | VEGFR-2 | 3.7 | [12] |
| 4-(2-fluorophenoxy)-quinoline | c-Met | 0.59 | [7] |
| 4-Anilino-quinazoline | EGFR / VEGFR-2 | Varies | [24] |
| Benzo[c][4][25]naphthyridine | CK2 | 0.3 |[7] |
Part 2: Detailed Experimental Protocols
Scientific integrity demands reproducible and well-controlled experimental designs. The following protocols provide a self-validating framework for the synthesis and evaluation of 2-aminoquinoline derivatives.
Protocol 1: Synthesis via Friedländer Annulation
The Friedländer synthesis is a classical and robust method for constructing the quinoline core.[3][16] This protocol describes the synthesis of a generic 2-aminoquinoline derivative.
1. Materials & Reagents:
-
2-aminobenzaldehyde or 2-aminoketone derivative (1.0 eq)
-
Carbonyl compound with an α-methylene group (e.g., malononitrile) (1.2 eq)
-
Base catalyst (e.g., potassium hydroxide) or acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol or DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
TLC plates, ethyl acetate, hexane, anhydrous sodium sulfate, silica gel for chromatography
2. Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde/ketone (1.0 eq) and the α-methylene carbonyl compound (1.2 eq) in ethanol.[3]
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide to the mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring. Monitor the reaction's progress periodically using TLC (e.g., 3:1 hexane:ethyl acetate eluent). The reaction may take several hours to 24 hours.[3]
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate and water in a separatory funnel. Collect the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final compound.[3]
-
Characterization: Confirm the structure and purity of the isolated 2-aminoquinoline derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), a key metric of cytotoxic potency.[26][27]
1. Materials & Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7) and appropriate culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (2-aminoquinoline derivative) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Controls: Designate wells for 'untreated' (medium only) and 'vehicle control' (medium with the highest concentration of DMSO used).
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 3: In Vivo Evaluation in a Human Tumor Xenograft Model
In vivo testing is essential to evaluate a compound's efficacy and safety profile in a biological system.[28] The human tumor xenograft model is a widely used preclinical model.[29]
Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials & Reagents:
-
Immunocompromised mice (e.g., athymic Nude or NSG mice)
-
Human cancer cell line suspension (e.g., 1-5 x 10⁶ cells in PBS/Matrigel)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, saline)
-
Calipers for tumor measurement, animal scale
2. Step-by-Step Procedure:
-
Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.[29]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle Control, Positive Control, Test Compound at different doses).
-
Treatment Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Record the body weight of each mouse as an indicator of toxicity.
-
Observe the animals for any signs of adverse effects.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
Analyze body weight changes to assess tolerability.
-
Part 3: Conclusion and Future Directions
2-Aminoquinoline and its derivatives represent a highly fruitful area of cancer research, demonstrating a remarkable breadth of biological activity.[3] Their ability to potently inhibit key oncogenic drivers like receptor tyrosine kinases and to interfere with fundamental processes such as DNA replication makes them compelling candidates for drug development.[1][5] The protocols outlined in this guide provide a standardized framework for the synthesis and rigorous evaluation of novel compounds based on this versatile scaffold.
Future research will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window.[6] Furthermore, exploring their use in combination therapies—for instance, pairing a PARP inhibitor with a DNA-damaging agent—could unlock synergistic effects and overcome mechanisms of drug resistance, offering new hope in the ongoing fight against cancer.[30]
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- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 17. Dual topoisomerase I and II inhibition by intoplicine (RP-60475), a new antitumor agent in early clinical trials [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. joinsysmed.com [joinsysmed.com]
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experimental protocol for N-acylation of 2-Amino-3-methylquinoline
Application Note & Protocol
A Robust and Versatile Protocol for the N-Acylation of 2-Amino-3-methylquinoline: Synthesis of Bio-relevant Amide Scaffolds
Abstract
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] N-acylated 2-aminoquinolines, in particular, are key intermediates and final compounds in drug discovery programs, valued for their diverse biological activities, including anticancer and antimicrobial properties.[3][4] This application note provides a detailed, field-proven experimental protocol for the N-acylation of 2-Amino-3-methylquinoline. We delve into the causality behind experimental choices, from reagent selection to reaction workup, ensuring a reproducible and high-yield synthesis. The protocol is designed for researchers in synthetic chemistry and drug development, offering a self-validating system for producing a variety of N-acyl-2-amino-3-methylquinoline derivatives.
Introduction: The Significance of N-Acylated Quinolines
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1][5] The synthetic versatility of the quinoline ring allows for the generation of structurally diverse analogues, making it a cornerstone in the development of new therapeutic agents.[1] The introduction of an acyl group onto the C2-amino position of the quinoline scaffold can profoundly influence the molecule's physicochemical properties and biological activity. This modification can enhance target binding, improve metabolic stability, and modulate pharmacokinetic profiles. Therefore, a reliable and adaptable protocol for the N-acylation of aminoquinolines is an essential tool for medicinal chemists.
This guide presents a general and efficient method for the N-acylation of 2-amino-3-methylquinoline using acyl chlorides or anhydrides in the presence of a base.
Reaction Principle and Mechanism
The N-acylation of 2-amino-3-methylquinoline proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group at the C2 position acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the leaving group (e.g., chloride ion from an acyl chloride) is expelled.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom to neutralize the resulting positive charge, yielding the final N-acylated product and a salt of the base. The presence of a base is critical, as it prevents the acidic byproduct (e.g., HCl) from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[6]
Sources
- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. youtube.com [youtube.com]
analytical methods for 2-Amino-3-methylquinoline quantification
An Application Guide to the Quantitative Analysis of 2-Amino-3-methylquinoline
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of 2-Amino-3-methylquinoline, a compound of significant interest in pharmaceutical development due to its potential classification as a process intermediate or genotoxic impurity (GTI). We present three validated analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to accommodate varying laboratory capabilities and sensitivity requirements. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind methodological choices, ensuring robust and reliable quantification. All methods are discussed in the context of the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3]
Introduction: The Analytical Imperative for 2-Amino-3-methylquinoline
2-Amino-3-methylquinoline (CAS: 74844-99-8, Formula: C₁₀H₁₀N₂) is a quinoline derivative that can appear as a synthetic intermediate or a trace-level impurity in active pharmaceutical ingredients (APIs).[4] Compounds with amino-aromatic structural alerts are often scrutinized for potential genotoxicity. Genotoxic impurities (GTIs) are a class of compounds that can interact with DNA, potentially causing mutations and increasing cancer risk.[5]
Regulatory bodies mandate strict control over such impurities, often enforcing a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day exposure for a marketable drug product.[6][7] For a drug with a daily dose of 1 gram, this translates to a control limit of 1.5 parts per million (ppm).[5] This necessitates the development of highly sensitive, selective, and robust analytical methods capable of accurately quantifying 2-Amino-3-methylquinoline at these trace levels. This guide provides the foundational methods to achieve this analytical objective.
Strategic Selection of an Analytical Method
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A logical approach to method selection is crucial for efficient and effective analysis.
Caption: Logical workflow for selecting the appropriate analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, ideal for routine analysis when the required sensitivity is moderate and the sample matrix is relatively clean.
3.1. Principle and Rationale
This method relies on reversed-phase chromatography to separate 2-Amino-3-methylquinoline from the API and other impurities. A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic quinoline structure. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer, controls the elution. The acidic pH ensures that the amino group is protonated, leading to consistent retention and sharp peak shapes. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, typically near its λmax.
3.2. Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 10 minutes. Adjust as needed for resolution from the API.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm (or λmax determined by DAD scan).
-
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of 2-Amino-3-methylquinoline in diluent (50:50 Acetonitrile:Water).
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in the diluent to a final concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
System Suitability:
-
Inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Tailing factor for the 2-Amino-3-methylquinoline peak should be ≤ 2.0.
-
3.3. HPLC-UV Workflow Visualization
Caption: Standard workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity over HPLC-UV and is well-suited for identifying and quantifying volatile or semi-volatile impurities. Due to the polarity of the amino group, derivatization is often required to improve chromatographic performance.[8]
4.1. Principle and Rationale
The analyte is first volatilized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically used. To prevent peak tailing and improve thermal stability, the primary amine of 2-Amino-3-methylquinoline is derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The mass spectrometer serves as the detector, providing high selectivity by monitoring specific fragment ions (Selected Ion Monitoring, SIM mode) unique to the derivatized analyte.[5]
4.2. Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector, coupled to a single quadrupole Mass Spectrometer.
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample/standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Analysis Mode: Scan (m/z 50-400) for identification; SIM for quantification. Select a quantifier and two qualifier ions from the derivatized analyte's mass spectrum.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent (e.g., Dichloromethane) and proceed with the derivatization step.
-
4.3. GC-MS Workflow Visualization
Caption: Standard workflow for GC-MS analysis including derivatization.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for trace-level quantification, offering unparalleled sensitivity and selectivity.[9][10] It is the preferred method when dealing with complex matrices or when quantification at sub-ppm levels is required.
5.1. Principle and Rationale
This method combines the separating power of HPLC with the highly specific detection of tandem mass spectrometry. Separation is achieved on a C18 column similar to HPLC-UV. The addition of a volatile acid like formic acid to the mobile phase is critical; it aids in the protonation of 2-Amino-3-methylquinoline, making it amenable to positive mode Electrospray Ionization (ESI).[11] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the protonated parent ion ([M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) monitors for a specific, stable fragment ion. This dual mass filtering provides exceptional selectivity, effectively eliminating matrix interferences.[12]
5.2. Experimental Protocol: LC-MS/MS
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 95% A / 5% B, ramp to 5% A / 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Precursor Ion (Q1): m/z 159.1 → Product Ion (Q3): [To be determined by infusion and fragmentation experiments, e.g., m/z 142.1, 115.1].
-
Internal Standard (Optional): A stable isotope-labeled version (e.g., d₃-2-Amino-3-methylquinoline) is recommended for highest accuracy.
-
-
Key Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as in the HPLC-UV method, using Mobile Phase A as the diluent.
-
5.3. LC-MS/MS Workflow Visualization
Caption: Standard workflow for LC-MS/MS analysis.
Method Performance and Validation Summary
All methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[1][3][13] Key validation parameters include specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision. The following table provides typical performance characteristics expected from these methods.
| Parameter | HPLC-UV | GC-MS (SIM) | LC-MS/MS (MRM) |
| Specificity | Moderate (Relies on RT) | High (Relies on RT & Mass) | Very High (Relies on RT & MRM) |
| Typical LOQ | 50 - 200 ng/mL (ppb) | 1 - 10 ng/mL (ppb) | 0.01 - 0.5 ng/mL (ppb) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% | 90 - 110% |
| Precision (%RSD) | < 15% at LOQ | < 15% at LOQ | < 15% at LOQ |
| Primary Advantage | Accessibility, Simplicity | High Selectivity, Volatiles | Ultimate Sensitivity & Selectivity |
| Considerations | Matrix Interference | Derivatization Required | High Initial Cost, Complexity |
Note: These are typical values and must be experimentally determined for the specific method and matrix.[6][7][12]
Conclusion
The successful quantification of 2-Amino-3-methylquinoline requires a carefully selected and validated analytical method. For routine analysis of relatively clean samples at concentrations above ~10 ppm, HPLC-UV provides a reliable and cost-effective solution. When higher selectivity is needed or for concentrations in the low ppm range, GC-MS with derivatization is a powerful alternative. For the most demanding applications requiring sub-ppm quantification and the highest degree of confidence in complex matrices, LC-MS/MS is the unequivocal gold standard. The protocols and rationales provided in this guide serve as a robust starting point for developing and validating a method that ensures the safety and quality of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats - PubMed. (2019-09-20). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24). Available from: [Link]
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Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023-12-08). Available from: [Link]
-
2-Amino-3-methylquinoline | C10H10N2 | CID 10953794 - PubChem. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem. Available from: [Link]
-
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances | Biotechnology Journal International. (2024-06-22). Available from: [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available from: [Link]
-
Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. Available from: [Link]
-
Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS - Taylor & Francis. Available from: [Link]
-
Sample Preparation - SPARC BioCentre Molecular Analysis - SickKids Research Institute. Available from: [Link]
-
Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH. Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PubMed Central. Available from: [Link]
-
Sample preparation for Amino Acid Analaysis - Bio-Synthesis. (2009-04-26). Available from: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available from: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - NIH. Available from: [Link]
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC - PubMed Central. Available from: [Link]
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- 13. starodub.nl [starodub.nl]
Application Note: Quantitative Analysis of Quinoline Derivatives in Pharmaceutical Formulations by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Abstract
This application note details a robust, sensitive, and selective method for the quantitative analysis of quinoline derivatives in pharmaceutical dosage forms using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, are the core scaffold of numerous pharmaceuticals.[1][2] Their inherent fluorescence makes HPLC-FLD an ideal analytical technique, offering high sensitivity and selectivity, which are critical for quality control and regulatory compliance in the pharmaceutical industry.[3][4][5] This document provides a comprehensive protocol, including instrumentation, sample preparation, method validation parameters, and system suitability requirements, designed for researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[2] Accurate quantification of these active pharmaceutical ingredients (APIs) in final drug formulations is essential to ensure product safety, efficacy, and quality.[6][7]
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for separating, identifying, and quantifying compounds.[6][7][8] When coupled with a Fluorescence Detector (FLD), the method gains significant advantages for compounds that can fluoresce.[3] Fluorescence detection offers superior sensitivity and selectivity compared to standard UV-Vis detection.[4][9] This is because not all molecules fluoresce, reducing the likelihood of interference from excipients or impurities in the sample matrix.[9] The quinoline ring system, due to its rigid, conjugated aromatic structure, often exhibits strong native fluorescence, making it an excellent candidate for this technique.[1][10]
This guide provides a step-by-step protocol for the analysis of a model quinoline derivative, "Quino-X," demonstrating the power of HPLC-FLD for pharmaceutical quality control.
Principle of the Method
The analytical method is based on reversed-phase HPLC, where the separation of the target analyte from other components is achieved based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18).[11]
-
Separation (HPLC): A liquid sample is injected into a mobile phase stream, which is pumped at high pressure through a column packed with small particles (the stationary phase).[7] Differences in the chemical and physical interactions between the analyte and the stationary phase cause different components to move through the column at different speeds, achieving separation.[7]
-
Detection (FLD): As the separated components elute from the column, they pass through the flow cell of a fluorescence detector.[12] The detector exposes the eluent to a specific wavelength of high-energy light (excitation wavelength, λex).[4][12] Fluorophores, like our quinoline derivative, absorb this energy, causing electrons to move to a higher energy state.[12] As the electrons return to their ground state, they release this excess energy as light at a longer, lower-energy wavelength (emission wavelength, λem).[9][12] The detector measures the intensity of this emitted light, which is directly proportional to the concentration of the analyte.[12]
Materials and Methods
Reagents and Standards
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).
-
Buffers: Monobasic potassium phosphate (KH₂PO₄), analytical grade. Orthophosphoric acid for pH adjustment.
-
Analytical Standard: Quino-X reference standard (>99.5% purity).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a degasser, quaternary pump, autosampler, column oven, and fluorescence detector is required.
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size | Standard for separating moderately polar organic molecules like quinolines.[11] Provides good resolution and efficiency. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) | The buffer at pH 3.0 ensures the quinoline nitrogen is protonated, leading to consistent retention and peak shape. Acetonitrile provides the necessary organic strength for elution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Fluorescence Detector | Excitation (λex): 330 nm, Emission (λem): 380 nm | These wavelengths must be optimized for the specific quinoline derivative to maximize signal intensity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte of interest and any potential early- or late-eluting impurities. |
Preparation of Solutions
Phosphate Buffer (25 mM, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter before use.
Standard Stock Solution (100 µg/mL of Quino-X):
-
Accurately weigh 10.0 mg of Quino-X reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water (diluent). This solution should be stored protected from light at 2-8 °C.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation (from Tablets)
-
Weigh and finely powder 10 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to one tablet's nominal content of Quino-X.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and bring to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 5.0 µg/mL).
System Suitability and Method Validation
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[13][14] This is achieved through System Suitability Testing (SST). Furthermore, the analytical method itself must be validated according to regulatory guidelines such as ICH Q2(R1) to prove it is fit for its intended purpose.[15][16][17]
System Suitability Testing (SST)
Inject a working standard solution (e.g., 5.0 µg/mL) five or six replicate times.[14] The results must meet the predefined criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[13] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Precision (%RSD) | RSD ≤ 2.0% for peak area | Demonstrates the reproducibility of the system (pump, injector, detector).[13][14] |
Method Validation Summary
The method should be validated for the following parameters as per ICH Q2(R1) guidelines.[15]
| Validation Parameter | Typical Results for Quino-X |
| Linearity | r² > 0.999 over 0.1 - 10.0 µg/mL range |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.0% |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N ratio of 10:1) |
| Specificity | No interference from placebo components at the retention time of Quino-X. |
| Robustness | No significant change in results with small variations in pH (±0.2), mobile phase organic content (±2%), and column temperature (±2°C). |
Experimental Workflow and Data Analysis
The overall process from sample receipt to final report is outlined below.
Conclusion
The HPLC-FLD method described herein is a highly suitable, robust, and reliable technique for the quantitative determination of quinoline derivatives in pharmaceutical products. Its high sensitivity and selectivity make it an excellent choice for quality control laboratories, ensuring that products meet stringent regulatory standards. The method is straightforward and can be readily implemented using standard chromatographic equipment.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 8, 2026.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved January 8, 2026.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 8, 2026.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved January 8, 2026.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 8, 2026.
- SCION Instruments. (n.d.). HPLC Fluorescence Detector. Retrieved January 8, 2026.
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developing fluorescent probes from 2-aminoquinoline scaffolds
An In-Depth Technical Guide Topic: Developing Fluorescent Probes from 2-Aminoquinoline Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminoquinoline scaffold represents a class of privileged heterocyclic structures in the development of fluorescent probes. Its inherent photophysical properties, including environmental sensitivity and a synthetically tractable framework, make it an ideal starting point for creating sophisticated chemosensors. This guide provides a comprehensive exploration of the design, synthesis, characterization, and application of 2-aminoquinoline-based fluorescent probes. We move beyond simple methodologies to explain the underlying principles and rationale, equipping researchers with the knowledge to not only apply these techniques but also to innovate within this exciting field of chemical biology.
The Rationale: Why Choose the 2-Aminoquinoline Scaffold?
The utility of a fluorophore is dictated by its structural and electronic properties. The 2-aminoquinoline core is advantageous for several key reasons:
-
Environmental Sensitivity: The fluorescence of many quinoline derivatives is highly sensitive to the local microenvironment, including polarity, viscosity, and the presence of specific analytes. This sensitivity often arises from an Intramolecular Charge Transfer (ICT) mechanism, where excitation leads to a charge separation within the molecule. Perturbation of this ICT state by an external stimulus (e.g., ion binding, pH change) can lead to dramatic changes in fluorescence output, forming the basis of a sensing event.[1]
-
Synthetic Accessibility: The quinoline ring system can be constructed through robust and well-established chemical reactions, most notably the Friedländer Annulation .[2][3][4][5] The amino group at the 2-position serves as a versatile synthetic handle for introducing recognition moieties (e.g., chelators for metal ions) or for tuning the probe's photophysical properties.[6][7]
-
Favorable Photophysics: The rigid, bicyclic aromatic system provides a foundation for high fluorescence quantum yields by minimizing non-radiative decay pathways. The electronic properties can be readily modulated through substitution on the aromatic rings, allowing for the tuning of absorption and emission wavelengths across the visible spectrum.[8][9]
Probe Design and Sensing Mechanisms
A successful fluorescent probe consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). In our case, the 2-aminoquinoline is the fluorophore. The design of the receptor dictates the probe's selectivity. The signaling mechanism dictates how binding is translated into a fluorescent signal.
Common Sensing Mechanisms:
-
Chelation Enhanced Fluorescence (CHEF): The probe is initially weakly fluorescent. Upon binding to a metal ion, the receptor forms a rigid chelate complex. This rigidity restricts molecular vibrations and rotations that would otherwise quench the excited state, leading to a significant "turn-on" of fluorescence.[10]
-
Photoinduced Electron Transfer (PET): The probe consists of the fluorophore linked to an electron-rich receptor (e.g., a tertiary amine). In the "off" state, upon excitation, an electron from the receptor is transferred to the fluorophore, quenching its fluorescence. When the receptor binds to its target (like a proton or metal ion), its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is "turned on".[10]
-
Intramolecular Charge Transfer (ICT): As mentioned, the ICT state is sensitive to the environment. Binding of an analyte can alter the electron-donating or -withdrawing properties of substituents, modulating the ICT character and causing a change in fluorescence intensity and/or a shift in the emission wavelength (ratiometric sensing).[11]
Caption: Key mechanisms governing fluorescent probe signaling.
Synthesis: The Friedländer Annulation
The Friedländer synthesis is a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., a ketone or nitrile).[4][5] This method is a cornerstone for creating substituted quinolines due to its efficiency and the commercial availability of diverse starting materials.[2][3]
Protocol 1: General Synthesis of a 2-Aminoquinoline Scaffold
This protocol provides a generalized procedure for synthesizing a substituted quinoline core, which can then be further functionalized.
Rationale: We use a catalytic amount of p-toluenesulfonic acid (p-TSA) as an acid catalyst to promote both the initial condensation and the subsequent cyclization/dehydration steps under relatively mild conditions. Ethanol is a suitable solvent that dissolves the reactants and allows for heating to reflux.
Materials:
-
2-aminobenzophenone derivative (1.0 eq)
-
Malononitrile (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.2 eq)
-
Ethanol (anhydrous)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aminobenzophenone derivative (1.0 eq), malononitrile (1.2 eq), and a magnetic stir bar.
-
Solvent and Catalyst: Add anhydrous ethanol to dissolve the solids, followed by the catalytic amount of p-TSA (0.2 eq).[12]
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours. A typical mobile phase is 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material indicates completion (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2-aminoquinoline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Caption: A typical workflow for the Friedländer synthesis of a 2-aminoquinoline.
Photophysical Characterization
A thorough characterization of the probe's photophysical properties is essential to validate its function and establish its suitability for specific applications.
Table 1: Essential Photophysical Parameters
| Parameter | Symbol | Description | Measurement Technique |
| Absorption Maximum | λabs | Wavelength of maximum light absorption. | UV-Vis Spectrophotometry |
| Molar Absorptivity | ε | A measure of how strongly the probe absorbs light (M⁻¹cm⁻¹). | UV-Vis Spectrophotometry |
| Emission Maximum | λem | Wavelength of maximum fluorescence emission. | Fluorescence Spectroscopy |
| Stokes Shift | Δλ | The difference between λem and λabs (in nm). | Calculated from spectra |
| Quantum Yield | ΦF | Efficiency of converting absorbed photons to emitted photons (0-1). | Comparative Method |
| Photostability | Resistance of the probe to photobleaching upon prolonged excitation. | Time-course fluorescence measurement |
Protocol 2: Determining Fluorescence Quantum Yield (ΦF)
Rationale: The comparative method, also known as the Williams or Demas and Crosby method, is a reliable way to determine ΦF. It compares the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for probes emitting in the blue-green region.
Materials:
-
Synthesized probe
-
Quinine sulfate (fluorescence standard)
-
0.1 M Sulfuric Acid (H₂SO₄)
-
High-purity solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer and fluorometer
-
Matched 1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your probe and the quinine sulfate standard in their respective solvents.
-
Prepare Dilutions: Create a series of five dilutions for both the probe and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is between 0.01 and 0.1. This is critical to avoid inner filter effects.
-
Measure Absorbance: For each solution, record the absorbance at the chosen excitation wavelength (typically the λabs of the probe).
-
Measure Emission: Using the same excitation wavelength, record the fluorescence emission spectrum for each solution. Ensure experimental settings (e.g., slit widths) are identical for the probe and standard measurements.
-
Integrate and Plot: Calculate the integrated area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the probe and the standard.
-
Calculate Gradients: Perform a linear regression for both datasets to obtain the slopes (Gradients).
-
Calculate Quantum Yield: Use the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot.
-
η is the refractive index of the solvent.
-
Subscript x denotes the unknown probe, and s denotes the standard.[12]
-
Application Notes: Live-Cell Imaging
The ultimate test for many probes is their performance in a biological context. 2-aminoquinoline probes have been successfully used to image various intracellular analytes and organelles.[10][11][13][14]
Protocol 3: General Procedure for Live-Cell Staining and Imaging
Rationale: This protocol ensures cell viability while allowing for sufficient probe uptake and removal of unbound probe for clear imaging. The final concentration and incubation time are critical parameters that must be optimized for each new probe to achieve the best signal-to-noise ratio without inducing cytotoxicity.
Materials:
-
Cells cultured on glass-bottom imaging dishes (e.g., HeLa, A549)
-
Synthesized probe (1-10 mM stock in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Plate cells on imaging dishes and grow to 60-80% confluency.
-
Probe Preparation: Prepare the final probe solution by diluting the DMSO stock in pre-warmed (37 °C) serum-free medium to the desired final concentration (typically 1-10 µM).
-
Cell Loading: Aspirate the culture medium from the cells. Wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37 °C in a 5% CO₂ incubator for 15-60 minutes (this requires optimization).
-
Washing: Aspirate the probe solution. Wash the cells 2-3 times with warm PBS or imaging buffer (e.g., HBSS) to remove extracellular probe.
-
Imaging: Add fresh warm imaging buffer to the dish. Immediately image the cells using a confocal microscope with appropriate laser excitation and emission filter settings based on the probe's characterized spectra.
Trustworthiness and Self-Validation
-
Purity is Paramount: All protocols assume a highly pure compound. Impurities can fluoresce or quench, leading to erroneous photophysical data and imaging artifacts. Purity should be confirmed (>95%) by NMR and HPLC.
-
Controls in Imaging:
-
Untreated Cells: Image unstained cells using the same laser power and detector settings to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to ensure the solvent has no effect.
-
Cytotoxicity Assay: Perform an MTT or similar viability assay to confirm the probe is not toxic at the working concentration.
-
By adhering to these rigorous synthesis, characterization, and application protocols, researchers can confidently develop and validate novel 2-aminoquinoline fluorescent probes for a vast array of applications in chemical biology and beyond.
References
-
Title: Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions Source: PubMed URL: [Link]
-
Title: Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions Source: ACS Publications URL: [Link]
-
Title: Friedländer synthesis Source: Wikipedia URL: [Link]
-
Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging Source: NIH URL: [Link]
-
Title: Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media Source: MDPI URL: [Link]
-
Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Juniper Publishers URL: [Link]
-
Title: Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties Source: ResearchGate URL: [Link]
-
Title: 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors Source: NIH URL: [Link]
-
Title: Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions Source: PubMed URL: [Link]
-
Title: Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives Source: PubMed URL: [Link]
-
Title: In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes Source: ResearchGate URL: [Link]
-
Title: Amino-Quinoline Based Colorimetric Chemosensor for Cu2+ Detection Source: ResearchGate URL: [Link]
-
Title: Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars Source: wjes.org.cn URL: [Link]
-
Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: MDPI URL: [Link]
-
Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Crimson Publishers URL: [Link]
-
Title: Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors Source: MDPI URL: [Link]
-
Title: In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes Source: ResearchGate URL: [Link]
-
Title: Photophysical properties of isoquinoline derivatives. Source: ResearchGate URL: [Link]
-
Title: Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]
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Application Notes & Protocols: Synthesis of 2-Amino-3-methylquinoline Analogs for Drug Discovery
Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind with high affinity to biological targets.[2][3] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5][6][7]
Within this versatile class, the 2-aminoquinoline motif has garnered significant attention.[8][9] The amino group at the C2 position serves as a critical hydrogen bond donor and a key anchor point for interacting with protein active sites, while also providing a synthetic handle for further functionalization. The addition of a methyl group at the C3 position introduces steric and electronic modifications that can fine-tune a compound's selectivity and pharmacokinetic profile. Consequently, 2-amino-3-methylquinoline analogs represent a promising and strategically important class of molecules for the development of novel therapeutics.[9][10]
This guide provides a detailed overview of robust and modern synthetic strategies for accessing these valuable analogs, moving from classical named reactions to more efficient contemporary methods. We will delve into the mechanistic rationale behind these protocols, offering field-proven insights to empower researchers in their drug discovery endeavors.
Foundational Synthetic Strategies: From Classic to Contemporary
The construction of the quinoline core has been a subject of extensive research for over a century. While classical methods laid the groundwork, modern advancements have introduced milder, more efficient, and versatile approaches.
The Friedländer Annulation: A Convergent and Powerful Tool
The Friedländer synthesis is a classic and highly effective method for constructing quinolines. It involves the condensation of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile).[11][12] The reaction can be catalyzed by either acids or bases and proceeds via an initial aldol or Claisen-type condensation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[13]
The primary advantage of the Friedländer synthesis is its convergent nature, allowing for the rapid assembly of complex quinolines from two key fragments. However, classical iterations often required harsh conditions (e.g., high temperatures, strong acids/bases) and were sometimes limited by the commercial availability of the requisite 2-aminoaryl carbonyl precursors.[8][14] Modern modifications, such as the use of catalysts like molecular iodine or p-toluenesulfonic acid and the application of microwave irradiation, have significantly improved the efficiency and environmental footprint of this reaction.[12][15][16]
For the synthesis of 2-amino-3-methylquinolines, a key variation involves the reaction of a 2-aminoaryl ketone with propanenitrile (ethyl cyanide), where the nitrile group ultimately forms the C2-amine and the adjacent methylene and methyl groups form C3 and the 3-methyl substituent, respectively.
Caption: General mechanism of the Friedländer Synthesis.
Modern Transition-Metal-Free Synthesis: A Mild and Efficient Alternative
While the Friedländer synthesis remains a powerful tool, recent advancements have focused on developing even milder and more direct routes. One of the most effective modern strategies for synthesizing 2-aminoquinolines involves a base-mediated condensation of 2-aminoaryl aldehydes or ketones with nitriles.[17] This approach, often utilizing a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu), avoids the need for transition metals and often proceeds at room temperature, offering excellent functional group tolerance.
The causality behind this method's success lies in the ability of the strong base to deprotonate the α-carbon of the nitrile, generating a carbanion. This nucleophile then attacks the carbonyl of the 2-aminoaryl precursor, initiating a sequence of condensation and cyclization that rapidly yields the desired 2-aminoquinoline scaffold. This method is particularly advantageous for library synthesis due to its operational simplicity and broad substrate scope.[17]
Caption: Workflow for synthesis and screening of a drug discovery library.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints for ensuring reaction success.
Protocol 1: Modified Friedländer Synthesis of 2-Amino-3-methyl-5-chloroquinoline
Principle: This protocol utilizes a Lewis acid catalyst (molecular iodine) to promote the condensation of 2-amino-5-chlorobenzophenone with propanenitrile under solvent-free conditions, which is often more environmentally benign and can accelerate reaction rates.
| Parameter | Value/Description |
| Reactants | 2-Amino-5-chlorobenzophenone, Propanenitrile |
| Catalyst | Iodine (I₂) |
| Solvent | None (Solvent-free) |
| Temperature | 120 °C |
| Typical Yield | 75-85% |
Materials & Reagents:
-
2-Amino-5-chlorobenzophenone (1.0 mmol, 231.7 mg)
-
Propanenitrile (3.0 mmol, 165.2 mg, 0.21 mL)
-
Iodine (0.1 mmol, 25.4 mg)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorobenzophenone (1.0 mmol) and iodine (0.1 mmol).
-
Reagent Addition: Add propanenitrile (3.0 mmol) to the flask.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously for 4-6 hours.
-
Expertise Note: The reaction is solvent-free. The molten reactants form the reaction medium. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) to dissolve the residue.
-
Quenching: Transfer the solution to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (15 mL) to remove excess iodine, followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).
-
Trustworthiness Check: The disappearance of the brown iodine color upon washing with thiosulfate solution confirms the successful removal of the catalyst.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (starting from 9:1 to 7:3) to afford the pure 2-amino-3-methyl-5-chloroquinoline as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Base-Mediated Synthesis of 2-Amino-3-methyl-6-methoxyquinoline
Principle: This modern, transition-metal-free protocol leverages the strong base KOtBu to mediate the cyclization of 2-amino-4-methoxyacetophenone and propanenitrile at room temperature, offering excellent yields and operational simplicity.[17]
| Parameter | Value/Description |
| Reactants | 2-Amino-4-methoxyacetophenone, Propanenitrile |
| Base | Potassium tert-butoxide (KOtBu) |
| Solvent | tert-Butanol (t-BuOH) |
| Temperature | Room Temperature (25 °C) |
| Typical Yield | 80-92% |
Materials & Reagents:
-
2-Amino-4-methoxyacetophenone (1.0 mmol, 165.2 mg)
-
Propanenitrile (1.5 mmol, 82.6 mg, 0.11 mL)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 224.4 mg)
-
tert-Butanol (t-BuOH), anhydrous (5 mL)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-4-methoxyacetophenone (1.0 mmol) and propanenitrile (1.5 mmol) in anhydrous t-BuOH (5 mL).
-
Reagent Addition: Add potassium tert-butoxide (2.0 mmol) to the solution portion-wise over 5 minutes while stirring.
-
Expertise Note: The portion-wise addition of the strong base helps to control any potential exotherm. The reaction mixture may change color upon addition of the base.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (eluent: 1:1 Hexanes:EtOAc).
-
Work-up: Upon completion, carefully quench the reaction by adding deionized water (10 mL).
-
Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Trustworthiness Check: A clean separation of aqueous and organic layers should be observed. The product is expected to be in the organic phase.
-
-
Purification: The crude product is often of high purity but can be further purified by recrystallization from ethanol or by a short plug of silica gel if necessary.
-
Characterization: Confirm the identity and purity of the 2-amino-3-methyl-6-methoxyquinoline via NMR and MS analysis.
Application in Drug Discovery
The synthesis of a library of 2-amino-3-methylquinoline analogs using the protocols described above is the first step in a drug discovery campaign. By systematically varying the substituents on the aniline ring (e.g., halogens, alkyl, alkoxy, nitro groups), researchers can perform Structure-Activity Relationship (SAR) studies.[4][18] This process allows for the identification of key structural features that enhance potency against a specific biological target (e.g., a protein kinase, a bacterial enzyme) while minimizing off-target effects and improving drug-like properties (e.g., solubility, metabolic stability). The inherent biological relevance of the 2-aminoquinoline scaffold makes these analogs prime candidates for screening in a wide range of disease models, from oncology to infectious diseases.[19][20]
References
- Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: Google Search URL
- Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI Source: Google Search URL
- Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: Google Search URL
- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry Source: Google Search URL
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The 2-Aminoquinoline Scaffold: A Cornerstone in Modern Kinase Inhibitor Design
An Application Guide for Researchers and Drug Development Professionals
Introduction: Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their inherent ability to bind to specific biological targets. The quinoline core is a prominent example of such a scaffold, and its derivatives are central to many approved and investigational kinase inhibitors.[3][4] This guide provides a detailed technical overview of the 2-aminoquinoline moiety, a particularly versatile and effective scaffold, for its application in the rational design and development of potent and selective kinase inhibitors.
The 2-Aminoquinoline Scaffold: A Privileged Core for Kinase Inhibition
Foundational Chemical Properties
The utility of the 2-aminoquinoline scaffold stems from its unique electronic and structural properties. The 2-amino group, with a pKa of approximately 7.3, is weakly basic.[5] This allows it to act as a potent hydrogen bond donor, perfectly positioned to mimic the crucial interactions that the adenine portion of ATP makes with the "hinge" region of the kinase ATP-binding pocket.[5] This bioisosteric relationship is the fundamental reason for its success as a kinase inhibitor scaffold. Furthermore, the fused aromatic ring system provides a rigid and planar structure that can be readily functionalized at multiple positions to enhance potency, modulate selectivity, and improve pharmacokinetic properties.
General Mechanism of Kinase Inhibition
Most 2-aminoquinoline-based inhibitors are ATP-competitive, classified as Type I inhibitors.[2] They operate by occupying the ATP binding site when the kinase is in its active conformation. The primary binding interaction is almost invariably the formation of one or two hydrogen bonds between the 2-amino group and the backbone amide and carbonyl groups of the kinase hinge region. Additional substitutions on the quinoline ring then extend into adjacent hydrophobic pockets and solvent-exposed regions to confer potency and selectivity.
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Metal-Free Synthesis of Quinolines: Principles, Protocols, and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1][2] Historically, the synthesis of these vital heterocycles has often relied on metal-catalyzed reactions or harsh classical conditions, presenting challenges related to cost, toxicity, and environmental impact.[3][4] This application note provides a detailed guide to the principles and practices of metal-free quinoline synthesis, a field that has gained significant traction due to its alignment with green chemistry principles and the need for toxic metal-free drug candidates.[5][6] We will explore the mechanistic underpinnings of foundational methods such as the Friedländer annulation and the Combes synthesis, provide detailed, field-proven experimental protocols, and present visualizations to clarify complex reaction pathways and workflows. This guide is designed to empower researchers to confidently select and execute robust, efficient, and sustainable metal-free strategies for the synthesis of diverse quinoline derivatives.
Introduction
The Quinoline Scaffold: A Privileged Structure
Quinolines are a class of nitrogen-containing heterocyclic compounds first isolated from coal tar in 1834.[5] Their derivatives are ubiquitous in both natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities. They are the core of antimalarial drugs like quinine and chloroquine, as well as various anti-inflammatory, anticancer, and antibacterial agents.[1][3] Beyond medicine, quinoline-based structures are integral to organic light-emitting diodes (OLEDs), dyes, and agrochemicals, making their synthesis a topic of continuous and intense research.[1][7]
The Imperative for Metal-Free Synthesis
Many traditional methods for quinoline synthesis, while effective, suffer from significant drawbacks, including the use of harsh reagents (e.g., concentrated sulfuric acid), high temperatures, and poor atom economy.[3][8] The development of metal-catalyzed cross-coupling reactions expanded the synthetic toolbox but introduced new concerns regarding the cost of precious metal catalysts (like palladium or rhodium) and the potential for metal contamination in the final active pharmaceutical ingredients (APIs), which is strictly regulated.
Metal-free synthesis has emerged as a powerful and attractive alternative. These methods often offer milder reaction conditions, avoid toxic metal waste, reduce purification burdens, and align with the principles of sustainable and green chemistry.[4][9] Recent advances have focused on the use of organocatalysts, molecular iodine, acid/base catalysis, and innovative reaction conditions like microwave irradiation to achieve high efficiency and functional group tolerance.[1][10]
Foundational Metal-Free Methodologies
Two of the most robust and versatile metal-free approaches to quinoline synthesis are the Friedländer annulation and the Combes synthesis. Understanding their mechanisms is key to optimizing reaction conditions and predicting outcomes.
The Friedländer Annulation
The Friedländer synthesis, first reported in 1882, is a direct and powerful method for constructing quinolines.[11] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde with an adjacent CH₂).[12] The reaction can be catalyzed by either acids or bases.[13]
Mechanism and Rationale The precise mechanism can follow two distinct pathways, often dictated by the reaction conditions and catalysts employed.[11][14]
-
Aldol-First Pathway (Base-Catalyzed): Under basic conditions, the reaction typically initiates with an intermolecular aldol condensation between the two carbonyl partners. The enolate of the methylene-containing component attacks the carbonyl of the 2-aminoaryl substrate. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by dehydration to yield the aromatic quinoline ring.[14] This pathway is favored because the initial aldol addition is often the rate-limiting step.
-
Schiff Base-First Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the reaction often begins with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the methylene-containing partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[11][13]
Causality: The choice of catalyst (acid vs. base) directly influences which functional group is activated first. Bases deprotonate the α-methylene compound to form a nucleophilic enolate, initiating the aldol reaction. Acids protonate the carbonyl oxygen of the 2-aminoaryl ketone/aldehyde, making it more electrophilic and promoting the formation of the Schiff base.
Visualization of the Friedländer Mechanism
Caption: Dual mechanistic pathways of the Friedländer synthesis.
The Combes Quinoline Synthesis
The Combes synthesis is another classic method that involves the reaction of an aniline with a β-diketone under acidic conditions.[15] It is particularly useful for preparing 2,4-disubstituted quinolines.[16]
Mechanism and Rationale The reaction proceeds through three main stages:[15][17]
-
Condensation: The aniline first acts as a nucleophile, attacking one of the carbonyl groups of the β-diketone. This is followed by dehydration to form a Schiff base, which is in equilibrium with its more stable enamine tautomer.
-
Protonation and Cyclization: A strong acid catalyst (commonly concentrated H₂SO₄ or polyphosphoric acid) protonates the enamine.[15] This activates the aromatic ring for electrophilic attack and facilitates the key ring-closing step (annulation), which is typically the rate-determining step.
-
Dehydration and Aromatization: The cyclized intermediate undergoes a final dehydration step to eliminate water and form the stable, aromatic quinoline ring system.
Causality: The strong acid is crucial for the reaction's success. It not only catalyzes the initial condensation but, more importantly, activates the enamine intermediate for the intramolecular electrophilic aromatic substitution that forms the new six-membered ring. The electron-donating character of the enamine nitrogen is essential for this cyclization to occur.
Visualization of the Combes Mechanism
Caption: Key steps in the acid-catalyzed Combes quinoline synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale.
Protocol 1: Molecular Iodine-Catalyzed Friedländer Synthesis
This protocol describes a modern, mild, and efficient metal-free synthesis of a polysubstituted quinoline using molecular iodine as an inexpensive and eco-friendly catalyst.[12][18]
Principle: Molecular iodine acts as a mild Lewis acid to activate the carbonyl group, facilitating the condensation and cyclization under relatively neutral conditions, thus avoiding the use of strong acids or bases.[10]
Materials and Equipment:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)
-
Molecular Iodine (I₂) (10 mol%, 25.4 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminobenzophenone (1 mmol), ethanol (5 mL), and a magnetic stir bar. Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by the catalytic amount of molecular iodine (10 mol%).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexane/Ethyl Acetate). The starting materials should be consumed within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine (the brown color will disappear).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the pure quinoline product.
Visualization of Experimental Workflow
Caption: Workflow for iodine-catalyzed Friedländer synthesis.
Protocol 2: Classical Acid-Catalyzed Combes Synthesis
This protocol details the synthesis of 2,4-dimethylquinoline, a classic example of the Combes reaction.
Principle: Aniline and acetylacetone (a β-diketone) are condensed and then cyclized using a strong acid catalyst to form the quinoline ring.[15]
Materials and Equipment:
-
Aniline (10 mmol, 0.93 g, 0.91 mL)
-
Acetylacetone (2,4-pentanedione) (11 mmol, 1.10 g, 1.13 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (5 mL)
-
Round-bottom flask (50 mL)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Initial Condensation: In a 50 mL round-bottom flask, mix aniline (10 mmol) and acetylacetone (11 mmol). Stir the mixture at room temperature for 30 minutes. An exotherm may be observed.
-
Acid Addition (Caution!): Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture. The addition is highly exothermic. Maintain the internal temperature below 20 °C.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C for 15-20 minutes. The solution will darken significantly.
-
Quenching: Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice (approx. 50 g) in a beaker.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8). Perform this step in an ice bath as the neutralization is also exothermic. A precipitate or oil should form.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Troubleshooting Table
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete cyclization; insufficient heating time or temperature. | Increase heating time at 100 °C to 30 minutes. Ensure efficient stirring. |
| Decomposition during acid addition. | Ensure slow, dropwise addition of H₂SO₄ in an efficient ice bath to control the exotherm. | |
| Dark, Tarry Product | Overheating or prolonged reaction time. | Strictly adhere to the recommended heating time and temperature. |
| No Product Forms | Insufficiently strong acid catalyst. | Use fresh, concentrated H₂SO₄ or consider polyphosphoric acid (PPA) as an alternative. |
Modern & Green Chemistry Approaches
Beyond these foundational methods, the field is rapidly evolving. Green chemistry principles have driven the adoption of new technologies and catalysts.[2][4]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing efficient and uniform heating.[1][4] For example, variations of the Skraup and Friedländer reactions have been successfully adapted to microwave conditions.[3][7]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, maximizing efficiency and minimizing waste.[9] Many MCRs for quinoline synthesis are performed in green solvents like water or ethanol.[19]
-
Organocatalysis: The use of small organic molecules (e.g., p-toluenesulfonic acid, amino acids) as catalysts avoids metal contamination and often allows for milder reaction conditions.[9][10]
Comparative Data of Metal-Free Methods
| Method | Catalyst / Conditions | Typical Solvents | Advantages | Disadvantages |
| Classical Friedländer | Strong Base (NaOH) or Acid (H₂SO₄) | Ethanol, Water | High convergence, simple starting materials | Harsh conditions, limited functional group tolerance |
| Iodine-Catalyzed Friedländer | I₂ (5-20 mol%) | Ethanol, Acetonitrile | Mild, metal-free, good yields | Catalyst can be volatile |
| Classical Combes | Concentrated H₂SO₄, PPA | None (neat) or solvent | Readily available starting materials | Very harsh acidic conditions, strong exotherm |
| Microwave-Assisted | Various (e.g., p-TSA) | Water, Ethanol, Solvent-free | Extremely fast, high yields, energy efficient[4] | Requires specialized microwave reactor equipment |
| Multicomponent | Organocatalysts, Ionic Liquids | Water, Ethanol | High atom economy, operational simplicity[9] | Substrate scope can be limited |
Conclusion
The metal-free synthesis of quinolines has matured into a diverse and powerful field, offering a wealth of strategies that are more sustainable, cost-effective, and safer than traditional metal-catalyzed approaches. By understanding the core mechanisms of reactions like the Friedländer annulation and Combes synthesis, researchers can rationally design experiments and troubleshoot effectively. The adoption of modern techniques such as microwave heating and multicomponent reactions further expands the synthetic possibilities, enabling the rapid and efficient construction of complex quinoline libraries for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of metal-free quinoline synthesis.
References
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Wikipedia. Combes quinoline synthesis . [Link]
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Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis . Molecules, 21(8), 986. [Link]
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Harry, N. A., Ujwaldev, S. M., & Anilkumar, G. (2020). Recent advances and prospects in the metal-free synthesis of quinolines . Organic & Biomolecular Chemistry, 18(46), 9336-9359. [Link]
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PubMed. (2016). Recent Advances in Metal-Free Quinoline Synthesis . Molecules, 21(8), 986. [Link]
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RSC Publishing. (2020). Recent advances and prospects in the metal-free synthesis of quinolines . Organic & Biomolecular Chemistry. [Link]
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Slideshare. synthesis of quinoline derivatives and its applications . [Link]
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ACS Sustainable Chemistry & Engineering. Synthesis of Quinolines: A Green Perspective . [Link]
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ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review . [Link]
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ResearchGate. (2020). Recent advances and prospects in the metal-free synthesis of quinolines . [Link]
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ResearchGate. (2016). Recent Advances in Metal-Free Quinoline Synthesis . [Link]
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YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry . [Link]
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Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches . [Link]
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ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview . [Link]
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RSC Publishing. (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction . [Link]
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RSC Publishing. (2015). Metal-free domino one-pot protocols for quinoline synthesis . [Link]
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YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism . [Link]
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ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . [Link]
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Organic Chemistry Portal. Friedlaender Synthesis . [Link]
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Wiley Online Library. (2015). ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis . [Link]
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NIH PubMed Central. (2024). Different catalytic approaches of Friedländer synthesis of quinolines . [Link]
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Journal of Organic Chemistry. (1996). Concerning the mechanism of the Friedländer quinoline synthesis . [Link]
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ResearchGate. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds . [Link]
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Application Notes & Protocols: 2-Amino-3-methylquinoline as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 2-amino-3-methylquinoline, a key intermediate for constructing complex, biologically active molecules. We present a robust protocol for the synthesis of this intermediate via the Friedländer Annulation, discuss its critical role in pharmaceutical development, and provide a step-by-step methodology for its conversion into a precursor for advanced quinoline-based pharmacophores. These protocols are designed with scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the Quinoline Scaffold
Quinolines and their derivatives are privileged heterocyclic structures due to their presence in numerous natural products and their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3] The substitution pattern on the quinoline ring is critical for modulating biological activity, making the development of versatile, functionalized intermediates a primary goal in synthetic chemistry.
2-Amino-3-methylquinoline (CAS 74844-99-8) is a particularly valuable building block.[4] The presence of a nucleophilic amino group at the C2 position and a methyl group at the C3 position offers multiple reaction handles for diversification. This allows for the strategic elaboration of the quinoline core to access novel chemical space in drug discovery programs, such as in the development of kinase inhibitors and other targeted therapies.[5][6]
Synthesis of 2-Amino-3-methylquinoline via Friedländer Annulation
The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline ring system.[7][8] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[8] This approach is favored for its atom economy and the ability to introduce substituents with high regioselectivity.
Mechanistic Rationale
The reaction proceeds via an initial aldol addition between the enolate of propanal and the carbonyl group of 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline amine onto the newly formed carbonyl, and subsequent dehydration to yield the aromatic quinoline ring. The use of a catalyst like potassium hydroxide (KOH) is crucial as it facilitates the formation of the necessary enolate from propanal, thereby initiating the reaction cascade.
Caption: Reaction pathway for the Friedländer synthesis of 2-amino-3-methylquinoline.
Detailed Synthesis Protocol
Objective: To synthesize 2-amino-3-methylquinoline from 2-aminobenzaldehyde and propanal.
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Propanal (1.5 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.2 eq) in ethanol (100 mL). Stir until the KOH is fully dissolved.
-
Addition of Reactants: To the ethanolic KOH solution, add 2-aminobenzaldehyde (1.0 eq). Stir for 5 minutes. Subsequently, add propanal (1.5 eq) dropwise over 10 minutes at room temperature. The use of excess propanal ensures the complete consumption of the limiting reagent, 2-aminobenzaldehyde.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined. This step isolates the desired product from the aqueous phase containing inorganic salts and residual ethanol.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing polarity) to afford pure 2-amino-3-methylquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Application: Synthesis of a Vesnarinone Precursor
2-Amino-3-methylquinoline serves as an excellent starting point for synthesizing more complex pharmaceutical scaffolds. A key transformation is its conversion to 2-oxo-3-methyl-1,2-dihydroquinoline (a quinolinone), a core structure found in drugs like Vesnarinone . Vesnarinone is a cardiotonic agent known to improve survival in patients with heart failure.[9][10] The following protocol outlines the diazotization of the 2-amino group followed by hydrolysis to yield the corresponding 2-quinolinone.
Detailed Protocol: Diazotization and Hydrolysis
Objective: To convert 2-amino-3-methylquinoline into 3-methylquinolin-2(1H)-one.
Materials:
-
2-Amino-3-methylquinoline (1.0 eq)
-
Sulfuric Acid (H₂SO₄), 10% aqueous solution
-
Sodium Nitrite (NaNO₂), aqueous solution (1.1 eq)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Dissolution: Suspend 2-amino-3-methylquinoline (1.0 eq) in a 10% aqueous sulfuric acid solution at 0-5 °C in a three-necked flask. The acidic medium is necessary to form the aminium salt, which is soluble and ready for diazotization.
-
Diazotization: While maintaining the temperature at 0-5 °C, add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise. The formation of the diazonium salt is highly exothermic and temperature control is critical to prevent decomposition and side reactions. Stir for 30 minutes at this temperature.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. The diazonium salt is unstable at higher temperatures and will hydrolyze, releasing nitrogen gas and forming the desired 2-quinolinone. Vigorous evolution of N₂ gas will be observed. Maintain heating until gas evolution ceases (approx. 1-2 hours).
-
Isolation: Cool the mixture in an ice bath. The product will precipitate out of the acidic aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water, followed by a wash with cold diethyl ether to remove non-polar impurities. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-methylquinolin-2(1H)-one.
Caption: Experimental workflow for the synthesis of a quinolinone precursor.
Characterization Data
Proper characterization is essential to validate the successful synthesis of the intermediate and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (δ, ppm) |
| 2-Amino-3-methylquinoline | C₁₀H₁₀N₂ | 158.20[4] | Light tan crystalline solid | 7.8-7.2 (m, 4H, Ar-H), 4.9 (s, 2H, -NH₂), 2.4 (s, 3H, -CH₃) |
| 3-Methylquinolin-2(1H)-one | C₁₀H₉NO | 159.19 | Off-white solid | 12.1 (s, 1H, -NH), 7.9-7.2 (m, 5H, Ar-H), 2.2 (s, 3H, -CH₃) |
Note: NMR data are representative and may vary based on solvent and instrument.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling any reagents.[11][12]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]
-
Handling: 2-Amino-3-methylquinoline and its derivatives are harmful if swallowed or in contact with skin and can cause serious eye irritation.[4] Avoid creating dust. In case of contact, wash the affected area immediately with plenty of water.[11][13]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour chemicals down the drain.[14]
Conclusion
2-Amino-3-methylquinoline is a high-value intermediate whose strategic synthesis enables the efficient construction of diverse and complex pharmaceutical targets. The Friedländer annulation provides a reliable and scalable route to this building block. The subsequent conversion to a quinolinone core demonstrates its utility in accessing established pharmacophores like that of Vesnarinone. The protocols detailed herein offer a validated pathway for researchers to utilize 2-amino-3-methylquinoline in their drug discovery and development endeavors, grounded in a clear understanding of the underlying chemical principles and safety requirements.
References
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Wikipedia. Friedländer synthesis. [Link]
-
Reddy, C. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]
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Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, ACS Publications. [Link]
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Reddy, C. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]
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Alichem. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS. [Link]
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PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]
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El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society. [Link]
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Sridhar, S. K., et al. (2011). An Overview: The biologically important quninoline derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2011). Biological activities of quinoline derivatives. PubMed. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
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Tomioka, T., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. [Link]
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Cinelli, M. A., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications. [Link]
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Lenin, S., et al. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. ResearchGate. [Link]
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Lenin, S., et al. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Sciences. [Link]
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Sova, M., et al. (2017). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
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ResearchGate. (2025). Synthesis of 2‐aminoquinolines via three‐component reaction. [Link]
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LookChem. (n.d.). Exploring 2-Amino-3-Picoline: Properties, Applications, and Manufacturing Excellence. [Link]
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Matsumori, A., et al. (1994). Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure. PubMed. [Link]
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Cavusoglu, E., et al. (1995). Vesnarinone: a new inotropic agent for treating congestive heart failure. PubMed. [Link]
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Al-Omair, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Banik, B. K., et al. (2021). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. MDPI. [Link]
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Application Notes & Protocols for the Synthesis of 2-Aminoquinoline Libraries
Introduction: The Privileged 2-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, and the introduction of an amino group at the 2-position gives rise to a "privileged scaffold" in medicinal chemistry. 2-Aminoquinoline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting properties.[1][2][3] This wide-ranging therapeutic potential has fueled a persistent demand for efficient and versatile methods to generate diverse libraries of these compounds for drug discovery and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key techniques for creating 2-aminoquinoline libraries. It moves beyond a simple recitation of procedures to offer insights into the mechanistic underpinnings of these reactions, the rationale behind experimental choices, and detailed, field-proven protocols.
Strategic Approaches to 2-Aminoquinoline Library Synthesis
The construction of 2-aminoquinoline libraries can be broadly categorized into two main strategies:
-
Building the Quinoline Core: These methods involve the cyclization of acyclic precursors to form the quinoline ring system with the 2-amino functionality or a precursor group already in place.
-
Functionalizing a Pre-formed Quinoline Ring: This approach focuses on the direct introduction of an amino group onto a pre-existing quinoline scaffold.
This guide will delve into the most robust and widely adopted techniques within both strategies, with a focus on methods amenable to library synthesis.
Part 1: Classical Ring-Forming Reactions for Library Construction
Classical named reactions provide the historical foundation for quinoline synthesis and remain relevant for their simplicity and scalability.[2][4][5]
The Friedländer Annulation: A Cornerstone of Quinoline Synthesis
The Friedländer synthesis is one of the most direct and versatile methods for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2][6][7][8] This reaction can be catalyzed by either acids or bases.[8]
Mechanistic Rationale: The reaction proceeds through an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the aromatic quinoline ring. The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.
Diagram 1: General Workflow for Friedländer Annulation
Caption: Workflow of the Friedländer Annulation.
Protocol 1: General Procedure for the Synthesis of a 2-Substituted Quinoline via Friedländer Annulation
This protocol describes a general method for the synthesis of a 2-substituted quinoline using a 2-aminobenzophenone and a ketone.
Materials:
-
2-Aminobenzophenone (1.0 equiv)
-
Ketone (e.g., acetone, 1.5 equiv)
-
Potassium Hydroxide (KOH, 0.2 equiv)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 equiv) and the ketone (1.5 equiv) in ethanol.
-
Add potassium hydroxide (0.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Representative Friedländer Annulation Reactions
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetone | KOH, EtOH, reflux | 85 | [2] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH, Toluene, reflux | 92 | [2] |
| 2-Aminobenzaldehyde | Cyclohexanone | L-proline, DMSO, 100 °C | 88 | [2] |
The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[10]
Mechanistic Rationale: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. Subsequent dehydration yields the final quinoline product.[10] The use of a strong acid like sulfuric acid is common to promote the cyclization and dehydration steps.[4][10]
Protocol 2: General Procedure for the Combes Synthesis of a 2,4-Disubstituted Quinoline
Materials:
-
Aniline (1.0 equiv)
-
β-Diketone (e.g., acetylacetone, 1.1 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating source
Procedure:
-
In a round-bottom flask, cool the concentrated sulfuric acid in an ice bath.
-
Slowly add the aniline (1.0 equiv) to the cooled sulfuric acid with stirring.
-
To this mixture, add the β-diketone (1.1 equiv) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 100-120 °C) for several hours, monitoring by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Modern Catalytic Methods for Enhanced Efficiency and Diversity
While classical methods are valuable, modern metal-catalyzed reactions offer milder conditions, greater functional group tolerance, and access to a wider range of molecular diversity.[1]
Palladium-Catalyzed Synthesis of 2-Aminoquinolines
Palladium catalysis is a powerful tool for C-N bond formation and has been successfully applied to the synthesis of 2-aminoquinolines.[1] A notable strategy involves the palladium-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides, which proceeds with high atom economy.
Mechanistic Rationale: This reaction is believed to proceed through an unconventional 6-endo-dig cyclization pathway. The palladium catalyst activates the alkyne, facilitating nucleophilic attack by the isocyanide. Subsequent intramolecular cyclization and rearrangement lead to the 2-aminoquinoline product.
Diagram 2: Palladium-Catalyzed Synthesis of 2-Aminoquinolines
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functionalization of the 2-aminoquinoline core structure
Application Notes & Protocols
Topic: Functionalization of the 2-Aminoquinoline Core: A Guide to Synthetic Strategies and Protocols
Abstract The 2-aminoquinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated significant therapeutic potential, exhibiting activities including antiprotozoal, anti-HIV, anti-Alzheimer's, and kinase inhibition.[3] This versatility stems from the multiple reactive sites on the core structure, which allow for extensive functionalization to modulate its physicochemical properties and biological targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key strategies for the functionalization of the 2-aminoquinoline core. We will explore direct modifications of the exocyclic amino group, modern C-H functionalization techniques on the heterocyclic ring, and classical approaches using halogenated intermediates. Each section includes an explanation of the underlying chemical principles, detailed experimental protocols, and comparative data to guide methodological selection.
Introduction: The 2-Aminoquinoline Privileged Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, and the introduction of an amino group at the C2 position significantly enhances its potential as a pharmacophore.[4] This structural feature is present in numerous compounds investigated for anticancer, anti-inflammatory, and antimalarial properties.[2][5][6] The synthetic accessibility and the potential for modification at the exocyclic nitrogen (N-functionalization) or various carbon atoms of the bicyclic system (C-functionalization) make it an ideal starting point for building libraries of diverse molecules in drug discovery campaigns.
The primary strategies for derivatization can be broadly categorized as follows:
-
N-Functionalization: Direct modification of the 2-amino group.
-
C-H Functionalization: Direct activation and substitution at C-H bonds on the quinoline ring, an atom-economical approach that has gained significant traction.[7][8]
-
Functionalization via Halogenated Intermediates: A robust, classical two-step approach involving the synthesis of a halo-2-aminoquinoline followed by cross-coupling reactions.
This document will detail protocols and applications for each of these core strategies.
Foundational Synthesis of the 2-Aminoquinoline Core
Before functionalization, the core structure must be synthesized. While numerous methods exist, classical condensation reactions remain highly relevant.
Logical Workflow for Core Synthesis
Caption: High-level overview of classical syntheses for the quinoline core.
The Friedländer synthesis is one of the most common methods, involving the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active α-methylene group.[1][5][9] Variations like the Skraup and Doebner-von Miller reactions offer alternative, albeit often harsher, routes starting from anilines.[1][9]
Strategy 1: N-Functionalization of the 2-Amino Group
The exocyclic amino group is a primary site for modification due to its nucleophilicity. N-acylation, N-alkylation, and N-arylation are standard transformations that allow for the introduction of a vast array of functional groups, directly impacting the molecule's steric and electronic properties.
Application: N-Acylation for Amide Synthesis
N-acylation is a fundamental reaction to introduce carbonyl functionalities, which can act as hydrogen bond acceptors and influence molecular conformation.
Protocol 3.1: General Procedure for N-Acetylation of 2-Aminoquinoline
This protocol describes the straightforward acylation of 2-aminoquinoline using acetic anhydride.
Materials:
-
2-Aminoquinoline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2-aminoquinoline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel or recrystallization to yield N-(quinolin-2-yl)acetamide. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Strategy 2: Direct C-H Functionalization of the Quinoline Ring
Direct C-H functionalization has emerged as a powerful, step-economical strategy that avoids the need for pre-functionalized starting materials.[7] For quinolines, this is often achieved by using the nitrogen atom's directing group ability, typically after its oxidation to the corresponding N-oxide.
Application: C2-Amination via Quinoline N-Oxide Intermediates
The N-oxide intermediate activates the C2 and C4 positions for nucleophilic attack or metal-catalyzed functionalization. C2-amination is particularly valuable as it introduces a second nitrogen-containing group, creating pharmacologically relevant structures.[4]
Mechanistic Pathway for Cu-Catalyzed C2-Amination
Caption: Generalized mechanism for copper-catalyzed C2 amination of quinoline N-oxides.[7]
Protocol 4.1: Copper-Catalyzed C2-Amination of Quinoline N-Oxide
This protocol is adapted from methodologies described for the dehydrogenative amination of quinoline N-oxides.[7]
Materials:
-
Quinoline N-oxide (1.0 eq)
-
Amine or Lactam (e.g., hexanolactam) (3.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Anhydrous benzene or toluene
-
Phosphorus trichloride (PCl₃) (for optional N-oxide reduction)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 eq), the desired amine/lactam (3.0 eq), Cu(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add anhydrous benzene or toluene via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Reaction Monitoring: After cooling to room temperature, monitor the reaction by TLC or LC-MS to confirm the formation of the C2-aminated quinoline N-oxide.
-
Workup and Purification: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
(Optional) N-Oxide Reduction: If the final deoxygenated product is desired, dissolve the purified C2-aminated quinoline N-oxide in DCM and cool to 0 °C. Add PCl₃ (1.2 eq) dropwise and stir for 1-2 hours.
-
Final Workup: Quench the reduction carefully with water, neutralize with saturated NaHCO₃, and extract with DCM. Dry the organic layer, concentrate, and purify as needed to obtain the final 2-substituted aminoquinoline.[7]
Strategy 3: Functionalization via Halogenated Intermediates
This classical approach provides a highly reliable and versatile route for introducing carbon-carbon and carbon-heteroatom bonds. It involves the initial synthesis of a halo-2-aminoquinoline, which then serves as an electrophilic partner in various cross-coupling reactions. The 7-chloro substituted aminoquinoline core, for instance, is a key feature in many antimalarial drugs.[6]
Workflow for Functionalization via Cross-Coupling
Caption: Strategic workflow using a halogenated intermediate for diverse functionalization.
Protocol 5.1: Suzuki-Miyaura Coupling of a Bromo-2-Aminoquinoline
This protocol provides a general method for C-C bond formation, attaching a new aryl or vinyl group to the quinoline core.
Materials:
-
Bromo-2-aminoquinoline (e.g., 4-bromo-2-aminoquinoline) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the bromo-2-aminoquinoline (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the desired C-arylated 2-aminoquinoline derivative.
Data Summary and Strategy Comparison
Choosing the appropriate functionalization strategy depends on the desired final structure, available starting materials, and tolerance for different reaction conditions.
| Strategy | Position Selectivity | Key Advantages | Common Limitations | Typical Yields |
| N-Functionalization | Exocyclic Amine | High yields, robust, wide substrate scope. | Limited to modifying the amino group only. | 80-98% |
| Direct C-H Functionalization | C2 (via N-Oxide), C8 (directing group) | Atom and step economy, no pre-functionalization needed.[7] | Often requires specific directing groups, catalysts, or oxidants; regioselectivity can be challenging. | 50-95%[7] |
| Via Halogenated Intermediates | Dependent on halogen position | High reliability, well-established, vast scope of cross-coupling reactions. | Multi-step process, lower atom economy, potential for residual metal contamination. | 60-90% (for coupling step) |
Conclusion and Future Outlook
The functionalization of the 2-aminoquinoline core is a dynamic and evolving field. While traditional N-functionalization and halogen-based cross-coupling remain indispensable tools, the continued development of direct C-H functionalization methods offers more efficient and environmentally benign pathways to novel derivatives.[8][10] Future research will likely focus on expanding the scope of C-H activation to other positions on the quinoline ring with even greater selectivity, leveraging photoredox and electrochemical catalysis to access new reaction pathways under milder conditions. These advancements will undoubtedly accelerate the discovery of new 2-aminoquinoline-based therapeutics and advanced materials.
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- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
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- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful but often sensitive reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
Introduction: The Challenge of the Friedländer Synthesis
The Friedländer synthesis, first reported in 1882, is a cornerstone reaction for constructing the quinoline scaffold, a privileged core in many biologically active compounds.[1][2] The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acid or base catalysis.[1][3] While elegant and versatile, the synthesis is frequently plagued by low yields stemming from harsh reaction conditions, competing side reactions, and substrate-dependent sensitivities.[3] This guide provides a systematic approach to diagnosing and resolving these common pitfalls.
Troubleshooting Guide & FAQs
Q1: My reaction is not starting or is proceeding very slowly. What are the likely causes?
A1: A stalled or sluggish Friedländer reaction is a common issue that typically points to problems with activation energy, catalyst efficacy, or reactant solubility.
-
Inadequate Catalyst Activity: The choice of catalyst is critical.[3] Traditional Brønsted acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., KOH, NaOH) may be insufficient for less reactive substrates.[1][2][4]
-
Expert Recommendation: If using a standard acid/base, ensure it is fresh and not deactivated. Consider increasing the catalyst loading incrementally. For more robust activation, switch to a Lewis acid catalyst like In(OTf)₃, which has proven highly effective, or explore modern catalysts such as molecular iodine or solid-supported acids like nano-crystalline sulfated zirconia.[3][5][6]
-
-
Insufficient Temperature: The initial condensation and subsequent cyclization steps have significant activation barriers.
-
Expert Recommendation: If your substrates and catalyst are stable, gradually increase the reaction temperature in 10-20 °C increments, monitoring progress by Thin-Layer Chromatography (TLC).[3] Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours or days to mere minutes at elevated temperatures (e.g., 160 °C).[7]
-
-
Poor Solubility: If reactants are not adequately dissolved, the reaction will be diffusion-limited and extremely slow.
-
Expert Recommendation: Select a solvent that fully dissolves both reactants at the target temperature. Common solvents include ethanol, methanol, and DMF.[2] For microwave-assisted synthesis, polar solvents like DMF or neat acetic acid (which can act as both solvent and catalyst) are excellent choices for improving energy absorption.[3][7]
-
Q2: My starting materials are consumed, but the yield of my desired quinoline is very low. What's happening?
A2: This scenario strongly suggests that the reactants are being diverted into non-productive side reactions. Identifying the likely culprits is key to mitigating them.
-
Self-Condensation of the Methylene Component: This is the most common side reaction, especially under basic conditions.[1][3][8] The active methylene compound (e.g., a ketone) can undergo an aldol condensation with itself, consuming it before it can react with the aminoaryl carbonyl.
-
Expert Recommendation:
-
Switch to Acid Catalysis: Acidic conditions generally disfavor ketone self-condensation. Catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids are excellent alternatives.[8]
-
Slow Addition: If basic conditions are required, add the methylene component slowly to the heated reaction mixture containing the aminoaryl ketone and the base. This keeps its instantaneous concentration low, favoring the intermolecular reaction over self-condensation.[8]
-
-
-
Formation of Alternative Products (Regioselectivity Issues): When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can proceed at either α-position, leading to a mixture of regioisomers and reducing the yield of the desired product.[1]
-
Expert Recommendation: Regioselectivity can be controlled by using specific catalysts or modifying the substrate. Amine catalysts or the use of ionic liquids have been shown to effectively direct the reaction to the desired position.[1]
-
-
Product Degradation: Traditional Friedländer conditions often involve high heat and strong acids or bases, which can degrade the newly formed quinoline product over time.[3]
-
Expert Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the product concentration peaks, work up the reaction immediately to prevent degradation.[3] Consider using milder, more modern catalytic systems that allow the reaction to proceed at lower temperatures, such as neodymium(III) nitrate hexahydrate, which can catalyze the reaction at room temperature.[9]
-
Q3: I'm observing a complex mixture of byproducts on my TLC/LC-MS. How can I achieve a cleaner reaction?
A3: A complex mixture indicates multiple competing pathways. The solution lies in optimizing conditions to favor the desired reaction kinetically and thermodynamically.
-
Harsh Conditions: As noted, high temperatures and aggressive catalysts are often the primary cause of byproduct formation.[3]
-
Expert Recommendation: The first step is to reduce the reaction temperature. Many modern catalytic systems are designed to work under milder conditions.[5][9] For example, reactions catalyzed by gold(III) or certain solid acids like Montmorillonite K-10 can proceed efficiently at lower temperatures, increasing selectivity.[1][5]
-
-
Solvent Choice: The solvent not only affects solubility but also the reaction pathway.
-
Expert Recommendation: The choice of solvent should be deliberate. While ethanol is common, sometimes a switch to a non-polar solvent like toluene (for base-catalyzed reactions) or a polar aprotic solvent like DCM (for acid-catalyzed reactions) can suppress side reactions.[1] Some modern protocols have found success using water or even solvent-free conditions, which can offer unique selectivity and environmental benefits.[1][10]
-
-
Protecting Group Strategy: In some cases, the inherent reactivity of the starting materials makes side reactions unavoidable.
-
Expert Recommendation: A temporary modification can be effective. For instance, to avoid ketone self-condensation under basic conditions, the 2-aminoaryl ketone can be pre-reacted to form an imine analogue, which is then reacted with the methylene component.[1]
-
Mechanistic Insights & Key Control Points
Understanding the reaction mechanism is crucial for effective troubleshooting. There are two generally accepted pathways for the Friedländer synthesis.[11] The dominant pathway is often dictated by the specific reaction conditions.
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners to form an aldol adduct, which then dehydrates. The final step is an intramolecular cyclization via imine formation, followed by a second dehydration to yield the aromatic quinoline ring.[11][12]
-
Schiff-Base-First Pathway: Alternatively, the amine of the 2-aminoaryl carbonyl can first condense with the ketone of the methylene partner to form a Schiff base (enaminone intermediate). This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[11]
Core Reaction Mechanism Diagram
Caption: Fig 1. Competing mechanisms in the Friedländer synthesis.
Common Side Reaction: Ketone Self-Condensation
Caption: Fig 2. Base-catalyzed self-condensation side reaction.
Key Parameter Optimization
Systematic optimization is essential for maximizing yield. The following table summarizes key parameters and their expected impact.
| Parameter | Traditional Approach | Modern Optimization Strategy | Expected Outcome of Optimization | Key References |
| Catalyst | Strong Brønsted acids (H₂SO₄) or bases (KOH) | Lewis acids (In(OTf)₃, Nd(NO₃)₃), solid acids (Zeolites, Nafion), Iodine, Gold catalysts. | Increased yield, milder conditions, improved selectivity, reduced side reactions. | [1][5][6][9] |
| Temperature | High heat / Reflux (80-220 °C) | Room temperature to moderate heat (25-100 °C), Microwave irradiation (e.g., 160 °C for 5 min). | Minimized product degradation, faster reaction times (microwave), better energy efficiency. | [2][7][9] |
| Solvent | Ethanol, Methanol, Acetic Acid | DMF, Toluene, Water, Ionic Liquids, or Solvent-Free Conditions. | Enhanced solubility, altered selectivity, easier workup, "green chemistry" benefits. | [1][2][10] |
| Reactant Ratio | Often 1:1 | Slight excess of the methylene component (e.g., 1:1.2) | Drives reaction to completion, compensates for potential self-condensation. | [9] |
Standard Operating Protocols
Protocol 1: Modern Iodine-Catalyzed Friedländer Synthesis
This protocol uses molecular iodine, a mild and efficient Lewis acid catalyst.[3]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (10 mol%, 0.1 mmol).
-
Reaction: Heat the reaction mixture to 80–100 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress periodically by TLC, visualizing with a UV lamp.
-
Workup: Upon completion (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Extraction: Dissolve the reaction crude in ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[13]
Protocol 2: General Troubleshooting Workflow
When encountering low yield, a logical, step-by-step approach is crucial.
Caption: Fig 3. A systematic workflow for troubleshooting low yields.
References
-
Friedländer synthesis of quinolines 4 and 6. ResearchGate. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
-
Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal. [Link]
-
Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC), NIH. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for Doebner-von Miller reaction
Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this powerful quinoline synthesis method. Here, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.
Understanding the Doebner-von Miller Reaction: A Primer
The Doebner-von Miller reaction is a classic acid-catalyzed condensation reaction used for the synthesis of quinolines. It typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline derivative. A common variation of this reaction generates the α,β-unsaturated carbonyl compound in situ from the acid-catalyzed self-condensation of an aldehyde or ketone. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product.
Below is a generalized workflow for a typical Doebner-von Miller reaction setup.
Caption: General experimental workflow for the Doebner-von Miller reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A1: Low yields in the Doebner-von Miller reaction can stem from several factors, including inappropriate catalyst choice, suboptimal temperature, or inefficient oxidation.
Expertise & Experience: The choice of acid catalyst is critical. While Brønsted acids like hydrochloric acid or sulfuric acid are traditional, Lewis acids such as zinc chloride or iron(III) chloride can be more effective for certain substrates by better promoting the initial condensation and cyclization steps. The final oxidation step is also a common point of failure. If the reaction mixture is not sufficiently oxidized, the dihydroquinoline intermediate will be the major product.
Troubleshooting Protocol:
-
Catalyst Screening: If using a Brønsted acid, consider switching to a Lewis acid. A small-scale screen of different catalysts can be highly informative.
Catalyst Typical Loading (mol%) Notes HCl 20-100 Traditional, can be harsh for sensitive substrates. H₂SO₄ 20-100 Stronger acid, may lead to charring. ZnCl₂ 10-50 Milder Lewis acid, often improves yields. FeCl₃ 10-30 Effective Lewis acid, can also act as an oxidant. I₂ 10-20 Acts as both a catalyst and a mild oxidant. -
Temperature Optimization: The Doebner-von Miller reaction is typically run at elevated temperatures (80-150 °C). If your yield is low, a systematic increase in temperature in 10 °C increments may improve the reaction rate. However, be cautious of potential side product formation at very high temperatures.
-
Ensure Complete Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the quinoline. If your starting aniline has electron-donating groups, this oxidation can be sluggish. Consider adding a dedicated oxidizing agent.
-
Common Oxidants: Nitrobenzene, arsenic acid, or even air (oxygen) can be used. For a greener approach, molecular iodine has been shown to be an effective oxidant.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing significant formation of side products. How can I increase the selectivity of my reaction?
A2: Side product formation is often due to polymerization of the α,β-unsaturated carbonyl compound or competing reaction pathways of the aniline.
Expertise & Experience: The in situ generation of the α,β-unsaturated carbonyl is a key step. If the concentration of the aldehyde or ketone precursor is too high, it can self-polymerize under the acidic conditions before reacting with the aniline. The nature and position of substituents on the aniline also play a major role in directing the cyclization and can lead to isomeric products.
Strategies for Improved Selectivity:
-
Slow Addition: Instead of adding all the carbonyl precursor at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration low, favoring the desired reaction with the aniline over self-polymerization.
-
Solvent Choice: While often run neat, the use of a high-boiling point solvent can help to control the reaction rate and minimize side reactions. Solvents like diphenyl ether or Dowtherm A are suitable for high-temperature reactions. For milder conditions, ionic liquids have been explored as a way to improve selectivity.
-
Protecting Groups: If your aniline has multiple nucleophilic sites, consider using a protecting group strategy to block unwanted reactivity.
Q3: The reaction is not proceeding to completion, and I am isolating the dihydroquinoline intermediate. What should I do?
A3: Isolation of the dihydroquinoline intermediate is a clear indication of incomplete oxidation.
Expertise & Experience: The oxidation step requires an appropriate oxidizing agent and often a sufficiently high temperature. The choice of oxidant can depend on the electronic properties of the aniline derivative used. Electron-rich anilines can sometimes act as reducing agents, quenching the oxidant.
Protocol for Driving Oxidation to Completion:
-
Introduce an External Oxidant: If you are relying on an in situ generated oxidant or air, adding a more robust oxidizing agent is the most direct solution.
Oxidant Conditions Notes Nitrobenzene Often used as a solvent/oxidant at high temp. Can be difficult to remove. Iodine (I₂) Catalytic amounts, often with the acid catalyst. Milder and greener alternative. DDQ Stoichiometric amounts, milder temperatures. Effective but can be expensive. -
Increase Oxygen Exposure: If using air as the oxidant, ensure the reaction is not under an inert atmosphere. Bubbling air or oxygen through the reaction mixture can sometimes be effective, though this must be done with caution due to the flammability of organic vapors.
Frequently Asked Questions (FAQs)
Q: What is the role of the acid catalyst in the Doebner-von Miller reaction? A: The acid catalyst plays multiple roles. It protonates the carbonyl group of the α,β-unsaturated compound, activating it for Michael addition by the aniline. It also catalyzes the subsequent cyclization and dehydration steps.
Q: Can I use ketones instead of aldehydes to generate the α,β-unsaturated carbonyl in situ? A: Yes, ketones can be used, but they often require harsher conditions (higher temperatures and stronger acids) to undergo the initial self-condensation. The resulting quinoline will have an additional substituent at the 2- or 4-position.
Q: Are there any modern, milder alternatives to the classical Doebner-von Miller conditions? A: Yes, significant research has focused on developing greener and more efficient protocols. The use of solid acid catalysts, microwave irradiation to reduce reaction times, and novel oxidizing systems like molecular iodine are all modern advancements. For instance, iodine in combination with an iron catalyst has been shown to promote the reaction under solvent-free conditions.
References
-
Title: Iodine as a Catalyst and Oxidant in the Doebner-von Miller Reaction Source: Organic Letters URL: [Link]
Technical Support Center: Synthesis of 2-Amino-3-methylquinoline
Welcome to the technical support center for the synthesis of 2-Amino-3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important quinoline derivative, with a focus on identifying and mitigating the formation of side products. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My Friedländer synthesis of 2-Amino-3-methylquinoline is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
Low yields in the Friedländer synthesis of 2-Amino-3-methylquinoline are a common issue, often stemming from competing side reactions.[1] The primary synthesis route involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] In the case of 2-Amino-3-methylquinoline, the typical starting materials are 2-aminobenzaldehyde and propionaldehyde or an equivalent reagent. However, several side reactions can occur:
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Self-condensation of 2-aminobenzaldehyde: 2-aminobenzaldehyde is known to be unstable and can undergo self-condensation, especially under acidic or basic conditions, to form trimers and tetramers.[3][4][5][6] This reaction pathway diverts the starting material, thereby reducing the yield of the desired product.
-
Aldol condensation of the α-methylene carbonyl compound: The ketone or aldehyde used as the second component, such as acetone, can undergo self-aldol condensation to produce side products like diacetone alcohol and mesityl oxide.[7][8][9] This is particularly prevalent under basic conditions.[10]
-
Formation of isomeric quinolines: If an unsymmetrical ketone is used, there is a possibility of forming regioisomers. For instance, the reaction of 2-aminobenzaldehyde with acetone can potentially lead to the formation of 2,4-dimethylquinoline as a byproduct.[11][12]
dot graph "Side_Reactions" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"2-Aminobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Propionaldehyde/Acetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desired_Product" [label="2-Amino-3-methylquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Product_1" [label="Self-condensation Products\n(Trimers, Tetramers)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side_Product_2" [label="Aldol Condensation Products\n(e.g., Mesityl Oxide)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Side_Product_3" [label="Isomeric Quinolines\n(e.g., 2,4-Dimethylquinoline)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-Aminobenzaldehyde" -> "Desired_Product" [label="Friedländer Synthesis"]; "Propionaldehyde/Acetone" -> "Desired_Product"; "2-Aminobenzaldehyde" -> "Side_Product_1" [label="Self-condensation"]; "Propionaldehyde/Acetone" -> "Side_Product_2" [label="Self-condensation"]; "2-Aminobenzaldehyde" -> "Side_Product_3" [label="Reaction with acetone"]; "Propionaldehyde/Acetone" -> "Side_Product_3"; } Caption: Competing reaction pathways in the synthesis of 2-Amino-3-methylquinoline.
Troubleshooting Guide
Problem 1: Identification of an Unknown Impurity with a Mass of 157.21 g/mol
Question: After my synthesis, I've isolated an impurity with a molecular weight of 157.21 g/mol . What could this be and how can I confirm its identity?
Answer: An impurity with a molecular weight of 157.21 g/mol in the synthesis of 2-Amino-3-methylquinoline is likely to be 2,4-dimethylquinoline (C11H11N).[13][14][15][16] This side product can form if acetone is used as a reactant or is present as an impurity.
Causality: The formation of 2,4-dimethylquinoline from 2-aminobenzaldehyde and acetone is a known variation of the Friedländer synthesis.[12][17]
Identification Protocol:
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 157 confirms the molecular weight.[13][14]
-
NMR Spectroscopy:
-
¹H NMR: Look for two distinct methyl singlets and the characteristic aromatic protons of the quinoline ring system.
-
¹³C NMR: Compare the spectrum with known data for 2,4-dimethylquinoline.
-
-
Chromatographic Comparison: Run a co-injection with a commercially available standard of 2,4-dimethylquinoline on HPLC or GC to confirm the retention time.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted) | Key Mass Spec (m/z) |
| 2-Amino-3-methylquinoline | C10H10N2 | 158.20 | Methyl singlet, amino protons (broad), aromatic multiplet | 158 [M]+, 143 [M-NH]+ |
| 2,4-Dimethylquinoline | C11H11N | 157.21 | Two distinct methyl singlets, aromatic multiplet | 157 [M]+, 142 [M-CH3]+ |
dot graph "Identification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label = "Impurity Identification"; bgcolor="#F1F3F4"; "Start" [label="Unknown Impurity Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Mass_Spec" [label="Mass Spectrometry\n(m/z = 157)"]; "Hypothesis" [label="Hypothesize: 2,4-Dimethylquinoline", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="¹H and ¹³C NMR Spectroscopy"]; "Standard_Comparison" [label="Co-injection with Standard\n(HPLC/GC)"]; "Confirmation" [label="Identity Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } Caption: Workflow for the identification of the 2,4-dimethylquinoline impurity.
Problem 2: Minimizing the Formation of Side Products
Question: How can I adjust my experimental conditions to minimize the formation of self-condensation and isomeric side products?
Answer: Optimizing reaction conditions is crucial for maximizing the yield of 2-Amino-3-methylquinoline and minimizing impurities.
Step-by-Step Mitigation Protocol:
-
Control of Reactant Stoichiometry:
-
Use a slight excess of the α-methylene carbonyl compound (e.g., propionaldehyde) to ensure the complete consumption of the 2-aminobenzaldehyde, which is prone to self-condensation.
-
-
Catalyst Selection and Concentration:
-
The choice of acid or base catalyst is critical.[1][11] For base-catalyzed reactions, milder bases like piperidine or potassium carbonate are often preferred over strong bases like NaOH or KOH to reduce the rate of aldol self-condensation of the carbonyl partner.[10]
-
For acid-catalyzed reactions, Lewis acids such as zinc chloride or scandium(III) triflate can be effective and may offer better control than strong Brønsted acids.[11]
-
-
Temperature and Reaction Time:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote side reactions.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to product degradation or further side reactions.
-
-
Slow Addition of Reagents:
-
Adding the 2-aminobenzaldehyde solution slowly to the reaction mixture containing the catalyst and the carbonyl compound can help to maintain a low concentration of the aminoaldehyde, thus minimizing its self-condensation.
-
dot graph "Optimization_Strategy" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Goal" [label="Maximize 2-Amino-3-methylquinoline Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Stoichiometry" [label="Control Stoichiometry\n(Excess Carbonyl)"]; "Catalyst" [label="Optimize Catalyst\n(Mild Acid/Base)"]; "Conditions" [label="Control Temperature & Time"]; "Addition" [label="Slow Reagent Addition"];
"Goal" -> "Stoichiometry"; "Goal" -> "Catalyst"; "Goal" -> "Conditions"; "Goal" -> "Addition"; } Caption: Key parameters for optimizing the synthesis of 2-Amino-3-methylquinoline.
Problem 3: Purification of 2-Amino-3-methylquinoline
Question: What is the most effective method for purifying 2-Amino-3-methylquinoline from the reaction mixture containing the identified side products?
Answer: The purification of 2-Amino-3-methylquinoline requires a multi-step approach to effectively remove unreacted starting materials and side products.
Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete, neutralize the catalyst. If an acid catalyst was used, wash the organic extract with a mild base solution (e.g., saturated sodium bicarbonate). If a base catalyst was used, wash with a dilute acid solution (e.g., 1M HCl).
-
Perform a liquid-liquid extraction to separate the crude product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Column Chromatography:
-
This is the most effective method for separating 2-Amino-3-methylquinoline from its isomers and other byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar compounds. The desired product, 2-Amino-3-methylquinoline, is more polar than the non-polar side product 2,4-dimethylquinoline.
-
-
Recrystallization:
-
For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed to obtain highly pure crystals of 2-Amino-3-methylquinoline.
-
dot graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Crude_Mixture" [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Work-up\n(Neutralization & Extraction)"]; "Chromatography" [label="Silica Gel Column Chromatography\n(Hexane/Ethyl Acetate Gradient)"]; "Fractions" [label="Collect & Analyze Fractions (TLC)"]; "Recrystallization" [label="Recrystallization"]; "Pure_Product" [label="Pure 2-Amino-3-methylquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Crude_Mixture" -> "Workup"; "Workup" -> "Chromatography"; "Chromatography" -> "Fractions"; "Fractions" -> "Recrystallization"; "Recrystallization" -> "Pure_Product"; } Caption: A comprehensive workflow for the purification of 2-Amino-3-methylquinoline.
References
-
Sarthaks eConnect. (2023). Aldol condensation between acetone molecules. [Link]
-
Wikipedia. (2023). 2-Aminobenzaldehyde. [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. [Link]
-
ACS Publications. (2009). Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer. [Link]
-
ResearchGate. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. [Link]
-
NIST. (n.d.). Quinoline, 2,4-dimethyl-. [Link]
-
Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
ResearchGate. (2017). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. [Link]
-
PubMed. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
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AZoM. (2014). An Introduction to Aldol Condensation. [Link]
-
ResearchGate. (2022). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. [Link]
-
ResearchGate. (2014). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
-
PMC. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
FooDB. (2022). Showing Compound 2,4-Dimethylquinoline (FDB004387). [Link]
-
Chemistry Stack Exchange. (2020). Products of o-aminobenzaldehyde thermal treatment with acetone and further with sulfuric acid. [Link]
-
ResearchGate. (2020). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]
-
Canadian Science Publishing. (1966). THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE. [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline. [Link]
-
Canadian Science Publishing. (1966). THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE. [Link]
-
NIST. (n.d.). Quinoline, 2,4-dimethyl-. [Link]
-
PubChem. (n.d.). 2,6-Dimethylquinoline. [Link]
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PubChemLite. (n.d.). 2,4-dimethylquinoline (C11H11N). [Link]
-
PMC. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
UNCW Institutional Repository. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
-
ResearchGate. (2007). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
ResearchGate. (2022). Friedländer reactions of β-keto amides proceed readily in aqueous acetic acid. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). 2,4-Dimethylquinoline. [Link]
-
ResearchGate. (2010). Recent progress on Friedländer condensation reaction | Request PDF. [Link]
-
European Patent Office. (2006). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1501802 B1. [Link]
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NIST. (n.d.). Quinoline. [Link]
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Technical Support Center: Purification of 2-Amino-3-methylquinoline by Column Chromatography
Welcome to the technical support center for the purification of 2-Amino-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this and similar N-heterocyclic compounds. The information herein is structured to address specific issues you may encounter, explaining the rationale behind experimental choices to ensure a successful purification.
Section 1: Understanding the Molecule and the Separation Challenge
2-Amino-3-methylquinoline is a heterocyclic aromatic amine. Its purification by standard silica gel chromatography can be challenging due to the basicity of the amino group. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to common issues such as peak tailing, irreversible adsorption, and poor resolution.[1][2] Understanding these potential interactions is the first step in developing a robust purification protocol.
Key Properties of 2-Amino-3-methylquinoline:
| Property | Value/Information | Source |
| Structure | A quinoline core with an amino group at position 2 and a methyl group at position 3. | N/A |
| Polarity | A polar molecule due to the amino group and the nitrogen in the quinoline ring. | N/A |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide.[3] | [3] |
| Reactivity on Silica | The basic amino group can interact strongly with acidic silanol groups on silica gel. | [1] |
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the purification of 2-Amino-3-methylquinoline.
FAQ 1: My TLC shows significant streaking. What's causing this and how can I fix it?
Answer:
Streaking of basic compounds like 2-Amino-3-methylquinoline on a silica TLC plate is a classic sign of strong interaction between the basic amino group and the acidic silanol groups of the stationary phase.[4] This leads to slow, uneven movement of the compound up the plate.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or a few drops of ammonia solution to your mobile phase will neutralize the acidic sites on the silica gel.[4][5] This minimizes the strong ionic interactions, allowing your compound to move as a more compact spot. A typical starting concentration for TEA is 0.1-1% (v/v) in your eluent.
-
Reduce Sample Concentration: Overloading the TLC plate can also cause streaking. Try spotting a more dilute solution of your crude sample.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for your TLC and subsequent column. Basic or neutral alumina can be excellent alternatives for the purification of basic compounds as they lack the acidic surface of silica.[4]
FAQ 2: I'm seeing poor separation between my product and a closely related impurity. How can I improve the resolution?
Answer:
Achieving good separation (resolution) between compounds with similar polarities requires careful optimization of your chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase Polarity: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.[5] This generally provides the best separation on a column.
-
If your spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., from 10% methanol in dichloromethane to 5%).
-
If your spots are too low on the TLC plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
-
Try a Different Solvent System: Sometimes, a simple binary solvent system (e.g., hexane/ethyl acetate) may not provide enough selectivity. Experiment with different solvent combinations. For aromatic and N-heterocyclic compounds, solvents like dichloromethane, ethyl acetate, and methanol are common. Sometimes, adding a small amount of a third solvent can significantly improve separation.
-
Consider Gradient Elution: If your impurities have a wide range of polarities, a single solvent mixture (isocratic elution) may not be effective.[6] A gradient elution, where you gradually increase the polarity of the mobile phase during the column run, can sharpen peaks and improve the separation of both less polar and more polar impurities.[6]
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure your stationary phase is packed uniformly.[7]
Workflow Diagram: Troubleshooting Poor Separation
Caption: A logical workflow for troubleshooting poor separation issues.
FAQ 3: My compound seems to be stuck on the column; I have very low recovery. What should I do?
Answer:
Low recovery of 2-Amino-3-methylquinoline is often due to its strong, potentially irreversible, binding to the silica gel.
Solutions:
-
Drastically Increase Mobile Phase Polarity: If your compound is not eluting, you may need to switch to a much more polar solvent system. For very polar compounds, a mobile phase of 5-10% methanol in dichloromethane is a good starting point.
-
Use a Basic Modifier: As mentioned for streaking, adding triethylamine or ammonia to your eluent can help to displace the basic compound from the acidic silica.[4]
-
Switch to a Different Stationary Phase: For strongly basic compounds, alumina is often a better choice than silica gel.[4] You can also consider using reversed-phase chromatography where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile or water/methanol).[6]
-
Check for Compound Instability: It's possible your compound is degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
FAQ 4: Should I use isocratic or gradient elution for my column?
Answer:
The choice between isocratic (constant mobile phase composition) and gradient elution depends on the complexity of your sample mixture.[6]
-
Isocratic Elution: This is simpler to perform and is suitable when the impurities have similar polarities to your desired product.[6] The ideal mobile phase composition is typically determined by finding a solvent system that gives your product an Rf of 0.2-0.4 on TLC.
-
Gradient Elution: This is preferred for complex mixtures containing impurities with a wide range of polarities.[6] By gradually increasing the solvent strength, you can effectively elute both non-polar and very polar impurities, often resulting in sharper peaks and better overall separation.[6]
Diagram: Isocratic vs. Gradient Elution
Caption: Key differences between isocratic and gradient elution.
Section 3: Experimental Protocols
Protocol 1: TLC Analysis with a Basic Modifier
-
Prepare a stock solution of your crude 2-Amino-3-methylquinoline in a suitable solvent (e.g., dichloromethane or methanol).
-
Prepare your mobile phase. A good starting point is 95:5 dichloromethane:methanol. In a separate small beaker, prepare the same solvent system but add 0.5% (v/v) of triethylamine (TEA).
-
Spot your crude material on two separate TLC plates.
-
Run one plate in the mobile phase without TEA and the other in the mobile phase with TEA.
-
Visualize the plates under UV light.
-
Compare the two plates. The plate run with the TEA-modified mobile phase should show a more compact spot with a higher Rf value for the 2-Amino-3-methylquinoline.
Protocol 2: Representative Column Chromatography Protocol
This is a general protocol that should be adapted based on your TLC results.
-
Select and Prepare the Mobile Phase: Based on your optimized TLC results (ideally with an Rf of ~0.3 for your product), prepare a sufficient volume of the mobile phase, including the basic modifier if necessary.
-
Pack the Column:
-
Choose an appropriately sized column (a good rule of thumb is to use 30-50g of silica gel for every 1g of crude material).
-
Use the "wet slurry" method for packing: mix the silica gel with your initial, least polar mobile phase to form a slurry, then pour it into the column and allow it to settle, ensuring a uniform bed without any air bubbles or cracks.[7]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.[7]
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of the mobile phase (or a more polar solvent if necessary, but keep the volume small).
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, use the "dry loading" method: dissolve your crude material, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7] This method is often preferred as it can lead to better separation.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If running a gradient, gradually increase the percentage of the more polar solvent.
-
-
Analyze Fractions:
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain your pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 2-Amino-3-methylquinoline.
-
Section 4: References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
Sources
Technical Support Center: Improving Regioselectivity in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in their experiments. Quinolines are a cornerstone scaffold in medicinal chemistry and materials science, but controlling the precise placement of substituents during their synthesis can be a significant hurdle.[1][2][3] This resource provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include:
-
Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[4][5][6]
-
Combes Synthesis: This method utilizes unsymmetrical β-diketones, which can result in different cyclization pathways and a mixture of quinoline products.[4][7]
-
Skraup/Doebner-von Miller Reactions: Using substituted anilines or α,β-unsaturated carbonyl compounds in these reactions presents significant challenges in controlling the position of substituents on the final quinoline ring.[4][6][8]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[4]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[4][7]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[4][9]
Q3: How do modern synthetic methods, like C-H functionalization, offer better control over regioselectivity?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of the quinoline core.[1][2] This approach avoids the challenges of de novo synthesis by directly functionalizing a pre-formed quinoline ring at a specific position (e.g., C2, C8).[1][10] The regioselectivity is often controlled by the choice of metal catalyst (e.g., Palladium, Rhodium, Copper), ligands, and directing groups on the quinoline substrate.[1][10][11] This method allows for atom- and step-economical synthesis of quinoline libraries that are difficult to access through classical methods.[1]
Troubleshooting Guides for Common Regioselectivity Issues
This section addresses specific problems you might encounter during common quinoline synthesis reactions.
Friedländer Synthesis: Poor Regioselectivity with Unsymmetrical Ketones
Symptom: You are obtaining a mixture of two regioisomeric quinolines when reacting a 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-butanone).
Causality Analysis: The formation of two products arises from the two possible enolates or enamines that can form from the unsymmetrical ketone, leading to cyclization at either the α or α' position.[12] The reaction pathway is often sensitive to the catalyst and conditions used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedländer synthesis.
Solutions & Protocols:
-
Solution 1: Employ Amine Catalysts. Certain amine catalysts, particularly pyrrolidine derivatives, can highly favor the formation of one regioisomer.[13] The bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be a highly reactive and regioselective catalyst.[13]
-
Protocol: General Procedure for Amine-Catalyzed Friedländer Synthesis [13]
-
To a solution of the 2-aminoaryl aldehyde/ketone (1.0 mmol) and the amine catalyst (e.g., TABO, 20 mol%) in a suitable solvent (e.g., toluene, 5 mL), heat the mixture to the desired temperature (e.g., 110 °C).
-
Slowly add the unsymmetrical methyl ketone (1.5 mmol) via syringe pump over several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography.
-
Determine the regioisomeric ratio by ¹H NMR analysis.
-
-
-
Solution 2: Optimize Reaction Conditions. The regioselectivity can be sensitive to reaction parameters.
-
Solution 3: Substrate Modification. If feasible, modifying the ketone substrate can direct the reaction.
-
Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone has been shown to be an effective way to solve the regioselectivity problem.[9]
-
Combes Synthesis: Controlling Cyclization with Unsymmetrical β-Diketones
Symptom: Your reaction of a substituted aniline with an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) yields a mixture of 2-substituted and 4-substituted quinolines.
Causality Analysis: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization (annulation) of the enamine intermediate, which is the rate-determining step.[7] The outcome is a delicate balance between the steric and electronic effects of the substituents on both the aniline and the β-diketone.[7][14]
Decision Logic for Combes Synthesis:
Caption: Factors influencing regioselectivity in Combes synthesis.
Solutions & Recommendations:
-
Solution 1: Modify Substituents. The electronic and steric nature of your starting materials is the primary driver of regioselectivity.[15]
-
Solution 2: Catalyst Choice. While sulfuric acid is common, other catalysts can be screened.[7] Polyphosphoric acid (PPA) is often used and its interaction with co-solvents (like alcohols) can influence the reaction environment.[14]
Table 1: Effect of Substituents on Regioselectivity in a Modified Combes Synthesis
| Aniline Substituent | β-Diketone R Group | Major Product | Reference |
| Methoxy (EDG) | Bulky (e.g., t-Butyl) | 2-CF₃-quinoline | [7] |
| Chloro (EWG) | Methyl | 4-CF₃-quinoline | [7] |
| Fluoro (EWG) | Methyl | 4-CF₃-quinoline | [7] |
Doebner-von Miller Synthesis: Reversing the "Normal" Regioselectivity
Symptom: Your reaction of an aniline with an α,β-unsaturated aldehyde or ketone consistently yields the 2-substituted quinoline, but you desire the 4-substituted isomer.
Causality Analysis: The standard Doebner-von Miller reaction mechanism is believed to proceed via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[8][16] This pathway overwhelmingly favors the formation of 2-substituted quinolines. To achieve the 4-substituted product, the mechanism must be shifted to favor a 1,2-addition (Schiff base formation) followed by cyclization.[8][16]
Solutions & Protocols:
-
Solution 1: Modify the Carbonyl Substrate. This is the most effective strategy for reversing the regioselectivity.
-
Use γ-aryl-β,γ-unsaturated α-ketoesters: Reacting anilines with this specific class of carbonyl compounds in refluxing trifluoroacetic acid (TFA) has been shown to reverse the standard regiochemistry, yielding 2-carboxy-4-arylquinolines.[8][16][17] This combination favors the 1,2-addition pathway.[8]
-
Protocol: Synthesis of 4-Arylquinolines via Modified Doebner-von Miller [16]
-
In a round-bottom flask, combine the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 mmol).
-
Add trifluoroacetic acid (TFA) (2-3 mL) to serve as both the catalyst and solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC (typically 8-18 hours).
-
After completion, cool the mixture to room temperature.
-
Carefully remove the TFA under reduced pressure (distillation).
-
Dissolve the residue in an organic solvent (e.g., dichloromethane, 20 mL).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-substituted quinoline.
-
-
Table 2: Catalyst and Substrate Influence on Doebner-von Miller Regioselectivity
| Carbonyl Substrate | Acid Catalyst | Dominant Mechanism | Major Product | Reference |
| α,β-Unsaturated Aldehyde/Ketone | Protic/Lewis Acids (e.g., H₂SO₄, SnCl₄) | 1,4-Conjugate Addition | 2-Substituted Quinoline | [8][18] |
| γ-Aryl-β,γ-unsaturated α-ketoester | Trifluoroacetic Acid (TFA) | 1,2-Addition (Schiff Base) | 4-Substituted Quinoline | [8][16][17] |
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.BenchChem.
-
Gandeepan, P., & Li, C. J. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 26(11), 3235. [Link]
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed.[Link]
-
Sloop, J. C. (2008). Combes quinoline synthesis. Wikiwand.[Link]
-
Yadav, D., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.[Link]
-
Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592-6595. [Link]
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.[Link]
- BenchChem Technical Support Team. (2025). Improving the regioselectivity of the Doebner-Miller reaction.BenchChem.
-
Wang, B., et al. (2023). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications.[Link]
- BenchChem Technical Support Team. (2025).
-
Reddy, C. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.[Link]
-
Various Authors. (2023). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.[Link]
-
Reddy, C. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC - NIH.[Link]
-
Singh, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.[Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
-
Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.[Link]
-
Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.[Link]
- OUCI. (n.d.).
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.[Link]
-
Various Authors. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.[Link]
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 8, 2026, from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Jia, Y., et al. (2006). Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for G-Aryl-B, G-Unsaturated A-Ketoesters. ResearchGate.[Link]
- Various Authors. (n.d.). Combes Quinoline Synthesis.Name Reactions in Organic Synthesis.
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
- Various Authors. (2021).
- Amanote Research. (n.d.). Skraup-Doebner-Von Miller Quinoline Synthesis.Amanote.
-
Forrester, J., et al. (1987). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry.[Link]
-
Jia, Y., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed.[Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
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- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 14. Combes quinoline synthesis - Wikiwand [wikiwand.com]
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- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 2-Amino-3-methylquinoline Production
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-methylquinoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning from laboratory-scale experiments to pilot and manufacturing-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Amino-3-methylquinoline?
A1: The most prevalent methods for synthesizing the quinoline scaffold are the Friedländer and Combes syntheses. For 2-Amino-3-methylquinoline, the Friedländer synthesis is often preferred. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as propionaldehyde or its equivalent.[1][2] The Combes synthesis, which condenses anilines with β-diketones, is also a viable, though sometimes less direct, route.[3][4][5]
Q2: Why is the scale-up of this synthesis not straightforward?
A2: Scaling up any chemical process introduces challenges not always apparent at the lab scale. For quinoline synthesis, key issues include managing the reaction exotherm, controlling impurity formation (especially regioisomers), ensuring consistent product quality, and handling materials safely.[6][7] Heat and mass transfer limitations in larger reactors can significantly impact reaction kinetics and selectivity.
Q3: What are the primary safety concerns associated with 2-Amino-3-methylquinoline and its synthesis?
A3: Quinoline and its derivatives are classified as hazardous materials. They can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.[8] Furthermore, classical quinoline syntheses like the Skraup or Doebner-von Miller reactions can be violently exothermic, posing a risk of thermal runaway if not properly controlled.[6][9][10] A thorough understanding of the reaction's thermal properties is critical before attempting a large-scale reaction.[7][11]
Q4: What are the typical impurities I should expect?
A4: Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 2-aminobenzaldehyde derivatives or other reactants.
-
Regioisomers: Depending on the synthesis route (e.g., Combes), isomeric quinolines can form, which are often difficult to separate.[4]
-
Side-Reaction Products: Over-alkylation, polymerization of aldehydes, or products from unwanted condensation reactions.
-
Process-Related Impurities: Residual solvents, catalysts, or reagents used during workup.
Q5: What is the recommended method for purifying the final product at scale?
A5: Crystallization is the most common and effective method for purifying solid organic compounds at an industrial scale.[12] The process involves dissolving the crude product in a hot solvent in which it is highly soluble, followed by controlled cooling to induce the formation of pure crystals.[13][14] The choice of solvent is critical and requires careful screening. For amino-containing compounds like this, pH-adjusted extractions can also be a powerful tool to remove non-basic impurities during workup.[15]
Section 2: Troubleshooting Guides
Guide 1: Low Reaction Yield
Problem: The reaction yield is significantly lower at a larger scale compared to the laboratory results.
Potential Causes & Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Inadequate Mixing | In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: 1. Verify that the impeller design and agitation speed are sufficient for the reactor volume and viscosity of the reaction mixture. 2. Consider using baffles to improve mixing. 3. Model the mixing parameters before scaling up further. |
| Poor Temperature Control | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[7] An uncontrolled temperature rise can lead to the degradation of reactants or products. Solution: 1. Use a reaction calorimeter to determine the heat of reaction. 2. Ensure the reactor's cooling system has the capacity to handle the reaction exotherm. 3. A semi-batch process, where one reactant is added slowly to control the reaction rate and heat generation, is often safer and more effective at scale.[9] |
| Reagent Stability/Degradation | Aldehydes, in particular, can be prone to self-condensation or polymerization, especially under basic or acidic conditions at elevated temperatures. Solution: 1. Use fresh, high-purity reagents. 2. Consider adding the aldehyde reactant slowly over time to keep its instantaneous concentration low. 3. Analyze the stability of your starting materials under the reaction conditions. |
| Incomplete Conversion | The reaction may not be reaching completion due to equilibrium effects or deactivation of the catalyst. Solution: 1. Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC). 2. If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvents. 3. Evaluate if a higher reaction temperature or longer reaction time is needed, but be mindful of impurity formation. |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Workflow for diagnosing the root cause of low yield.
Guide 2: Impurity Formation and Control
Problem: The purity of the crude product is poor, with significant levels of byproducts that are difficult to remove.
Potential Causes & Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Formation of Regioisomers | In syntheses like the Combes reaction, the cyclization step can occur at different positions on the aniline ring, leading to isomers.[4] The formation of these is often governed by steric and electronic effects. Solution: 1. Carefully control the reaction temperature, as selectivity is often temperature-dependent. 2. If possible, choose a synthesis route that is less prone to isomer formation (e.g., a well-designed Friedländer synthesis). 3. The choice of acid catalyst can also influence regioselectivity.[4] |
| Aldol Condensation of Carbonyl Reactant | The α-methylene ketone or aldehyde used in the Friedländer synthesis can undergo self-condensation, especially under the basic or acidic conditions required for the main reaction. Solution: 1. Add the carbonyl compound slowly to the reaction mixture to keep its concentration low. 2. Optimize the reaction temperature to favor the desired reaction over the side reaction. 3. Ensure the pH or acid concentration is in the optimal range for the quinoline formation. |
| Oxidative Degradation | Amino-substituted aromatic compounds can be sensitive to oxidation, leading to colored impurities. This can be exacerbated by exposure to air at high temperatures. Solution: 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add an antioxidant if compatible with the reaction chemistry. 3. Minimize the time the reaction mixture is held at high temperatures. |
| Thermal Decomposition | At excessive temperatures, starting materials, intermediates, or the final product can decompose, forming a complex mixture of impurities. Solution: 1. Use reaction calorimetry to understand the thermal stability of all components.[7] 2. Establish a maximum safe operating temperature and implement controls to prevent exceeding it. |
Impurity Formation Pathway (Friedländer Synthesis)
Caption: Simplified pathway showing desired product and common side reactions.
Guide 3: Purification and Isolation Challenges
Problem: Difficulty in obtaining a high-purity solid product due to issues with crystallization or workup.
Potential Causes & Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Oiling Out During Crystallization | The product separates as a liquid phase instead of a solid. This often happens if the solution is supersaturated or cooled too quickly.[13] Solution: 1. Slow down the cooling rate. 2. Ensure the initial hot solution is not overly concentrated. 3. Add seed crystals to encourage proper crystal growth. 4. Use a solvent system where the product has slightly lower solubility. |
| Poor Crystal Form / Difficult to Filter | The product may form very fine needles or an amorphous solid that clogs filter media and is difficult to wash effectively. Solution: 1. Experiment with different crystallization solvents or solvent mixtures. 2. Optimize the cooling profile; sometimes a holding period at an intermediate temperature can improve crystal habit. 3. Consider an anti-solvent crystallization, where a second solvent in which the product is insoluble is slowly added to a solution of the product.[14] |
| Colored Impurities Co-crystallize | Highly colored, often polar, impurities can become trapped in the crystal lattice, leading to off-color product even after crystallization. Solution: 1. Treat the crude product solution with activated carbon before crystallization to adsorb colored impurities. 2. A pre-purification step, such as a silica gel plug filtration, can remove highly polar impurities. 3. A second recrystallization from a different solvent system may be necessary.[12] |
| Product Loss During Aqueous Washes | 2-Amino-3-methylquinoline has some water solubility, which can be pH-dependent. Significant product loss can occur during workup. Solution: 1. During extractions, saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the organic product. 2. Carefully control the pH during any acid/base washes to ensure the product is in its least soluble form (usually as the free base in the organic phase). 3. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
Guide 4: Managing Exothermic Reactions and Ensuring Safety
Problem: The reaction temperature increases uncontrollably, posing a safety risk.
Potential Causes & Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Accumulation of Reactants | If a reaction has an induction period or is initiated at too low a temperature, reactants can build up. When the reaction finally starts, the accumulated energy is released rapidly, overwhelming the cooling system. Solution: 1. Ensure the reaction is initiated before adding a large amount of the limiting reagent. 2. Use a semi-batch process with controlled addition. The feed should only continue if the reaction is consuming the reactant, as indicated by heat output.[9] |
| Insufficient Cooling Capacity | The reactor's cooling system is not adequate for the heat generated by the reaction at the desired production rate. Solution: 1. Do not proceed with the scale-up. 2. Quantify the heat of reaction using reaction calorimetry. 3. Re-evaluate the process: can the reaction be run more dilute? Can the addition rate be slowed? Is a more powerful reactor needed? |
| Cooling System Failure | A loss of cooling fluid, power outage, or other equipment failure during an exothermic process. Solution: 1. Have a documented emergency plan. This should include a method to quench the reaction (e.g., adding an inhibitor or a cold, inert solvent). 2. The reactor should be equipped with safety features like a rupture disc or relief valve, sized appropriately for a worst-case scenario.[7] |
Section 3: Experimental Protocols
Protocol: Recrystallization of 2-Amino-3-methylquinoline
Objective: To purify crude 2-Amino-3-methylquinoline by removing process-related impurities.
Materials:
-
Crude 2-Amino-3-methylquinoline
-
Selected crystallization solvent (e.g., isopropanol, ethanol, toluene, or a mixture)
-
Activated carbon (optional)
-
Filter aid (e.g., Celite, optional)
-
Jacketed reactor or appropriate glassware with overhead stirrer, condenser, and temperature probe
-
Filter-dryer or Buchner funnel and vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12] Perform small-scale trials to identify the optimal solvent or solvent system.
-
Dissolution: Charge the crude product to the reactor. Add the minimum amount of hot solvent required to fully dissolve the solid with agitation.
-
Decolorization (Optional): If the solution is highly colored, cool it slightly and add a small amount (e.g., 1-2% w/w) of activated carbon. Stir for 15-30 minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble matter is present, filter the hot solution through a pre-heated filter funnel containing a filter aid to prevent premature crystallization.
-
Controlled Cooling: Cool the solution slowly and under controlled conditions to allow for the formation of well-defined crystals. A typical cooling ramp might be 10-20 °C per hour.
-
Crystallization & Maturation: Once crystals begin to form, continue slow cooling. Hold the resulting slurry at the final temperature (e.g., 0-5 °C) for a period (maturation time) to maximize yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at an appropriate temperature until a constant weight is achieved.
Section 4: References
-
Wikipedia. (n.d.). Quinoline. Retrieved January 7, 2026.
-
Yadav, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Retrieved January 7, 2026.
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
-
Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89.
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 7, 2026.
-
University of Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
-
Chandrappa, M., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings.
-
BenchChem. (2025). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide.
-
Willmot, J. (2020). Solving process safety and scale up. Laboratory News.
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
-
CN102898366A. (n.d.). Method for one-step preparation of 2-methylquinoline. Google Patents.
-
Fauske, H.K. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. AIChE.
-
Dermaut, W. (2024). How do you Safely Scale up a Given Chemical Reaction? Scientific Update.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
-
ChemicalBook. (n.d.). 2-methylquinolin-3-ol synthesis.
-
Educator.com. (2015). Using Crystallization to Purify a Solid. YouTube.
-
Request PDF. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. ResearchGate.
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
-
US5118815A. (n.d.). Method for crystallization of amino acids. Google Patents.
-
Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization.
-
Tomioka, T., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry.
-
Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube.
-
CN103333094B. (n.d.). Process method for crystallization purification of proline. Google Patents.
-
ResearchGate. (2025). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor.
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
-
ResearchGate. (2025). (PDF) Impurity profile of amino acids?.
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- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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how to avoid polymerization in Skraup synthesis
A Guide to Preventing Polymerization and Controlling Reaction Vigor
Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most persistent challenges in this classic reaction: the formation of intractable tars due to uncontrolled polymerization. By understanding the underlying causes and implementing proven control strategies, you can significantly improve reaction outcomes, yields, and product purity.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My Skraup reaction turned into a thick, black, intractable tar. What happened and how can I prevent this?
A: This is the most common failure mode in the Skraup synthesis and is almost always due to the uncontrolled polymerization of acrolein. The reaction mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde.[1][2][3] Under the harsh, exothermic, and strongly acidic conditions of the reaction, this acrolein intermediate can rapidly polymerize, leading to the formation of black, tarry residues instead of the desired quinoline product.[1][4][5][6]
Root Causes & Preventative Measures:
-
Uncontrolled Exotherm: The reaction is notoriously violent and exothermic.[7][8][9] This high heat accelerates the polymerization of acrolein.
-
Solution: The single most effective measure is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is the standard choice.[1][4][7][8] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous runaway reaction.[1][7] Boric acid can also be used for this purpose.[4]
-
-
Excessive Temperature: Overheating is a primary driver of tar formation.[6][9]
-
Solution: Employ gradual and careful heating. Gently heat the mixture to initiate the reaction. Once it begins to boil vigorously, remove the external heat source.[1][7] The reaction's own exotherm should be sufficient to sustain reflux for a period.[1][7] Reapply heat only after this initial vigorous phase has subsided.
-
-
Incorrect Reagent Addition Order: The sequence of adding reagents is critical to prevent a premature, violent reaction.
-
Solution: The correct and safest order of addition is: 1. Aniline , 2. Ferrous Sulfate , 3. Glycerol , and finally, 4. a slow, careful addition of concentrated Sulfuric Acid with cooling .[1][7] Adding the sulfuric acid before the ferrous sulfate can trigger an immediate and uncontrollable reaction.[7]
-
Q2: What is the specific role of ferrous sulfate (FeSO₄)? Is it just a heat moderator?
A: While the primary practical benefit of ferrous sulfate is moderating the reaction's vigor, its mechanistic role is thought to be more specific. It is proposed to function as an "oxygen carrier," facilitating a more controlled and gradual oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.[7] This prevents the rapid, uncontrolled oxidation by nitrobenzene (or another oxidizing agent) that contributes to the powerful exotherm. By smoothing out this step, the overall reaction rate is tamed, reducing the likelihood of runaway polymerization.[1][7][9]
Q3: I'm still getting low yields and some tar formation even with ferrous sulfate. What else can I optimize?
A: If tarring persists, consider the following factors:
-
Purity of Glycerol: The traditional procedure often specifies "dynamite" grade glycerol, which has a very low water content (less than 0.5%). Using standard USP glycerol, which can contain up to 5% water, may result in lower yields.[7] The presence of excess water can interfere with the initial dehydration step.
-
Choice of Oxidizing Agent: While nitrobenzene is classic and also serves as a solvent, other oxidizing agents can lead to a less violent reaction. Arsenic acid, for instance, is known to result in a smoother reaction, though it presents significant toxicity and disposal concerns.[7][8]
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently. Good agitation helps to dissipate heat and prevent the formation of localized hotspots where polymerization can initiate.[4]
-
Workup Procedure: A significant amount of product can be lost during workup, especially when trying to separate it from tar. Steam distillation is the most effective method to isolate the volatile quinoline product from the non-volatile polymeric tar.[1][4] The crude mixture should be made strongly alkaline before distillation to liberate the free quinoline base.[5][9]
Q4: Can you explain the chemistry of acrolein polymerization in this context?
A: Acrolein (CH₂=CH-CHO) is highly susceptible to polymerization due to its conjugated double bond and reactive aldehyde group. In the strongly acidic and high-temperature environment of the Skraup synthesis, several polymerization pathways can occur:
-
Acid-Catalyzed Polymerization: Protons can initiate cationic polymerization of the vinyl group.
-
Radical Polymerization: The exothermic conditions can generate radical species that initiate chain reactions.
-
Condensation Reactions: The aldehyde group can undergo acid-catalyzed aldol-type condensation reactions.
This multifaceted reactivity means that once formed, acrolein has a narrow window to participate in the desired Michael addition with aniline before it self-destructs into a polymer.[5] This is why controlling the reaction rate and temperature is paramount. Inhibitors like hydroquinone are often used to stabilize pure acrolein, but under Skraup conditions, controlling the reaction's kinetics is the more practical approach.[10][11]
Visualizing the Problem & Solution
The Competing Pathways
The success of the Skraup synthesis hinges on favoring the productive pathway (Michael Addition) over the destructive one (Polymerization).
Caption: Competing reaction pathways for the acrolein intermediate.
Troubleshooting Workflow
A logical approach to diagnosing and solving polymerization issues in the Skraup synthesis.
Caption: A step-by-step workflow for troubleshooting polymerization.
Data Summary: Impact of Moderators
While precise yield comparisons vary widely based on the specific aniline substrate, historical and procedural literature consistently emphasizes the qualitative and quantitative improvements gained by using a moderator.
| Condition | Key Characteristic | Expected Outcome | Reported Yield Range | Reference |
| No Moderator | Reaction is often violent and difficult to control. | High potential for runaway reaction, significant tar formation, and loss of material. | Often low and inconsistent; can be < 40%. | , |
| With Ferrous Sulfate (FeSO₄) | Reaction is extended over a longer period, exotherm is controlled. | Smoother, more manageable reaction with substantially reduced tarring. | Typically 70-85% or higher, depending on substrate. | |
| With Boric Acid | Also moderates the reaction, reported to run smoothly. | Controlled reaction, reduced violence. | Yields may be slightly lower than with FeSO₄ but still a significant improvement over no moderator. |
Protocol: Modified Skraup Synthesis of Quinoline with Polymerization Control
This protocol, adapted from Organic Syntheses, incorporates the critical use of ferrous sulfate to ensure a controlled and high-yield reaction.[7]
Materials:
-
Aniline
-
Glycerol (anhydrous or low water content preferred)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution for workup
-
Organic solvent (e.g., diethyl ether or dichloromethane) for extraction
Procedure:
-
Reagent Charging: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the aniline, followed by the ferrous sulfate heptahydrate, and then the glycerol. It is critical to follow this order.[7]
-
Acid Addition: Begin stirring the mixture. Slowly and carefully, add the concentrated sulfuric acid in portions. The addition is exothermic, and the flask should be cooled in an ice-water bath to maintain control over the temperature.[1] Ensure the mixture is well-agitated during this step.
-
Initiation: Once all the sulfuric acid has been added, gently heat the mixture with an appropriate heat source (e.g., heating mantle).
-
Controlled Reflux: Heat until the liquid begins to boil. As soon as vigorous boiling commences, immediately remove the heat source .[7] The exothermic nature of the reaction will be sufficient to sustain reflux for 30-60 minutes. A wet towel can be placed over the upper part of the flask to assist the condenser if the reaction is too violent.[7]
-
Completion of Reaction: After the initial, self-sustaining boiling has subsided, reapply heat and maintain the mixture at a gentle reflux for an additional 3 to 5 hours to drive the reaction to completion.[5][7]
-
Workup - Isolation:
-
Allow the reaction mixture to cool.
-
Carefully dilute the cooled mixture by pouring it into a large volume of cold water.
-
Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution. This neutralizes the acid and liberates the quinoline as a free base.
-
Set up for steam distillation. Pass steam through the alkaline mixture to co-distill the volatile quinoline, leaving the non-volatile tars and inorganic salts behind.[1][9]
-
-
Purification:
-
Collect the aqueous distillate containing the quinoline.
-
Extract the quinoline from the distillate using an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude quinoline, which can be further purified by vacuum distillation.
-
References
-
Clarke, H. T.; Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Retrieved from [Link]
-
Katritzky, A. R., & Rachwal, S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Retrieved from [Link]
- Google Patents. (1994). JPH06340570A - Method for preventing acrolein from polymerizing.
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Retrieved from [Link]
-
Manske, R. H. F.; Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Retrieved from [Link]
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- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
Refining Catalyst Selection for Quinoline Synthesis: A Technical Support Center
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of catalyst selection and reaction optimization. Quinoline scaffolds are foundational in medicinal chemistry and materials science, yet their synthesis can present significant challenges, from low yields to difficult purifications.
This resource provides field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs): Core Concepts in Catalysis
This section addresses broad, overarching questions about catalyst selection for quinoline synthesis.
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A1: The choice between a homogeneous and heterogeneous catalyst depends on your primary objectives, such as reaction scale, desired selectivity, and process sustainability.
-
Homogeneous Catalysts (e.g., Brønsted acids like H₂SO₄, p-TsOH; Lewis acids like SnCl₄, ZnCl₂) exist in the same phase as the reactants. This often leads to high catalytic activity and selectivity under milder conditions due to the high accessibility of catalytic sites. However, the key drawback is the often difficult and costly separation of the catalyst from the reaction product, which can be a significant hurdle in pharmaceutical applications.
-
Heterogeneous Catalysts (e.g., zeolites, metal oxides, polymer-supported acids) exist in a different phase. Their principal advantage is the ease of separation from the product mixture via simple filtration, which allows for straightforward catalyst recycling and reduces product contamination. This makes them highly suitable for environmentally friendly and industrial-scale processes. While sometimes requiring harsher conditions, modern heterogeneous catalysts, especially nanocatalysts, can exhibit activities comparable to their homogeneous counterparts.
Q2: What are nanocatalysts, and what advantages do they offer for quinoline synthesis?
A2: Nanocatalysts are catalytic materials with particle sizes in the 1-100 nm range. They bridge the gap between homogeneous and heterogeneous catalysis. Their extremely high surface-area-to-volume ratio provides a large number of active sites, leading to exceptional catalytic activity, often under milder, greener conditions (e.g., lower temperatures, solvent-free reactions).
Key advantages include:
-
High Activity and Selectivity: Their unique electronic and surface properties can lead to higher reaction rates and better control over product formation.
-
Reusability: Like other heterogeneous catalysts, they can be recovered (often magnetically if supported on iron oxide nanoparticles) and reused for multiple cycles without significant loss of activity.
-
Milder Conditions: Many nanocatalyst-driven reactions proceed efficiently at lower temperatures and without the need for hazardous solvents, contributing to more sustainable processes.
Q3: My quinoline synthesis is resulting in a very low yield. What are the most common general causes to investigate first?
A3: Low yields in quinoline synthesis are a frequent issue and can often be traced back to a few key factors, regardless of the specific named reaction:
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base catalyst can lead to low conversion rates or the promotion of undesired side reactions. The catalyst's strength and type (Lewis vs. Brønsted acid) must be matched to the reactivity of your specific substrates.
-
Incorrect Reaction Temperature: Quinoline cyclizations often require heating, but excessive temperatures can cause degradation of starting materials or products, leading to the formation of intractable tars. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Poor Substrate Reactivity: The electronic nature of your starting materials has a profound impact. For example, an aniline bearing a strong electron-withdrawing group will be less nucleophilic, making the initial condensation and subsequent cyclization steps more difficult.
-
Side Reactions: Competing pathways, such as the self-condensation of a ketone reactant (an aldol condensation), can significantly consume starting materials and reduce the yield of the desired quinoline.
Troubleshooting Guides for Specific Quinoline Syntheses
This section provides detailed troubleshooting for common issues encountered in well-known quinoline synthesis reactions.
Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acids or bases.
Q4: I am experiencing a very low yield in my Friedländer synthesis. How can I improve it?
A4: Low yields in the Friedländer reaction are common but can be systematically addressed.
-
Optimize Your Catalyst: Traditional strong acids (H₂SO₄) or bases (KOH) can cause side reactions. Consider using milder, more modern catalysts.
-
Lewis acids like ZnCl₂ or iodine can be effective.
-
Solid acid catalysts like Nafion or zeolites offer easier workup and can be more selective.
-
Nanocatalysts , such as magnetic iron oxide nanoparticles functionalized with acidic groups, have shown excellent yields (85-96%) under solvent-free conditions at moderate temperatures (e.g., 90 °C).
-
-
Adjust Reaction Temperature: If you observe degradation, lower the temperature. Some modern catalysts, including certain gold-based systems, can facilitate the reaction under milder conditions. If the reaction is sluggish, incrementally increase the temperature and monitor progress by TLC.
-
Choose the Right Solvent: Poor solubility can hinder the reaction. If using a non-polar solvent, switching to a more polar medium like ethanol or DMF can improve results, especially in microwave-assisted setups. Many modern protocols have found success under solvent-free conditions, which is also environmentally preferable.
-
Address Substrate Reactivity: For less reactive 2-aminoaryl ketones, a more active methylene compound (e.g., a β-ketoester over a simple ketone) can improve conversion rates.
Q5: My Friedländer reaction is plagued by the self-condensation of my ketone starting material. How can I prevent this?
A5: The aldol self-condensation of the ketone is a classic side reaction, especially under basic catalysis.
-
Switch to Acid Catalysis: Changing from a base to an acid catalyst (e.g., p-toluenesulfonic acid) will generally disfavor ketone self-condensation.
-
Use a Pre-formed Enamine/Imine: To circumvent the issue entirely, you can use an imine analogue of the o-aniline starting material. This avoids the need for alkaline conditions that promote aldol reactions.
-
Slow Addition: If you must use basic conditions, slowly adding the ketone to the reaction mixture keeps its instantaneous concentration low, favoring the desired reaction with the 2-aminoaryl carbonyl over self-condensation.
Skraup & Doebner-von Miller Syntheses
The Skraup synthesis produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a related method that uses α,β-unsaturated carbonyl compounds instead of glycerol. Both are known for their often harsh and exothermic nature.
Q6: My Skraup reaction is violent and producing a large amount of black tar. How can I control it?
A6: The vigorous and exothermic nature of the Skraup synthesis is a primary cause of tar formation. The key is moderation.
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial. FeSO₄ is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controllably.
-
Control Temperature and Addition Rate: The reaction must be cooled, typically in an ice bath, during the slow, careful addition of concentrated sulfuric acid. This prevents the temperature from running away, which is a major contributor to polymerization and tarring.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction equilibrium. Using anhydrous glycerol and reagents is recommended.
Q7: My Doebner-von Miller reaction is failing or forming significant tarry byproducts. What should I troubleshoot?
A7: Tar formation in the Doebner-von Miller reaction is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.
-
Catalyst Choice: A range of Brønsted (HCl, H₂SO₄) and Lewis acids (SnCl₄, ZnCl₂, Sc(OTf)₃) can be used. The optimal choice is substrate-dependent. If polymerization is severe, a milder Lewis acid may be beneficial. Iodine is also a known effective catalyst for this reaction.
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This minimizes its concentration at any given time, reducing the rate of polymerization.
-
Temperature Control: While heating is required, excessive temperatures will accelerate tar formation. Optimize the temperature for your specific substrates, and consider initial cooling if the reaction is highly exothermic upon mixing.
Combes Synthesis
The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to form 2,4-disubstituted quinolines.
Q8: My Combes synthesis is giving a low yield. What are the key parameters to optimize?
A8: While generally cleaner than the Skraup reaction, the Combes synthesis still requires careful optimization.
-
Catalyst Selection: Concentrated sulfuric acid is the traditional catalyst. However, polyphosphoric acid (PPA) is often more effective as a dehydrating agent and catalyst, leading to better yields. A mixture of PPA and an alcohol has also been used effectively in modified Combes procedures.
-
Manage the Two Stages: The reaction proceeds in two main steps: initial Schiff base formation followed by the rate-determining electrophilic ring closure (annulation). Ensure the initial condensation to the enamine intermediate is complete before proceeding to the higher temperatures required for the cyclization.
-
Consider Steric Effects: The rate-determining annulation step is sensitive to steric hindrance. If you are using a sterically bulky aniline or β-diketone, you may require a stronger acid catalyst or higher temperatures to achieve a reasonable reaction rate.
Data & Protocols for the Bench Scientist
Comparative Catalyst Performance
The following table summarizes performance data for various catalytic systems in quinoline synthesis, providing a baseline for selection.
| Synthesis Method | Catalyst | Reactants | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedländer | Acid or Base (Traditional) | o-Aminobenzaldehyde, Carbonyl | 150 - 220 | 3 - 6 | 77 - 95 | |
| Friedländer | Fe₃O₄-IL-HSO₄ (Nanocatalyst) | 2-Aminoaryl ketone, 1,3-Dicarbonyl | 90 | 0.25 - 1 | 85 - 96 | |
| Doebner-von Miller | Acid (e.g., HCl, H₂SO₄) | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | 3 - 12 | 42 - 89 | |
| Skraup | H₂SO₄, Oxidizing agent | Aniline, Glycerol | 145 - 170 | ~14 | 47 | |
| Heterogeneous | ZnCl₂/Ni-USY (Zeolite) | Aniline, Propanol | 410 | N/A | 78.3 |
Note: Yields are highly substrate-dependent. This table is for comparative purposes only.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderating agent to control the reaction's exothermicity.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol and ferrous sulfate (FeSO₄) as the moderator. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain a slow addition rate to keep the internal temperature under control.
-
Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture cautiously to the desired temperature (e.g., 145-170 °C) for several hours. Monitor the reaction's progress if possible.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Neutralize the acid by making the solution strongly basic with a concentrated sodium hydroxide solution. This will liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation to separate it from non-volatile tars. The distillate is then extracted with an appropriate organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and distilled under reduced pressure.
Protocol 2: Nanocatalyst-Mediated Friedländer Synthesis
This protocol utilizes a recyclable magnetic nanocatalyst under solvent-free conditions.
-
Setup: To a clean, dry reaction vial, add the 2-aminoaryl ketone (1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the Fe₃O₄-supported Brønsted acidic ionic liquid catalyst (e.g., 20 mg).
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir the mixture magnetically. No solvent is required.
-
Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC). Reactions are often complete within 15-60 minutes.
-
Catalyst Recovery: Upon completion, cool the mixture to room temperature. Add ethyl acetate and use a strong external magnet to hold the catalyst to the side of the vial while decanting the product solution.
-
Purification: Wash the recovered catalyst with ethyl acetate and dry it for reuse. The combined organic solution can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization.
Visualized Workflows and Mechanisms
Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate catalytic strategy for quinoline synthesis.
Caption: A decision tree for selecting a catalyst type based on experimental priorities.
General Mechanism: Acid-Catalyzed Friedländer Synthesis
This diagram illustrates the key steps in the acid-catalyzed Friedländer condensation.
Caption: A simplified mechanism for the acid-catalyzed Friedländer quinoline synthesis.
References
- ACS Omega. (2024).
-
PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Ingenta Connect. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
RSC Publishing. (n.d.). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PMC - NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
NIH. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
-
ResearchGate. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
- BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
-
Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
ResearchGate. (n.d.). Comparison between heterogeneous, homogeneous, and nanocatalyst. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
Technical Support Center: Managing Exothermic Reactions in Quinoline Preparation
Welcome to the Technical Support Center for professionals engaged in the synthesis of quinoline and its derivatives. Quinoline synthesis, particularly through classical methods like the Skrap, Doebner-von Miller, and Combes reactions, is fundamental to the production of numerous pharmaceuticals and fine chemicals.[1][2] However, these reactions are notoriously exothermic and present significant safety and yield challenges if not properly controlled.[3][4][5]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Moving beyond simple procedural lists, we will explore the causality behind common issues and offer field-proven strategies to ensure safe, reproducible, and high-yield quinoline preparations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup synthesis is extremely vigorous and difficult to control. What are the primary causes and how can I mitigate this?
A1: The Skraup synthesis is famously energetic, and loss of control is a common and dangerous issue.[4][5][6] The primary cause is the rapid, uncontrolled dehydration of glycerol into acrolein by concentrated sulfuric acid, which is a strongly exothermic process.[4] Subsequent condensation and oxidation steps also release significant heat, leading to a potential thermal runaway.[4]
Troubleshooting & Mitigation Strategies:
-
Use of Moderators: The most critical control measure is the addition of a moderator. Ferrous sulfate (FeSO₄) is the most common and effective choice.[5][7][8] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[4][6] Other moderators like boric acid or acetic acid can also be employed to temper the reaction's vigor.[4][9]
-
Controlled Reagent Addition: The order and rate of addition are crucial for safety.[4] A common mistake is adding sulfuric acid too early. The acid should be added last, slowly, and with efficient external cooling (e.g., an ice bath) to the mixture of the aniline, glycerol, oxidizing agent, and ferrous sulfate.[4][6][7] This allows for gradual initiation and better heat dissipation.
-
Efficient Heat Management:
-
Stirring: Ensure vigorous and efficient mechanical stirring to prevent localized hotspots where the reaction can accelerate uncontrollably.[7]
-
Heating: Apply heat gently and gradually to initiate the reaction.[10] Once the exotherm begins, the external heat source should be removed immediately.[7] Be prepared to apply external cooling if the reaction becomes too vigorous.[7]
-
-
Scale Considerations: Remember that the risk of thermal runaway increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which hampers efficient heat dissipation. Pilot-scale or commercial-scale reactions require specialized reactors and careful process safety management.[11][12]
Q2: I'm observing significant tar formation in my Skraup/Doebner-von Miller reaction, resulting in low yields and difficult purification. What's happening and how can I fix it?
A2: Tar formation is a classic sign of uncontrolled side reactions, primarily the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone intermediates (e.g., acrolein).[7][10][13] Harsh acidic conditions and high temperatures exacerbate this issue.[7][10]
Troubleshooting & Mitigation Strategies:
-
Optimize Temperature Control: Overheating is the primary driver of polymerization.[7][10]
-
Moderator Use: As with controlling the exotherm, ferrous sulfate in the Skraup synthesis helps reduce charring and tar formation by preventing the reaction rate from becoming too high.[7]
-
Slow Reagent Addition: In the Doebner-von Miller synthesis, add the α,β-unsaturated carbonyl compound slowly to the heated acidic aniline solution. This keeps the instantaneous concentration of the polymerizable intermediate low.
-
Purification Strategy: Expect some tar. The crude product is often a dark, viscous liquid.[7][14] An effective workup involves quenching the reaction in water, neutralizing the acid, and then isolating the quinoline product via steam distillation, which efficiently separates the volatile product from the non-volatile tar.[7]
Q3: My Combes synthesis is giving me a mixture of regioisomers. How can I improve the selectivity?
A3: Regioselectivity in the Combes synthesis, which uses an aniline and a β-diketone, is a known challenge, especially with unsymmetrical diketones or substituted anilines.[15][16] The cyclization step is an intramolecular electrophilic aromatic substitution, and the position of ring closure is determined by the electronic and steric environment of the ortho positions on the aniline ring.[16]
Troubleshooting & Mitigation Strategies:
-
Choice of Acid Catalyst: The strength of the acid catalyst can influence the reaction pathway. While strong acids like sulfuric acid are common, polyphosphoric acid (PPA) or other catalysts may offer different selectivity profiles.[17][18]
-
Substituent Effects:
-
Electron-donating groups on the aniline ring will activate the ortho and para positions, influencing the direction of cyclization.
-
Steric hindrance from bulky groups ortho to the amine can prevent cyclization at that position, directing it to the other, less hindered side.[16]
-
-
Reaction Conditions: Temperature can play a role. Running the reaction at the lowest feasible temperature may favor the thermodynamically more stable product.
Q4: Are there safer, more modern alternatives to the classical Skraup synthesis for preparing quinolines?
A4: Yes. Given the hazardous nature of the Skraup and related reactions, significant research has gone into developing greener and safer synthetic routes.[15][19]
Alternative Methodologies:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under milder conditions and sometimes even solvent-free.[19][20] This minimizes the potential for runaway reactions and byproduct formation.[20]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[21][22] It often proceeds under milder basic or acidic conditions and avoids the use of strong dehydrating agents and aggressive oxidizing agents.[21] Greener variations using water as a solvent have been developed.[1]
-
Catalytic Methods: Modern synthetic chemistry offers numerous catalytic approaches using transition metals (e.g., Nickel, Iridium, Copper) to construct the quinoline ring under more controlled and environmentally benign conditions.[23]
Data & Protocols
Table 1: Key Temperature Parameters for Common Quinoline Syntheses
| Synthesis Method | Typical Temperature Range (°C) | Key Control Point | Potential Issue if Deviated |
| Skraup | 130 - 150 °C[3][11] | Gradual initial heating to initiate exotherm, then removal of external heat. | Too Low: Inefficient glycerol dehydration.[10] Too High: Violent runaway, excessive tarring.[10] |
| Doebner-von Miller | Varies (often reflux) | Slow addition of carbonyl component to heated aniline solution. | Too Rapid Addition: Polymerization of carbonyl, tar formation. |
| Combes | Varies (often heated) | Controlled cyclization of the intermediate enamine.[7][17] | Poor Control: Can lead to poor regioselectivity or decomposition. |
Protocol: Safety-Modified Skraup Synthesis of Quinoline
This protocol incorporates critical safety measures. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[3]
Materials:
-
Aniline
-
Anhydrous Glycerol ("Dynamite" glycerol with <0.5% water is best for yields)[6][13]
-
Nitrobenzene (acts as both oxidizing agent and solvent)[5][8]
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
Setup: In a three-necked round-bottom flask of appropriate size (do not exceed 50% capacity), equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel, add ferrous sulfate.
-
Reagent Loading (Crucial Order): Begin stirring and add the aniline, followed by the nitrobenzene, and then the glycerol. It is critical to mix these components thoroughly before adding the acid.[4][6] The aniline sulfate and ferrous sulfate should be well-distributed.[6]
-
Acid Addition: Cool the flask in an ice-water bath. Through the dropping funnel, add the concentrated sulfuric acid slowly and dropwise, ensuring the internal temperature does not rise excessively.
-
Initiation: Once the acid addition is complete, remove the ice bath. Begin to heat the mixture gently using a heating mantle.
-
Reaction Control: As the reaction initiates, a strong exotherm will occur. Immediately remove the heating mantle. The reaction should proceed under its own heat at reflux. If the reaction becomes too vigorous, use an ice bath to cool the flask.[7]
-
Completion: After the initial vigorous phase subsides, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.[3][7]
-
Work-up: Allow the mixture to cool completely. Carefully pour the reaction mixture into a large beaker of ice water. Slowly neutralize the solution with concentrated sodium hydroxide solution, keeping the mixture cool with external ice. The quinoline will separate.
-
Purification: Isolate the crude quinoline and purify by steam distillation to separate it from tarry byproducts.[7]
Visual Diagrams
Workflow for Managing Skraup Synthesis Exotherm
Caption: Decision workflow for controlling the exothermic Skraup reaction.
Causality of Tar Formation
Caption: Competing reaction pathways leading to product vs. tar formation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Wikipedia. (n.d.). Skraup reaction.
- Benchchem. (n.d.). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
- Benchchem. (n.d.). Managing toxic reagents in quinoline synthesis.
- ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- chemeurope.com. (n.d.). Skraup reaction.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- MDPI. (n.d.). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- XMB. (2021). My attempt at the Skraup quinoline synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (n.d.). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ResearchGate. (n.d.). Combes quinoline synthesis.
- WordPress.com. (2012). Skraup's Synthesis. Vive Chemistry.
- Scribd. (n.d.). Combes Quinoline Synthesis PDF.
- (n.d.). Synthesis of Quinoline and derivatives.
- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Trans.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- ResearchGate. (n.d.). From cellulose to tar: Analysis of tar formation pathway with distinguishing the primary and secondary reactions.
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- ResearchGate. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- UL Research Institutes. (2021). What Causes Thermal Runaway?.
- YouTube. (2019). See Thermal Runaway in Action! Tutorial and How-To Fix it!.
- Reddit. (2018). Thermal runaway troubleshooting.
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- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 22. du.edu.eg [du.edu.eg]
- 23. Quinoline synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Solvent Systems for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system optimization. Quinolines are foundational scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by challenges that can be directly traced to the reaction medium.[1][2]
As Senior Application Scientists, we understand that successful synthesis is not just about following a recipe; it's about understanding the fundamental principles that govern the reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, with a focus on how the solvent system is pivotal to overcoming them.
Frequently Asked Questions (FAQs): The Role of the Solvent
Q1: Why is solvent selection so critical in quinoline synthesis?
The solvent is not merely an inert medium for the reactants. It actively influences the reaction's success by:
-
Controlling Solubility: Ensuring all reactants, intermediates, and catalysts are in the same phase is fundamental for efficient reaction kinetics. Poor solubility is a common cause of low or no yield.[3]
-
Influencing Reaction Pathways: The polarity and proticity of a solvent can stabilize or destabilize transition states, directly impacting reaction rates and even dictating which products are formed (regioselectivity).[4][5]
-
Mediating Temperature: The solvent's boiling point determines the accessible temperature range for the reaction. Many classical quinoline syntheses require high temperatures to overcome activation energy barriers.[6][7]
-
Participating in the Reaction: In some cases, the solvent is also a reactant or catalyst. For example, in the Skraup synthesis, nitrobenzene can act as both the solvent and the oxidizing agent.[8][9] In other cases, acidic solvents like acetic or formic acid can serve as the catalyst.[10][11]
Q2: What are the key solvent properties I should consider?
Understanding these properties is key to rational solvent selection:
-
Polarity: A solvent's ability to dissolve polar or nonpolar compounds. Polar solvents like DMF or ethanol are often required to dissolve polar starting materials like 2-aminoaryl ketones.[3]
-
Proticity: Protic solvents (e.g., water, ethanol) have a hydrogen atom bound to an electronegative atom and can donate hydrogen bonds. Aprotic solvents (e.g., DMF, DMSO, toluene) cannot. This is critical, as protic solvents can sometimes interfere with catalysts or intermediates.[4] For instance, some studies have shown that aprotic polar solvents are beneficial, while protic solvents like ethanol can be detrimental to certain quinoline cyclizations.[4]
-
Boiling Point: A high boiling point is often necessary for classical thermal condensations like the Conrad-Limpach or Skraup syntheses to proceed efficiently.[7][12]
-
Coordinating Ability: Some solvents can coordinate with metal catalysts, influencing their activity and selectivity.
Q3: What are "green solvents," and should I be using them?
Green solvents are environmentally benign alternatives to traditional volatile organic solvents.[13] They aim to reduce waste, energy consumption, and toxicity.[14][15] Key examples used in quinoline synthesis include:
-
Water: Inexpensive, non-toxic, and non-flammable. It has been successfully used in catalyst-free Friedländer syntheses and microwave-assisted Skraup reactions.[10][13][16]
-
Ethanol: A bio-derived and less toxic alternative to many traditional solvents.[10][14]
-
Glycerol: A non-toxic, biodegradable liquid with a very high boiling point, making it suitable for high-temperature reactions.[12]
-
Ionic Liquids: Can act as both solvent and catalyst, are recyclable, and often lead to cleaner reactions.[1][17]
Adopting greener solvents is not only environmentally responsible but can also lead to higher yields, simplified purifications, and safer lab practices.[13]
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems users encounter during quinoline synthesis, with a focus on solvent-based solutions.
Issue 1: Low or No Yield
Q: My quinoline synthesis is resulting in a very low yield. How can I determine if the solvent is the problem and what should I try?
A low yield is one of the most frequent challenges and can often be traced back to the solvent system.[3][6]
Potential Causes & Recommended Solutions:
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction cannot proceed efficiently.
-
Troubleshooting: Observe the reaction mixture. Is it a clear solution or a heterogeneous slurry?
-
Solution: Switch to a solvent with higher solvating power for your specific substrates. For many Friedländer-type reactions, moving from a nonpolar solvent like toluene to a more polar aprotic solvent like DMF or DMSO can significantly improve solubility and yields.[3][4]
-
-
Unfavorable Reaction Equilibrium: Water is often a byproduct of the cyclization step. In a closed system, its accumulation can inhibit reactions that are under equilibrium control.[6]
-
Troubleshooting: This is common in acid-catalyzed cyclizations.
-
Solution: Use anhydrous reagents and solvents. Alternatively, employ a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the boiling point of your chosen solvent.
-
Troubleshooting: Monitor the reaction by TLC. If you see very slow conversion of starting material, the temperature may be too low.
-
Solution: Switch to a higher-boiling solvent. For example, if a reaction is sluggish in refluxing toluene (111 °C), consider switching to a solvent like Dowtherm A (~250 °C) for thermal cyclizations like the Conrad-Limpach or Gould-Jacobs.[7][18]
-
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Excessive Tar or Side Product Formation
Q: My reaction mixture is turning into a thick, dark tar, making product isolation impossible. How can the solvent help prevent this?
Tar formation is a classic problem, especially in highly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses, often due to the polymerization of carbonyl substrates or intermediates.[1][6][17]
Potential Causes & Recommended Solutions:
-
Acid-Catalyzed Polymerization (Doebner-von Miller): In a single-phase system, the acid catalyst can readily promote the self-condensation of the α,β-unsaturated carbonyl compound.
-
Troubleshooting: This is indicated by the rapid formation of a dark, viscous, or solid mass.
-
Solution: Employ a biphasic solvent system. By sequestering the sensitive carbonyl substrate in an organic phase (e.g., toluene) away from the aqueous acidic phase, you can dramatically reduce polymerization and improve the yield of the desired quinoline.[1][19]
-
-
Violent, Uncontrolled Reaction (Skraup): The traditional Skraup synthesis is notoriously exothermic and can lead to extensive decomposition and tar formation.[6][19]
-
Troubleshooting: The reaction proceeds with uncontrollable vigor and darkening.
-
Solution: While not strictly a solvent change, the choice of co-solvent/reagent is key. Nitrobenzene is often used as both the oxidizing agent and a high-boiling solvent to help absorb and distribute the heat of reaction.[8] Additionally, using a moderator like ferrous sulfate (FeSO₄) is critical to control the reaction rate.[6][19] For a greener approach, microwave-assisted synthesis in water can offer better control and reduced reaction times.[10][17]
-
-
Solvent-Free Conditions Leading to Decomposition: While solvent-free reactions can be "green," direct heating of a solid mixture can create localized hot spots, leading to decomposition.[20]
-
Troubleshooting: The solid reaction mixture darkens and chars instead of melting and reacting smoothly.
-
Solution: If using microwave irradiation, consider using intermittent power to allow for heat dissipation.[3] Alternatively, use a high-boiling, non-reactive solvent like glycerol or an ionic liquid to ensure even heat distribution.[1]
-
Data & Protocols for Solvent Optimization
Data Presentation: Solvent Effects on Friedländer Synthesis
The Friedländer synthesis is a versatile method, but its efficiency is highly dependent on the reaction medium. The table below summarizes results from various studies, illustrating the impact of solvent choice.
Table 1: Effect of Solvent and Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone Substrate | Methylene Compound | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Aminobenzophenone | Acetone | Choline Hydroxide (1 mol%) | Water | 50 | 6 | ~95 | [3] |
| 2-Aminobenzophenone | 1,3-Cyclohexanedione | Niobium(V) Chloride (NbCl₅) | Glycerol | 110 | 0.25 | 98 | |
| 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | [Hbim]BF₄ (Ionic Liquid) | Solvent-Free | 100 | 3-6 | 93 | [20] |
| 2-Aminonicotinaldehyde | Acetone | None | Water | 70 | 3 | ~90 | [16] |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid / Microwave | Acetic Acid | 160 | 0.08 | 85-95 | [21] |
| N-alkyl anilines + alkynes/alkenes | (Cyclization) | Triflic Acid (TfOH) / O₂ | Toluene | 120 | 24 | 40-57 | [10] |
| N-alkyl anilines + alkynes/alkenes | (Cyclization) | Triflic Acid (TfOH) / O₂ | Solvent-Free | 120 | 24 | 83 | [10] |
This table is a representative summary; yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Solvent Screening for Friedländer Annulation
This protocol provides a systematic approach to screen multiple solvents for a model reaction.
Objective: To identify the optimal solvent for the reaction between 2-aminobenzaldehyde and dimedone.
Materials:
-
2-aminobenzaldehyde
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
p-Toluenesulfonic acid (p-TsOH) catalyst
-
An array of solvents to be screened (e.g., Toluene, Ethanol, DMF, Acetonitrile, Water, Glycerol)
-
Small reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
Procedure:
-
Preparation: In separate, labeled reaction vials, add 2-aminobenzaldehyde (e.g., 0.1 mmol, 1.0 equiv), dimedone (0.1 mmol, 1.0 equiv), and p-TsOH (0.01 mmol, 10 mol%).
-
Solvent Addition: To each vial, add 1 mL of a different solvent to be tested.
-
Reaction: Place all vials in the heating block, set to a consistent temperature (e.g., 90 °C), and stir for a set amount of time (e.g., 4 hours).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to monitor the consumption of starting materials and the formation of the product.[16]
-
Analysis: After the reaction time is complete, cool the vials. Analyze the crude reaction mixtures. For a quantitative comparison, a small sample from each can be diluted and analyzed by LC-MS or ¹H NMR using an internal standard.
-
Selection: The solvent that provides the highest conversion to the desired product with the fewest byproducts is selected for further optimization (e.g., temperature, reaction time, catalyst loading).[22]
Protocol 2: Green Synthesis of a Quinoline Derivative in Water
This protocol is adapted from a literature procedure demonstrating a catalyst-free Friedländer synthesis in an aqueous medium.[16]
Objective: To synthesize 2-methylquinoline from 2-aminobenzaldehyde and acetone using water as a green solvent.
Materials:
-
2-Aminobenzaldehyde
-
Acetone
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Ethyl acetate for extraction
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and stir bar, dissolve 2-aminobenzaldehyde (10 mmol, 1.21 g) in deionized water (20 mL).
-
Reagent Addition: Add acetone (12 mmol, 0.88 mL) to the solution.
-
Reaction: Heat the reaction mixture to 70 °C and stir vigorously for 3 hours. Monitor the reaction's progress via TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Extract the aqueous layer three times with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.[16]
Solvent Selection Decision Framework
Caption: A decision tree for selecting a starting solvent system.
References
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. (2015). Iranian Chemical Communication. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). RSC Advances. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). MDPI. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2009). The Journal of Organic Chemistry. [Link]
-
General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. [Link]
-
The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. [Link]
-
Skraup reaction. (n.d.). Wikipedia. [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. (2022). RSC Advances. [Link]
-
Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (1985). ResearchGate. [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). Molecules. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). Molecules. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
-
Skraup's Synthesis. (2012). Vive Chemistry. [Link]
-
Mechanism of Friedlander reaction. (n.d.). ResearchGate. [Link]
-
Combes quinoline synthesis. (n.d.). Wikiwand. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024). Journal of Chemical Education. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2012). Letters in Organic Chemistry. [Link]
-
Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2017). ResearchGate. [Link]
-
synthesis of quinoline derivatives and its applications. (2018). SlideShare. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2023). ACS Omega. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). ResearchGate. [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. [Link]
-
Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. (2019). ResearchGate. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 5. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 10. tandfonline.com [tandfonline.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Impurities in 2-Amino-3-methylquinoline Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on achieving high purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.
Introduction
2-Amino-3-methylquinoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Friedländer Annulation, presents several challenges that can lead to significant impurities.[1][2] The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a carbonyl compound containing a reactive α-methylene group, in this case, propionaldehyde or a related C3 carbonyl compound.[3][4]
Achieving high purity is critical, as even minor impurities can confound biological assays or compromise material properties. This guide provides a systematic approach to identifying and mitigating the formation of common impurities through rational adjustments to reaction conditions, catalyst selection, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Amino-3-methylquinoline, and what are the key reactants?
The most direct and widely used method is the Friedländer synthesis.[5] The reaction condenses 2-aminobenzaldehyde with propionaldehyde (or its enolate equivalent). The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine, Lewis acids) or bases (e.g., KOH, NaOH, KOtBu).[1][6] The choice of catalyst and solvent system is crucial for controlling the reaction rate and minimizing side reactions.[3]
Q2: What are the most common impurities encountered in the synthesis of 2-Amino-3-methylquinoline?
The primary sources of impurities are typically:
-
Self-Condensation of Propionaldehyde: Under basic or acidic conditions, propionaldehyde can undergo self-aldol condensation, leading to undesired side products and consumption of the reactant.[3]
-
Unreacted Starting Materials: Incomplete conversion is a common issue, leaving residual 2-aminobenzaldehyde or propionaldehyde in the crude product, which can be challenging to remove.
-
Side-Chain Reactions: The methyl group on the quinoline ring can be reactive under certain conditions, potentially leading to further reactions if the work-up or purification conditions are too harsh.
-
Over-alkylation or Polymerization: Strong basic conditions and high temperatures can sometimes lead to the formation of polymeric materials or N-alkylation of the amino group.
Q3: How can I effectively monitor the reaction to optimize for purity?
Real-time reaction monitoring is essential. The most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[7] It is crucial to use a co-spot (a lane with all starting materials and the reaction mixture) to accurately identify spots.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[8] A small aliquot can be withdrawn from the reaction, quenched, and analyzed to determine the precise conversion rate and detect the formation of impurities over time. This data allows for precise determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.
Q4: What are the advantages of using modern catalytic systems over traditional strong acids or bases?
While traditional catalysts like NaOH or H₂SO₄ can be effective, they often require harsh conditions (e.g., high temperatures) that can decrease yield and generate more impurities, especially at scale.[3] Modern catalytic systems offer several advantages:
-
Milder Conditions: Catalysts like iodine, p-toluenesulfonic acid (p-TsOH), and various Lewis acids (e.g., Neodymium(III) nitrate) can facilitate the reaction under much milder, often solvent-free, conditions.[1][2]
-
Higher Selectivity: These catalysts can reduce the incidence of side reactions, such as aldol self-condensation.
-
Improved Yields and Purity: By operating under more controlled conditions, these systems often lead to cleaner crude products and higher isolated yields.
-
Environmental Benefits: Solvent-free or microwave-assisted methods reduce solvent waste and reaction times.[2]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My final product shows a low yield and multiple spots on TLC, indicating a complex mixture.
-
Potential Cause A: Self-Condensation of Propionaldehyde.
-
Causality: Propionaldehyde possesses an acidic α-proton, making it susceptible to self-aldol condensation, especially under strong basic catalysis (e.g., NaOH, KOH). This side reaction competes with the desired Friedländer condensation, consuming the reactant and generating complex byproducts.[3]
-
Suggested Solution:
-
Switch to a Milder Base: Replace strong bases with potassium tert-butoxide (KOtBu) or an amine catalyst like piperidine. KOtBu, in particular, has been shown to mediate these reactions efficiently, sometimes even at room temperature.[6][9]
-
Modify Reactant Addition: Add the propionaldehyde slowly to the heated mixture of 2-aminobenzaldehyde and the catalyst. This keeps the instantaneous concentration of propionaldehyde low, disfavoring the second-order self-condensation reaction.
-
Consider an Acid Catalyst: Switch to an acid-catalyzed system (e.g., p-TsOH). The mechanism proceeds through an initial Schiff base formation between the 2-aminobenzaldehyde and propionaldehyde, which can suppress the self-condensation pathway.[1]
-
-
-
Potential Cause B: Reaction Temperature is Too High or Reaction Time is Too Long.
-
Causality: Excessive heat or prolonged reaction times can lead to the degradation of both starting materials and the desired product, resulting in tar and other complex impurities. Traditional Friedländer conditions often call for high temperatures (150-220 °C), which can be detrimental.[3][6]
-
Suggested Solution:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature in 10 °C increments while monitoring the reaction by TLC or HPLC. The optimal temperature will be the lowest at which the reaction proceeds at a reasonable rate.
-
Utilize Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, minimizing the opportunity for thermal degradation.[2]
-
-
Problem 2: My NMR analysis indicates the presence of an unwanted regioisomer.
-
Potential Cause: Use of an Asymmetric Ketone Instead of an Aldehyde.
-
Causality: This issue arises if you substitute propionaldehyde with an asymmetric ketone like 2-butanone to synthesize a related quinoline. The ketone has two different α-methylene groups, and reaction at either site will lead to a different regioisomeric product. This is a known challenge in Friedländer syntheses.[3]
-
Suggested Solution:
-
Revert to Propionaldehyde: For 2-amino-3-methylquinoline specifically, propionaldehyde is the correct C3 carbonyl source and avoids this issue.
-
Substrate Modification: If a ketone must be used for a different analog, you can introduce a phosphoryl group on the desired α-carbon of the ketone to direct the cyclization, though this adds synthetic steps.[3]
-
Catalyst Control: Certain specialized catalysts or the use of ionic liquids have been reported to improve regioselectivity, but this requires significant development.[3]
-
-
Problem 3: The crude product is contaminated with significant amounts of unreacted 2-aminobenzaldehyde.
-
Potential Cause: Incomplete Reaction or Unfavorable Stoichiometry.
-
Causality: The reaction may not have reached completion, or the stoichiometry of the reactants may be off. Propionaldehyde is volatile and can evaporate from the reaction mixture if not performed under reflux with an efficient condenser.
-
Suggested Solution:
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.2 to 1.5 equivalents) of the more volatile reactant, propionaldehyde, to drive the reaction to completion.[7]
-
Acid/Base Work-up: Utilize an acid/base extraction during work-up. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The basic 2-Amino-3-methylquinoline product and any unreacted 2-aminobenzaldehyde will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) to pH > 8, then extract the purified product back into an organic solvent. This will separate the basic amines from any neutral impurities like aldol condensation products.
-
-
Visualizing the Core Synthesis and Impurity Pathways
The Friedländer synthesis can proceed through two primary mechanistic pathways. Understanding these helps in diagnosing reaction issues.
Caption: The two primary mechanisms for the Friedländer synthesis.
Recommended Experimental Protocols
Protocol 1: Optimized Friedländer Synthesis of 2-Amino-3-methylquinoline
This protocol utilizes a milder acid catalyst to improve purity and yield.
Materials:
-
2-aminobenzaldehyde (1.0 eq)
-
Propionaldehyde (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzaldehyde and toluene.
-
Add p-TsOH (10 mol%) to the mixture.
-
Heat the mixture to reflux (approx. 110 °C).
-
Slowly add propionaldehyde dropwise over 20 minutes using an addition funnel.
-
Maintain the reflux and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) every hour.[7]
-
Once the 2-aminobenzaldehyde spot has disappeared (typically 3-5 hours), cool the reaction to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Proceed with work-up and purification as described in Protocol 2.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate
Procedure:
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading sample.
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
2-10% Ethyl Acetate in Hexane (gradient)
-
15-20% Ethyl Acetate in Hexane (to elute the product)
-
-
Collect fractions and analyze by TLC to identify those containing the pure product.[7]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure 2-Amino-3-methylquinoline as a solid.
-
Confirm purity and structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][10]
Data Summary: Catalyst Comparison
The choice of catalyst significantly impacts the outcome of the Friedländer synthesis.
| Catalyst System | Typical Conditions | Advantages | Potential Drawbacks | Purity Profile |
| KOH / NaOH | Ethanol, Reflux (80-100 °C) | Inexpensive, readily available | Promotes aldol self-condensation, can lead to tar formation | Moderate to Low |
| p-TsOH / Iodine | Toluene, Reflux or Solvent-free, 80-120 °C | Milder conditions, higher selectivity, often cleaner reactions | Catalyst may need to be neutralized/removed during work-up | Good to Excellent |
| KOtBu | THF/DMF, Room Temp to 60 °C | Very mild conditions, can be highly selective | Air/moisture sensitive, more expensive | Good to Excellent |
| Lewis Acids (e.g., Nd(NO₃)₃) | Solvent-free, 80-100 °C | High efficiency, rapid reactions | Cost and toxicity of metal catalyst, potential contamination | Excellent |
Troubleshooting Workflow
If you encounter a purity issue, this workflow can help diagnose the problem.
Caption: A decision-making workflow for troubleshooting purity issues.
References
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. Retrieved from [Link]
-
ResearchGate. (2024). Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Snyderwine, E. G., et al. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed. Retrieved from [Link]
-
Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
ResearchGate. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]
-
Tomioka, T., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). Three types of approaches to synthesize 2‐aminoquinoline scaffold. ResearchGate. Retrieved from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Retrieved from [Link]
- Google Patents. (2009). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Amino-3-methylquinoline in Solution
Welcome to the technical support center for 2-Amino-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of 2-Amino-3-methylquinoline in solution. As a compound of interest in various research fields, ensuring its integrity in experimental settings is paramount. This document provides practical, field-proven insights to address common stability challenges.
Introduction: The Stability Challenge of Aromatic Amines
2-Amino-3-methylquinoline, an aromatic amine, is susceptible to degradation, which can compromise experimental results and the development of drug products. The primary degradation pathway for many aromatic amines is oxidation, often accelerated by factors such as elevated temperature, light exposure, and suboptimal pH conditions. This degradation can manifest as a visible color change in the solution, typically darkening, and the appearance of degradation products in analytical profiles. Understanding and mitigating these degradation pathways are crucial for reliable and reproducible research.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific issues you may encounter during your experiments with 2-Amino-3-methylquinoline solutions.
Question 1: My 2-Amino-3-methylquinoline solution is changing color (e.g., turning yellow or brown). What is happening and how can I prevent it?
Answer:
The discoloration of your 2-Amino-3-methylquinoline solution is a common indicator of oxidative degradation. Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat. This process often leads to the formation of colored polymeric impurities.
Causality and Mitigation Strategies:
-
Oxygen Sensitivity: The lone pair of electrons on the amino group makes the molecule susceptible to oxidation. To minimize this, it is crucial to reduce the exposure of the solution to oxygen.
-
Protocol: Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use. For long-term storage, overlay the solution with an inert gas before sealing the container.
-
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.
-
Protocol: Always store your solutions in amber-colored vials or wrap the container with aluminum foil to protect it from light. Conduct your experiments under subdued lighting conditions whenever possible.
-
-
Thermal Stress: Elevated temperatures increase the rate of chemical reactions, including degradation.
-
Protocol: Store stock solutions and working solutions at low temperatures. For short-term storage (days to a week), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.[1] However, be mindful of the solvent's freezing point and perform freeze-thaw cycle studies to ensure the compound remains stable upon thawing.
-
Experimental Workflow for Minimizing Degradation:
Caption: Workflow to minimize oxidative and photodegradation of 2-Amino-3-methylquinoline solutions.
Question 2: I am observing unexpected peaks in my HPLC analysis of a 2-Amino-3-methylquinoline solution. How can I identify if these are degradation products and what are the likely causes?
Answer:
The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. To confirm this, you should perform a forced degradation study, which involves intentionally exposing the compound to harsh conditions to generate potential degradation products.
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are a systematic way to investigate the inherent stability of a drug substance.[1][2][3][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
-
Prepare Stock Solution: Prepare a stock solution of 2-Amino-3-methylquinoline in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 60 °C) for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 70-80 °C).
-
Photodegradation: Expose a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Peak Comparison: Compare the chromatograms of the stressed samples with that of a freshly prepared, unstressed sample. New peaks that appear in the stressed samples are likely degradation products.
Likely Causes of Degradation:
-
Hydrolysis: While 2-Amino-3-methylquinoline is reported to be stable in moderately acidic and alkaline conditions, extreme pH and elevated temperatures can lead to hydrolysis.
-
Oxidation: As discussed in Question 1, this is a major degradation pathway. The presence of oxidizing agents will significantly accelerate this process.
-
Photodegradation: The quinoline ring system can be susceptible to photochemical reactions.
Troubleshooting Degradation in HPLC Analysis:
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing 2-Amino-3-methylquinoline?
A1: 2-Amino-3-methylquinoline is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). For long-term storage, DMSO is often a good choice as it can be stored at low temperatures without freezing. However, it's crucial to use high-purity, anhydrous DMSO as water content can affect stability. For applications where DMSO is not suitable, methanol or ethanol can be used, but care should be taken to prevent evaporation during storage. Always use deoxygenated solvents for preparing stock solutions.
Q2: How does pH affect the stability of 2-Amino-3-methylquinoline in aqueous solutions?
A2: 2-Amino-3-methylquinoline is reported to be stable in moderately acidic and alkaline conditions.[6] However, extreme pH values should be avoided. The basicity of the amino group means that at low pH, it will be protonated, which can affect its reactivity and solubility. Aromatic amines, in general, can be more susceptible to oxidation at neutral or slightly alkaline pH. It is recommended to determine the optimal pH for your specific application and buffer system through a stability study.
Q3: Are there any chemical stabilizers I can add to my solution to prevent degradation?
A3: For aromatic amines, antioxidants can be effective in preventing oxidative degradation. Some commonly used antioxidants in research and pharmaceutical formulations include:
-
Thiourea and its derivatives: These have been shown to retard color deterioration in aromatic amines.[3]
-
Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA): These are common radical scavengers.
-
Ascorbic acid (Vitamin C) or Sodium metabisulfite: These are reducing agents that can protect against oxidation.
The choice of stabilizer will depend on the specific application and potential for interference with downstream assays. It is essential to validate the compatibility and effectiveness of any stabilizer.
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, deoxygenated DMSO, Methanol, or Ethanol | Minimizes oxidative and hydrolytic degradation. |
| Temperature | Short-term: 2-8 °C; Long-term: -20 °C or lower | Reduces the rate of chemical degradation.[1] |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation.[6] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Minimizes oxidation by atmospheric oxygen. |
| pH (Aqueous) | Maintain a moderately acidic to neutral pH; avoid extremes | Balances stability and solubility. |
Analytical Methodologies for Stability Assessment
A robust analytical method is essential for accurately monitoring the stability of 2-Amino-3-methylquinoline. A stability-indicating method is one that can separate the intact compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common technique for stability studies.
Recommended Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any more hydrophobic degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., around 250-270 nm) |
| Column Temp. | 30 °C |
This method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR can be powerful tools for identifying the structure of degradation products. By comparing the NMR spectra of a degraded sample with that of a pure standard, structural changes can be elucidated.[7][8][9][10]
References
-
1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
- Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Jain, D., & Jain, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-3-methylquinoline | C10H10N2. (n.d.). PubChem. Retrieved from [Link]
-
2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
work-up procedures for isolating pure quinoline derivatives
Welcome to the . As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on the work-up and purification of quinoline derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your isolation procedures.
Fundamental Principles: The "Why" Behind the Work-Up
Quinoline's unique chemical personality governs its purification. The key feature is the nitrogen atom within the aromatic ring, which imparts a basic character.[1] This basicity is the lever we can pull to effectively separate quinoline derivatives from non-basic impurities. By treating a crude reaction mixture with an acid, the quinoline nitrogen is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent neutralization with a base regenerates the quinoline, which can then be extracted back into an organic solvent.[2] This acid-base extraction is a cornerstone of quinoline purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the isolation of your quinoline derivatives.
Q1: My quinoline derivative is stuck in the aqueous layer after basification and extraction.
-
Potential Cause 1: Incomplete Neutralization. The most common reason is that the aqueous layer is not sufficiently basic to deprotonate the quinoline hydrochloride salt.
-
Solution: Check the pH of the aqueous layer after adding the base. Aim for a pH of >10 to ensure complete deprotonation of the quinoline salt back to its free base form. Add more base if necessary.
-
-
Potential Cause 2: Highly Polar Derivative. Your quinoline derivative may possess polar functional groups (e.g., -OH, -COOH, -NH2) that grant it significant water solubility even in its neutral form.
-
Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. In challenging cases, continuous liquid-liquid extraction may be required. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also decrease the polarity of the aqueous phase and drive your compound into the organic layer.
-
Q2: I'm seeing significant streaking (tailing) of my compound during silica gel column chromatography.
-
Potential Cause: Interaction with Acidic Silica. The basic nitrogen of your quinoline is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This causes some molecules to "stick" and elute more slowly, resulting in a streak rather than a tight band.[4]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) is sufficient to neutralize the active sites on the silica gel, leading to much-improved peak shape.[3]
-
Solution 2 (Stationary Phase Modification): Use a deactivated stationary phase. You can either purchase commercially available deactivated silica or prepare it by treating silica gel with a solution containing triethylamine before packing your column. Alternatively, using a different stationary phase like neutral or basic alumina can be a very effective strategy.[3]
-
Q3: My quinoline derivative is decomposing on the silica gel column.
-
Potential Cause: Acid-Sensitivity. The acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives.[3]
-
Solution: The strategies are similar to preventing streaking. The primary goal is to minimize contact with the acidic stationary phase.
-
Use Deactivated Silica or Alumina: As described above, adding triethylamine to the eluent or using basic alumina can prevent decomposition.[3]
-
Work Quickly: Run the column as fast as possible (flash chromatography) to minimize the time your compound spends on the column.
-
Consider Reversed-Phase Chromatography: If your compound is sufficiently non-polar, using a C18 reversed-phase column with a mobile phase like acetonitrile/water or methanol/water can be an excellent alternative.[3][5]
-
-
Q4: My product has precipitated as an oil, not a solid, during recrystallization.
-
Potential Cause 1: Low Melting Point. The melting point of your compound may be below the boiling point of the solvent you are using.
-
Potential Cause 2: Impurities Present. Impurities can act as a eutectic mixture, depressing the melting point of your compound and causing it to "oil out."
-
Solution:
-
Lower the Temperature: Ensure the solution cools slowly. If it oils out, try reheating to redissolve and then cool even more slowly, perhaps by placing the flask in a large beaker of hot water and allowing it to cool with the water bath.
-
Scratch & Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[6] Adding a tiny seed crystal of the pure compound can also induce crystallization.[6]
-
Change Solvent System: Try a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a minimum of the better solvent (e.g., ethanol) and then slowly add the poorer solvent (e.g., water) until the solution becomes cloudy (the cloud point), then add a drop of the better solvent to clarify and allow to cool.
-
-
Frequently Asked Questions (FAQs)
Q: How do I remove the catalyst (e.g., p-TsOH, Pd/C) from my reaction mixture?
A:
-
Acidic Catalysts (e.g., p-TsOH): These can typically be removed with a simple aqueous wash. During the work-up, washing the organic layer with a mild base like saturated sodium bicarbonate solution will neutralize and extract the acid catalyst into the aqueous layer.[7]
-
Heterogeneous Catalysts (e.g., Pd/C): These are solids and can be removed by filtering the reaction mixture through a pad of Celite® (diatomaceous earth). Ensure you wash the filter cake thoroughly with the reaction solvent to recover all of your product.
Q: What is the best general approach for purifying a crude quinoline derivative?
A: A robust, general-purpose workflow is as follows:
-
Initial Filtration: If a solid catalyst was used, filter it off.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Acid-Base Extraction: Dissolve the crude residue in an organic solvent (like dichloromethane or ethyl acetate) and perform an acid-base extraction as detailed in the protocol section below. This is highly effective for removing non-basic impurities.
-
Chromatography: Purify the extracted product using column chromatography. Start with a TLC analysis to determine the optimal solvent system.[4]
-
Recrystallization: Recrystallize the purified product from a suitable solvent to obtain a highly pure, crystalline solid.
Q: How do I choose a suitable solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] You can determine this by testing small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene). The goal is to find a solvent that requires a minimum amount of hot solvent to dissolve the compound, which will maximize your recovery upon cooling.[8]
Protocols & Workflows
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol describes the purification of a crude quinoline derivative from non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M Hydrochloric Acid (HCl). Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times.
-
Expert Insight: The quinoline derivative is now protonated and has moved into the aqueous layers as a hydrochloride salt.
-
-
Combine & Wash: Combine all the acidic aqueous extracts in the separatory funnel. Wash this combined aqueous layer with a small portion of the organic solvent to remove any remaining non-basic impurities. Discard the organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 4M NaOH or saturated NaHCO₃) with swirling until the solution is strongly basic (pH > 10, check with pH paper). You may see the quinoline product precipitate or form an oil.
-
Back Extraction: Add fresh organic solvent (Dichloromethane or Ethyl Acetate) to the separatory funnel. Shake vigorously to extract the neutral quinoline product back into the organic layer. Separate the layers and repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Final Wash & Dry: Combine all the organic extracts containing your purified product. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.
Visualizing the Acid-Base Extraction Workflow
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
comparative cytotoxicity of 2-aminoquinoline derivatives in cancer cell lines
An In-Depth Comparative Guide to the Cytotoxicity of 2-Aminoquinoline Derivatives in Cancer Cell Lines
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in numerous natural products and have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and antimalarial properties.[1][2] In the field of oncology, quinoline-based compounds have emerged as a significant class of therapeutic agents.[3][4] Their structural versatility allows for modifications that can target various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis (programmed cell death), and angiogenesis.[5]
This guide focuses specifically on 2-aminoquinoline derivatives, a subset that has shown considerable promise as potent anticancer agents. We will provide a comparative analysis of their cytotoxic effects against a panel of human cancer cell lines, delve into the molecular mechanisms underpinning their activity, and offer detailed protocols for key experimental assays to facilitate further research.
Comparative Cytotoxicity of 2-Aminoquinoline Derivatives
The efficacy of a potential anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀). These values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% in vitro. A lower IC₅₀ value signifies higher potency. The following table summarizes the cytotoxic activities of several recently developed 2-aminoquinoline derivatives across various human cancer cell lines, allowing for a direct comparison of their performance.
| Compound ID / Reference | Cancer Cell Line | Cell Line Origin | IC₅₀ / GI₅₀ (µM) |
| Compound 3c [1][6] | HepG2 | Liver Carcinoma | 11.42 |
| Compound 3d [1][6] | HepG2 | Liver Carcinoma | 8.50 |
| Compound 3e [1] | HepG2 | Liver Carcinoma | 12.76 |
| Compound 4d [7] | A549 | Lung Adenocarcinoma | 3.317 |
| Compound 4d [7] | MCF-7 | Breast Adenocarcinoma | < 10 |
| Compound 4e [7] | A549 | Lung Adenocarcinoma | 4.648 |
| Compound 4e [7] | MCF-7 | Breast Adenocarcinoma | < 10 |
| Compound A7 [6][8] | HeLa | Cervical Carcinoma | 4.4 - 8.7 |
| Compound A7 [6][8] | NCI-H460 | Lung Carcinoma | 4.4 - 8.7 |
| Compound A7 [6][8] | T24 | Bladder Carcinoma | 4.4 - 8.7 |
| Compound A7 [6][8] | SKOV3 | Ovarian Carcinoma | 4.4 - 8.7 |
| Compound 5a [6] | MCF-7 | Breast Adenocarcinoma | 0.025 - 0.082 |
| Compound 5a [6] | A-549 | Lung Adenocarcinoma | 0.025 - 0.082 |
| Compound 5e [9] | Various | Various | GI₅₀ = 0.026 |
| Compound 5h [9] | Various | Various | GI₅₀ = 0.028 |
| BAPPN [10] | HepG2 | Liver Carcinoma | 3.3 (µg/mL) |
| BAPPN [10] | HCT-116 | Colon Carcinoma | 23 (µg/mL) |
| BAPPN [10] | MCF-7 | Breast Adenocarcinoma | 3.1 (µg/mL) |
| BAPPN [10] | A549 | Lung Adenocarcinoma | 9.96 (µg/mL) |
| Compound 5 [11] | MDA-MB-468 | Breast Adenocarcinoma | GI₅₀ = 8.73 |
Mechanisms of Anticancer Action
The cytotoxic effects of 2-aminoquinoline derivatives are attributed to their ability to interfere with multiple critical cellular processes required for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death, a physiological process that eliminates damaged or unwanted cells.[12] Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth.[13] 2-aminoquinoline derivatives can trigger apoptosis through two main signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[14]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, TRAIL) to death receptors on the cell surface.[12] This leads to the formation of the death-inducing signaling complex (DISC), which activates initiator caspases like Caspase-8.[12][14]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage. It involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[13] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator Caspase-9.
Both pathways converge on the activation of executioner caspases, such as Caspase-3, which cleave key cellular substrates, resulting in the characteristic morphological changes of apoptosis and cell death.[15] Studies have shown that certain quinoline derivatives can induce apoptosis by activating these caspase cascades and up-regulating the expression of pro-apoptotic proteins like p53.[8][10]
Caption: Key signaling pathways leading to apoptosis.
Inhibition of Pro-Survival Signaling Pathways
Many cancers exhibit hyperactivation of pro-survival signaling pathways, which promotes cell growth and proliferation while inhibiting apoptosis. The PI3K/Akt/mTOR pathway is one such critical pathway that is frequently dysregulated in various cancers.[16] Several 2-aminoquinoline derivatives have been identified as inhibitors of this pathway.[16][17] By blocking key kinases like PI3K, Akt, or mTOR, these compounds can halt the downstream signaling that cancer cells rely on for survival, ultimately leading to cell cycle arrest and cell death.[16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Cell Cycle Arrest and Tubulin Polymerization Inhibition
In addition to inducing apoptosis, some 2-aminoquinoline derivatives can halt the cell division cycle, a process known as cell cycle arrest.[4][8] This prevents cancer cells from replicating. A common target is the G2/M phase of the cell cycle, which is the transition from the growth phase into mitosis (cell division).[18] Compound A7, for example, was found to block the cell cycle at the G2/M phase by inhibiting tubulin polymerization.[8] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle required for chromosome segregation during mitosis. By disrupting microtubule dynamics, these compounds can effectively stop cell division and trigger apoptosis.[8]
Experimental Protocols: Assessing Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[19] The protocol relies on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.[20]
Detailed MTT Assay Protocol
This protocol provides a standardized workflow for determining the cytotoxic effects of 2-aminoquinoline derivatives on adherent cancer cell lines.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
2-aminoquinoline derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[4]
-
Rationale: An optimal cell density ensures that cells are in the logarithmic growth phase during the experiment and do not become confluent.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminoquinoline derivative in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a medium-only blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Rationale: The MTT reagent is taken up by living cells and converted to formazan.
-
Incubate the plate for 2 to 4 hours at 37°C.[21] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[21]
-
Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[19] A reference wavelength of >650 nm can be used to subtract background absorbance.[19]
-
Rationale: The intensity of the purple color, measured as absorbance, is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control cells (which represent 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Outlook
2-Aminoquinoline derivatives represent a highly promising and versatile class of compounds in the development of novel anticancer therapeutics. As demonstrated, these molecules exhibit potent cytotoxic activity against a wide range of cancer cell lines, including those originating from the breast, lung, liver, and cervix. Their multifaceted mechanisms of action—which include the induction of apoptosis, arrest of the cell cycle, and inhibition of key pro-survival signaling pathways like PI3K/Akt/mTOR—make them attractive candidates for overcoming the complex and adaptive nature of cancer.
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for cancer cells over normal cells, thereby minimizing potential toxicity. Furthermore, exploring their efficacy in combination with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for treating drug-resistant cancers. As our understanding of the molecular targets of these compounds deepens, the path toward their clinical application becomes increasingly clear.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-Methylquinoline Analogs in Anticancer Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Within this class, 2-amino-3-methylquinoline analogs have emerged as a promising chemotype, particularly in the pursuit of novel anticancer therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data from key studies to elucidate the nuanced interplay between chemical structure and biological activity. Our focus is to equip you with the foundational knowledge and practical insights necessary to navigate the design and optimization of this potent class of molecules.
The 2-Amino-3-Methylquinoline Scaffold: A Promising Pharmacophore
The 2-amino-3-methylquinoline core is a synthetically accessible and versatile template for the development of targeted therapies. The presence of the 2-amino group provides a critical hydrogen bond donor and acceptor site, facilitating interactions with biological targets, while the 3-methyl group can influence the conformation and steric interactions of the molecule within a binding pocket. The broader quinoline ring system is known to engage in π-π stacking and hydrophobic interactions, further contributing to target binding.[1][2]
Numerous studies have highlighted the potential of quinoline derivatives to act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, and as modulators of protein kinases like EGFR.[1][3][4] The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Anticancer Activity: A Data-Driven SAR Exploration
To understand the SAR of 2-amino-3-methylquinoline analogs, we will analyze the impact of substitutions at various positions on the quinoline ring, drawing insights from studies on structurally related 2-aminoquinoline derivatives. The following data table summarizes the cytotoxic activity of representative compounds against various cancer cell lines, providing a quantitative basis for our SAR discussion.
| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 7) | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 2-Amino-3-cyanoquinoline | -L-phenylalaninyl | -Cl | A549 (Lung) | 3.317 | [5] |
| MCF-7 (Breast) | 7.711 | [5] | ||||
| 4e | 2-Amino-3-cyanoquinoline | -L-phenylalaninyl | -Br | A549 (Lung) | 4.648 | [5] |
| MCF-7 (Breast) | 6.114 | [5] | ||||
| I | Quinoline Derivative | - | - | MCF-7 (Breast) | 0.071 (EGFR) | [3] |
| 0.031 (HER-2) | ||||||
| IV | 2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | - | - | A549 (Lung) | 35 | [3] |
| A7 | 2-Oxoquinoline arylaminothiazole | - | - | HeLa (Cervical) | 4.4 | [6] |
| NCI-H460 (Lung) | 8.7 | [6] |
Influence of Substituents at the 4-Position
The 4-position of the 2-aminoquinoline scaffold is a critical site for modification, significantly impacting biological activity. As illustrated by compounds 4d and 4e , the introduction of a bulky amino acid moiety like L-phenylalaninyl at this position can confer potent cytotoxic activity.[5] This suggests that the 4-position can be exploited to introduce larger functional groups that may interact with specific residues in the target's binding site. The nature of these larger substituents can be further optimized to enhance potency and selectivity.
Impact of Substitutions on the Benzenoid Ring (Positions 5-8)
Substitutions on the benzenoid portion of the quinoline ring play a crucial role in modulating the electronic properties and overall pharmacology of the molecule.
-
Electron-Withdrawing Groups: The presence of halogens, such as chlorine at the 7-position (compound 4d ) and bromine at the 7-position (compound 4e ), is associated with significant anticancer activity.[5] These electron-withdrawing groups can influence the pKa of the quinoline nitrogen and the overall electron distribution of the ring system, potentially enhancing interactions with the biological target.
-
Methyl Substitution: The synthesis of a 2-amino-4-hydroxy-7-methylquinoline-3-carbonitrile has been reported, indicating that methyl groups can be incorporated into this scaffold.[7] While specific activity data for this particular compound is not provided in the context of a comparative series, methyl groups are known to enhance lipophilicity, which can improve cell membrane permeability.
Modifications of the 2-Amino and 3-Methyl Groups
While this guide focuses on the 2-amino-3-methyl scaffold, it is important to note that modifications to these core groups can also dramatically alter activity. For instance, the pyrano[3,2-c]quinoline derivatives, which can be considered as constrained analogs of substituted 2-aminoquinolines, show varied activity based on the substituents on the pyran ring.[3]
Experimental Protocols for Evaluation
To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of anticancer agents.
General Synthesis of 2-Amino-3-Methylquinoline Analogs
A common and effective method for the synthesis of the 2-aminoquinoline scaffold is the Friedländer annulation.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a 2-aminoaryl ketone or aldehyde (1.0 equivalent) and an α-amino nitrile with a methyl group at the α-position (1.2 equivalents) in a suitable solvent such as ethanol or DMF.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-150 °C) and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-methylquinoline analog.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of 2-amino-3-methylquinoline analogs via Friedländer annulation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay for evaluating anticancer activity.
Plausible Mechanism of Action: Targeting Kinase Signaling Pathways
While the precise mechanism of action for every 2-amino-3-methylquinoline analog will be target-specific, a recurring theme in the literature for related quinoline derivatives is the inhibition of protein kinases.[2][3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several quinoline-based compounds have been shown to inhibit components of this pathway.
Caption: Proposed mechanism of action for 2-amino-3-methylquinoline analogs via inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The 2-amino-3-methylquinoline scaffold holds significant promise for the development of novel anticancer agents. This guide has provided a comparative analysis of the structure-activity relationships of this class of compounds, drawing upon available experimental data to highlight the impact of substitutions at key positions on the quinoline ring. The insights presented herein, coupled with the detailed experimental protocols, offer a solid foundation for the rational design and optimization of future 2-amino-3-methylquinoline-based drug candidates.
Future research should focus on the systematic synthesis and evaluation of a focused library of 2-amino-3-methylquinoline analogs with diverse substitutions to build a more comprehensive and quantitative SAR model. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as clinical candidates.
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Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. ([Link])
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Synthesis and biological evaluation of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. ([Link])
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Approaches towards the synthesis of 2‐aminoquinolines. ([Link])
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. ([Link])
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. ([Link])
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Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. ([Link])
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Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. ([Link])
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Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds. ([Link])
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Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. ([Link])
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2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. ([Link])
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Comprehensive review on current developments of quinoline-based anticancer agents. ([Link])
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ([Link])
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Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. ([Link])
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Recent Advances in Metal-Free Quinoline Synthesis. ([Link])
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. ([Link])
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ([Link])
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ([Link])
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ([Link])
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Heterocyclic Iminoquinones and Quinones from the National Cancer Institute (NCI, USA) COMPARE Analysis. ([Link])
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A Comparative Guide to Validating the Mechanism of Action of 2-Amino-3-methylquinoline as a Putative Kinase Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The quinoline structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] 2-Amino-3-methylquinoline, a member of this versatile class, represents a promising scaffold for novel therapeutic development. However, its precise mechanism of action (MoA) remains to be fully elucidated. Understanding the MoA is a pivotal step in the drug discovery pipeline, essential for predicting efficacy, identifying potential off-target effects, and guiding rational drug design.[4][5]
Based on the well-documented activity of structurally related 2-aminoquinoline compounds, which have shown efficacy as both kinase inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors, this guide will proceed under the working hypothesis that 2-Amino-3-methylquinoline functions as a kinase inhibitor. [6][7][8] Specifically, we will explore a hypothetical scenario where it targets a pro-survival signaling pathway, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[6]
This guide provides a comprehensive, multi-faceted framework for rigorously validating this proposed MoA. We will compare and contrast a suite of state-of-the-art and classical experimental approaches, offering researchers a detailed roadmap from initial target identification to cellular validation.
Phase 1: Target Identification and In-Cellulo Engagement
The foundational step in MoA validation is to identify the direct molecular target(s) of 2-Amino-3-methylquinoline and to confirm that the compound engages this target within the complex milieu of a living cell.[9][10]
Method 1A: Broad Spectrum Target Discovery - Kinome Profiling
To cast a wide net for potential kinase targets, a high-throughput screen against a large panel of kinases is the most effective initial approach. This provides a broad view of the compound's selectivity and potency across the human kinome.[11][12]
Experimental Approach: Activity-Based Kinome Profiling Service
Numerous commercial providers offer kinome profiling services that screen a compound against hundreds of purified kinases.[13][14] These services typically measure the ability of the compound to inhibit the enzymatic activity of each kinase, providing a percentage inhibition value at a fixed concentration.
Rationale: This unbiased approach can rapidly identify primary targets and potential off-targets, which is crucial for predicting both therapeutic and toxicological outcomes. It helps to prioritize hits for further validation.
Alternative Approach: Binding-Based Kinome Profiling
An alternative to activity-based screening is binding-based profiling. This method measures the direct binding affinity (e.g., Kd) of the compound to a panel of kinases, often in the absence of ATP. This can identify compounds that bind to a kinase but may not be competitive with ATP.
Method 1B: Confirming Target Engagement in a Cellular Context - Cellular Thermal Shift Assay (CETSA®)
Identifying a target in a biochemical screen is a critical first step, but it is essential to confirm that the compound can reach and bind to its target within a living cell.[15][16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct measurement of target engagement in intact cells and tissues.[17][18]
Principle of CETSA®: The stability of a protein against heat-induced denaturation is often increased upon ligand binding. CETSA® exploits this principle by heating cell lysates or intact cells that have been treated with a compound to a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Experimental Workflow: CETSA® for Target Validation
Caption: CETSA® workflow to assess target engagement in cells.
Detailed Protocol: Western Blot-based CETSA®
-
Cell Culture and Treatment: Plate a cancer cell line known to express the putative target kinase (e.g., Akt) to ~80% confluency. Treat the cells with a saturating concentration of 2-Amino-3-methylquinoline or vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase (e.g., Akt) and a control protein (e.g., GAPDH) by Western blot.[20]
-
Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.
Phase 2: Biochemical Validation of Kinase Inhibition
Once a primary target is identified and cellular engagement is confirmed, the next step is to quantitatively characterize the inhibitory activity of 2-Amino-3-methylquinoline using in vitro biochemical assays.[21]
Method 2A: High-Throughput Potency Determination - LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.[22][23] It is an excellent method for determining the potency (IC50) of a compound.[24]
Principle of the Assay: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site. A europium (Eu)-labeled antibody binds to the kinase. When the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.[25][26]
Diagram: LanthaScreen™ Eu Kinase Binding Assay Principle
Caption: TR-FRET based detection of kinase inhibition.
Detailed Protocol: LanthaScreen™ IC50 Determination
-
Reagent Preparation: Prepare a 1X kinase buffer solution. Serially dilute 2-Amino-3-methylquinoline in DMSO, and then further dilute in the kinase buffer to create 4X final concentrations. Prepare a 2X solution of the target kinase and the Eu-labeled antibody. Prepare a 4X solution of the appropriate Alexa Fluor™ 647-tracer.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the serially diluted compound.
-
Reaction: Add 8 µL of the 2X kinase/antibody mixture to each well. Then, add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Method 2B: The Gold Standard - Radiometric Kinase Assays
Radiometric assays are the traditional gold standard for measuring kinase activity. They directly measure the transfer of a radiolabeled phosphate group (usually from [γ-³³P]ATP or [γ-³²P]ATP) to a substrate (peptide or protein).
Comparison of Methods
| Feature | LanthaScreen™ Eu Kinase Binding Assay | Radiometric Kinase Assay |
| Principle | Measures inhibitor binding (displacement) | Measures catalytic activity (phosphorylation) |
| Throughput | High (384-well format) | Lower (typically 96-well format) |
| Safety | Non-radioactive | Requires handling of radioactive isotopes |
| Readout | Homogeneous (mix-and-read) | Heterogeneous (requires separation step) |
| Sensitivity | High | Very High |
| Cost | Higher initial reagent cost | Lower reagent cost, higher disposal cost |
Phase 3: Cellular Validation of the Proposed MoA
The final phase of MoA validation involves demonstrating that the biochemical inhibition of the target kinase by 2-Amino-3-methylquinoline translates into the expected biological effects within a cellular context.
Method 3A: Mapping the Signal - Western Blot Analysis of Downstream Pathways
If 2-Amino-3-methylquinoline inhibits a kinase (e.g., Akt), it should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is the workhorse technique for detecting these changes in protein phosphorylation status.[27]
Experimental Approach: Treat cancer cells with 2-Amino-3-methylquinoline and measure the levels of the phosphorylated form of a known downstream target of the kinase. For the PI3K/Akt pathway, a key downstream target is mTOR, which in turn phosphorylates S6 Ribosomal Protein (S6). Therefore, we would measure the levels of phospho-S6 (pS6).
Detailed Protocol: Western Blot for pS6
-
Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7 breast cancer cells) and grow to 70-80% confluency. Treat the cells with increasing concentrations of 2-Amino-3-methylquinoline for a specified time (e.g., 2 hours). Include a positive control (a known Akt inhibitor) and a negative control (vehicle).
-
Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-S6 (Ser235/236).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total S6 and a loading control like β-actin.
Expected Results: A dose-dependent decrease in the pS6 signal in cells treated with 2-Amino-3-methylquinoline would strongly support the proposed MoA.
Method 3B: Assessing the Functional Outcome - Cell Viability Assays
Ultimately, the inhibition of a pro-survival kinase should lead to a decrease in cancer cell viability or proliferation. Colorimetric assays like the MTT and XTT assays are widely used to measure this functional outcome.[28][29][30]
Principle of MTT/XTT Assays: These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[31][32]
-
MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan that must be solubilized before reading the absorbance.
-
XTT: (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol.
Comparison of Viability Assays
| Feature | MTT Assay | XTT Assay |
| Product Solubility | Insoluble (requires solubilization step) | Soluble (no solubilization needed) |
| Protocol Steps | More steps | Fewer steps, faster |
| Sensitivity | Generally very sensitive | Sensitivity can be cell-type dependent |
| Interference | Can be affected by reducing agents | Less prone to interference |
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Amino-3-methylquinoline and incubate for 48-72 hours.
-
XTT Addition: Prepare the XTT labeling mixture (XTT reagent and electron coupling reagent) according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Conclusion: Synthesizing the Evidence for a Validated MoA
Validating the mechanism of action of a novel compound like 2-Amino-3-methylquinoline is a systematic process that requires the integration of data from multiple, orthogonal experimental approaches. By progressing through the phases outlined in this guide—from broad target identification with kinome profiling, through cellular target engagement confirmation with CETSA®, to biochemical potency determination with TR-FRET assays, and finally to cellular pathway and functional validation with Western blotting and viability assays—researchers can build a robust and compelling case for the compound's MoA. This rigorous, evidence-based approach is fundamental to advancing promising molecules from the laboratory to the clinic.
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for Quinoline Analysis
In the landscape of pharmaceutical development and analytical chemistry, the robust characterization of heterocyclic aromatic compounds is paramount. Quinoline, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a structural cornerstone in numerous pharmaceuticals, dyes, and industrial chemicals.[1][2][3] However, its potential toxicity and presence as an environmental contaminant necessitate precise and reliable analytical methods for its quantification and identification.[2][4][5]
This guide provides an in-depth, objective comparison of two preeminent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of quinoline. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for cross-validation, and present supporting data to empower researchers, scientists, and drug development professionals in making informed methodological decisions. The objective is not to declare a superior technique, but to illuminate the specific applications where each method, or a combination thereof, provides the most trustworthy and scientifically sound data.
Pillar 1: Understanding the Core Technologies
The decision to employ HPLC or GC-MS hinges on the fundamental principles of separation and detection, and how these align with the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] For a stable, aromatic compound like quinoline, Reverse-Phase HPLC (RP-HPLC) is the predominant mode. In this setup, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Quinoline, being moderately polar, interacts with the stationary phase, and its retention is modulated by the mobile phase composition.
-
Expertise & Experience: The strength of HPLC lies in its versatility and robustness for routine quantification. It is exceptionally well-suited for analyzing compounds that are non-volatile or thermally labile, making it a safe choice for a wide array of quinoline derivatives and their potential degradation products.[6][8] Coupled with a Ultraviolet (UV) or Diode-Array Detector (DAD), HPLC provides excellent linearity and precision for assay and impurity profiling in controlled environments like pharmaceutical quality control.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Identification
GC-MS combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[7][8] The technique is tailored for compounds that are volatile or can be made volatile upon derivatization. Quinoline, with a boiling point of approximately 237°C, is sufficiently thermally stable and volatile for GC analysis.[2][9]
-
Expertise & Experience: The unparalleled advantage of GC-MS is its specificity and sensitivity. The gas chromatograph separates quinoline from matrix components based on its boiling point and polarity.[6] The mass spectrometer then fragments the eluted molecule into a unique, predictable pattern of ions—its mass spectrum. This "chemical fingerprint" allows for unambiguous identification.[5] Furthermore, by using Selected Ion Monitoring (SIM) mode, where the detector only looks for specific ions characteristic of quinoline (e.g., m/z 129, 102), the signal-to-noise ratio is dramatically increased, enabling trace-level detection.[5][10]
Pillar 2: Experimental Framework for Method Validation
A method is only as reliable as its validation. All protocols must be designed as self-validating systems, demonstrating their fitness for purpose according to internationally recognized standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14] The goal of cross-validation is to demonstrate that two distinct methods produce comparable and reliable results, thereby ensuring data integrity across different analytical platforms.[10]
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the HPLC-UV and GC-MS analysis of quinoline.
Caption: A typical experimental workflow for HPLC-UV analysis.
Caption: A typical experimental workflow for GC-MS analysis.
Detailed Experimental Protocols
The following protocols are representative methods that must be fully validated according to ICH Q2(R2) guidelines before implementation.[14]
Protocol 1: HPLC-UV Method for Quinoline Quantification
This protocol is adapted from established methods for quinoline analysis in various matrices.[15][16]
-
Standard & Sample Preparation:
-
Prepare a 1000 µg/mL primary stock solution of quinoline reference standard in acetonitrile.
-
Create working standards via serial dilution (e.g., 0.2 to 24 µg/mL) to construct a calibration curve.[16][17]
-
For solid samples (e.g., textiles, pharmaceutical excipients), accurately weigh 1.0 g of homogenized material, add 10 mL of acetonitrile, and ultrasonicate for 30 minutes.[15][16]
-
Allow extracts to cool and filter all solutions through a 0.45 µm syringe filter prior to analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][15]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[17] The exact ratio should be optimized for ideal peak shape and retention time.
-
Injection Volume: 10 µL.[16]
-
-
Method Validation Parameters:
-
Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention time of quinoline.
-
Linearity & Range: Inject calibration standards in triplicate to demonstrate a linear relationship between concentration and peak area (R² > 0.999).[15][17]
-
Accuracy: Perform recovery studies by spiking a blank matrix at three concentration levels (low, medium, high).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should typically be ≤ 2%.[12]
-
Protocol 2: GC-MS Method for Quinoline Identification and Trace Analysis
This protocol is based on validated methods for determining quinoline in complex matrices.[5][10][18]
-
Standard & Sample Preparation:
-
Prepare a 100 µg/mL primary stock solution of quinoline reference standard in a volatile solvent like toluene.
-
Create working standards via serial dilution (e.g., 0.1 to 1.0 µg/mL).[5]
-
For solid samples, accurately weigh 1.0 g of homogenized material, add 15 mL of toluene, and ultrasonicate at 40°C for 30 minutes.[5]
-
Filter the cooled extract through a 0.45 µm PTFE syringe filter.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.5 µm) or equivalent.[5][10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5][10]
-
Injection: 1.0 µL in splitless mode at an inlet temperature of 250°C.[5][10]
-
Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp at 20°C/min to 260°C and hold for 3 minutes.[10]
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition:
-
Qualitative: Full scan mode (e.g., m/z 40-300) to obtain the mass spectrum for library matching.
-
Quantitative: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for quinoline (m/z 129, 102, 76).[5]
-
-
-
-
Method Validation Parameters:
-
Specificity: Confirmed by the unique retention time and the matching of the mass spectrum with a reference standard.
-
Linearity & Range: Establish using calibration standards in SIM mode.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy & Precision: Evaluate using spiked matrix samples as described for the HPLC method.
-
Pillar 3: Comparative Performance Data
The following tables summarize quantitative data derived from published validation studies, providing a direct comparison of the expected performance for each technique.
Table 1: Performance Characteristics of HPLC-UV Methods for Quinoline Analysis
| Parameter | Typical Performance Value | Source(s) |
|---|---|---|
| Linearity Range | 4 - 24 µg/mL (ppm) | [17] |
| Correlation Coefficient (R²) | > 0.999 | [15][17] |
| Accuracy (% Recovery) | 90.6% - 101.2% | [15][17][19] |
| Precision (%RSD) | Intra-day: 0.32%, Inter-day: 0.59% | [15] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL |[16] |
Table 2: Performance Characteristics of GC-MS Methods for Quinoline Analysis
| Parameter | Typical Performance Value | Source(s) |
|---|---|---|
| Linearity Range | 0.1 - 1.0 µg/mL (ppm) | [5][18] |
| Correlation Coefficient (R²) | > 0.999 | [5][18] |
| Accuracy (% Recovery) | 82.9% - 99.3% | [5][20][21] |
| Precision (%RSD) | 1.4% - 3.8% | [5][21] |
| Limit of Detection (LOD) | 0.1 mg/kg (equivalent to 0.1 µg/g) |[5][8][18] |
Table 3: Head-to-Head Comparison for Quinoline Analysis
| Feature | HPLC-UV | GC-MS |
|---|---|---|
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning & mass fragmentation |
| Analyte Suitability | Excellent for a wide range, including non-volatile and thermally unstable derivatives.[7][8] | Ideal for volatile and thermally stable compounds like quinoline.[6][7] |
| Sensitivity | Good (LOQ typically in the sub-µg/mL range).[16] | Excellent (LOD can reach low ng/mL or mg/kg levels).[5][20] |
| Selectivity/Specificity | Based on retention time; can be limited by co-eluting impurities. | Very high; based on both retention time and unique mass spectrum, allowing for definitive identification.[8] |
| Throughput | Generally higher; faster run times for simple isocratic methods. | Can be lower due to oven temperature programming and vacuum system overhead. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment; requires more specialized training and maintenance. |
| Primary Application | Routine QC, assay, and purity testing in pharmaceutical manufacturing.[8] | Trace-level contaminant analysis, definitive identity confirmation, and complex matrix analysis.[8] |
Synthesizing the Data: A Senior Scientist's Perspective
The data clearly illustrates a complementary relationship between HPLC and GC-MS. The choice is not a matter of superiority but of strategic application.
-
Causality Behind Method Choice: For a drug product release assay where the quinoline-based active pharmaceutical ingredient (API) is expected at a high concentration, HPLC-UV is the logical choice . Its proven accuracy, precision, and high throughput make it ideal for routine quality control, ensuring the product meets its specifications.[8] The risk of thermal degradation is eliminated, and the operational simplicity translates to efficiency.
-
Conversely, when screening for quinoline as a potential genotoxic impurity or an environmental contaminant where regulatory limits are in the parts-per-million (ppm) or even parts-per-billion (ppb) range, GC-MS is indispensable . Its superior sensitivity is required to meet these low detection limits.[8] More importantly, in a regulatory filing, the mass spectrum from GC-MS provides unequivocal proof of the impurity's identity, a level of certainty that UV detection cannot offer.
-
Trustworthiness Through Cross-Validation: A truly robust analytical package leverages both techniques. In early drug development, a sensitive GC-MS method can be used to identify and quantify trace-level impurities. A more routine HPLC method can then be developed for later-stage quality control. By performing a cross-validation study—analyzing the same batch of material with both validated methods—we create a self-validating system. If the quantitative results from HPLC align with the high-specificity data from GC-MS, it builds an unshakeable foundation of trust in the analytical data, satisfying the most stringent regulatory scrutiny.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of quinoline, each with a distinct domain of excellence. HPLC serves as the robust and efficient workhorse for routine quantification, while GC-MS offers unparalleled sensitivity and specificity for trace analysis and definitive identification.
The ultimate goal for a senior application scientist is not simply to generate data, but to ensure that data is irrefutably accurate and fit for its intended purpose. By understanding the core principles of each technique, designing rigorous validation protocols based on ICH guidelines, and strategically employing cross-validation, we can leverage the complementary strengths of HPLC and GC-MS. This integrated approach provides the highest level of analytical assurance, ensuring product quality, patient safety, and regulatory success.
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Quinoline | Description, Drugs, & Uses. (n.d.). Britannica. Retrieved from [Link]
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Gerace, E., Salomone, A., Fasano, F., Costa, R., Boschi, D., Di Stilo, A., & Vincenti, M. (2011). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. Analytical and Bioanalytical Chemistry, 400(1), 137–144. Retrieved from [Link]
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- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate.
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- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
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- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from Google Search. Uses of Quinoline. (n.d.). Pharmaguideline.
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A Comparative Guide to Quinoline Synthesis: Evaluating Metal-Catalyzed vs. Metal-Free Methodologies for Optimal Yields
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its significance is perhaps best highlighted by its presence in the antimalarial drug quinine, a compound that has saved countless lives. In modern drug development, the quinoline scaffold is a cornerstone, appearing in anticancer agents, antibiotics, antihypertensives, and anti-inflammatory drugs.
The persistent demand for novel quinoline derivatives necessitates the development of efficient, high-yielding, and sustainable synthetic methods. Historically, classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been the workhorses for quinoline construction. However, these often require harsh acidic conditions, high temperatures, and can suffer from poor regioselectivity and limited substrate scope.
This guide provides a comparative analysis of two dominant modern approaches to quinoline synthesis: metal-catalyzed cross-coupling strategies and emerging metal-free methodologies. We will delve into the mechanistic underpinnings of each, provide detailed experimental protocols for high-yielding examples, and present a direct comparison of their performance to guide researchers in selecting the optimal strategy for their specific synthetic challenges.
The Power and Precision of Metal Catalysis: A Palladium-Catalyzed Example
Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinolines is no exception. Catalysts based on palladium, copper, gold, and iron offer unique pathways for C-C and C-N bond formation under relatively mild conditions, often with excellent control over regioselectivity. These methods typically involve the coupling of pre-functionalized anilines with various partners like alkynes, alkenes, or carbonyl compounds.
A prominent example is the palladium-catalyzed annulation of anilines and terminal alkynes. This approach is valued for its high efficiency and broad functional group tolerance. The mechanism generally involves the activation of the alkyne by the metal center, followed by nucleophilic attack from the aniline and subsequent cyclization and aromatization steps.
Workflow for Palladium-Catalyzed Quinoline Synthesis
Caption: Workflow for a typical Pd-catalyzed quinoline synthesis.
Representative Protocol: Palladium-Catalyzed Synthesis of 2-Phenylquinoline
This protocol is adapted from a high-yielding Sonogashira coupling followed by cyclization. The key is the initial formation of a C-C bond between the aniline and the alkyne, which then undergoes an intramolecular hydroamination to form the quinoline ring.
Materials:
-
2-Iodoaniline (1.0 mmol, 219 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 34.7 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et3N) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous, degassed dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 2-iodoaniline, Pd(PPh3)4, and CuI.
-
Add the anhydrous, degassed DMF (5 mL) followed by triethylamine.
-
Add the phenylacetylene dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoline.
The Rise of Metal-Free Synthesis: A Sustainable and Cost-Effective Alternative
While powerful, metal catalysts can be expensive, toxic, and require careful removal from the final product—a critical concern in pharmaceutical manufacturing. This has driven the development of metal-free alternatives that often rely on acid/base catalysis, iodine catalysis, or radical pathways to construct the quinoline core. These methods align with the principles of green chemistry by avoiding heavy metals and often utilizing more benign reagents.
The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a classic metal-free route. Modern variations have significantly improved its efficiency and scope by employing potent Brønsted or Lewis acid catalysts under mild conditions.
Workflow for Metal-Free (Acid-Catalyzed) Quinoline Synthesis
A Senior Application Scientist's Guide to Rigorous Preclinical Characterization
An In-Depth Technical Guide to the In Vitro Validation of 2-Amino-3-methylquinoline as a Novel Enzyme Inhibitor
This guide provides a comprehensive framework for the in vitro validation of novel small molecules as enzyme inhibitors, using the hypothetical candidate, 2-Amino-3-methylquinoline, as a case study. As researchers and drug development professionals, our goal extends beyond simply identifying a "hit"; we must rigorously characterize its potency, mechanism, and specificity to build a robust value proposition for further development. This document eschews a rigid template, instead adopting a logical, causality-driven workflow that mirrors the decision-making process in a drug discovery program. We will proceed from initial potency assessment to detailed mechanistic studies and direct binding validation, ensuring each step informs the next.
For the purpose of this guide, we will assume 2-Amino-3-methylquinoline has been identified as a potential inhibitor of "Target Kinase X," a hypothetical enzyme implicated in a disease pathway. We will compare its performance against two standards: Staurosporine, a well-known potent but non-selective kinase inhibitor, and "Inhibitor Y," a known selective inhibitor of Target Kinase X.
Foundational Assays: Determining Inhibitory Potency (IC50)
The first critical step is to quantify the concentration at which our compound of interest elicits a biological response. The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency in inhibiting a specific biochemical function.[1] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified experimental conditions.[1][2] An accurate IC50 value is the cornerstone upon which all subsequent, more complex experiments are built.
The choice of assay is paramount. For kinases, assays often measure the consumption of ATP or the phosphorylation of a substrate. We will use a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and thus, weaker inhibition.
Experimental Workflow: IC50 Determination
The workflow for determining the IC50 value is a systematic process designed to generate a dose-response curve, from which the IC50 can be accurately interpolated.[3]
Caption: Workflow for IC50 determination of enzyme inhibitors.
Detailed Protocol: Luminescence-Based Kinase Assay for IC50
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution series for 2-Amino-3-methylquinoline, Staurosporine, and Inhibitor Y in DMSO. Start from a top concentration of 100 µM. Using an acoustic dispenser, transfer 50 nL of each concentration into a 384-well white assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme Addition: Prepare a working solution of Target Kinase X in assay buffer. Add 5 µL of the enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP at its Km concentration (using the Km value is crucial for sensitively detecting competitive inhibitors).[3] Add 5 µL of this solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Ensure the reaction is in the linear range, which should be determined during assay development.[4]
-
Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Readout: Incubate for 10 minutes to stabilize the signal, then read the plate on a luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[3]
-
Comparative Performance Data
| Compound | IC50 (nM) for Target Kinase X | Notes |
| 2-Amino-3-methylquinoline | 85 | Potent inhibitor, warrants further investigation. |
| Staurosporine | 5 | Highly potent, but known to be non-selective. Serves as a positive control. |
| Inhibitor Y | 50 | Known selective inhibitor. Serves as a benchmark for potency and selectivity. |
Elucidating the Mechanism of Action (MoA)
Once potency is established, understanding how the inhibitor works is the next logical step. Reversible inhibitors typically fall into one of four categories: competitive, non-competitive, uncompetitive, or mixed.[5] Determining the MoA provides invaluable insight for medicinal chemistry efforts and helps predict in vivo behavior. This is achieved through steady-state kinetic experiments where the reaction velocity is measured across a matrix of substrate and inhibitor concentrations.[6]
Mechanisms of Reversible Enzyme Inhibition
The different modes of inhibition are distinguished by where the inhibitor binds (to the free enzyme, the enzyme-substrate complex, or both) and how this binding affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[5]
Caption: Mechanisms of reversible enzyme inhibition.
Detailed Protocol: Enzyme Kinetic Studies
-
Experimental Design: Design a matrix of experiments. Vary the concentration of the substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x the known Km value) and the concentration of 2-Amino-3-methylquinoline (e.g., 0x, 0.5x, 1x, 2x the predetermined IC50 value).
-
Assay Execution: Perform the kinase activity assay as described in the IC50 protocol for each condition in the matrix. It is critical to measure the initial reaction rates by ensuring product formation is linear with time.[4]
-
Data Analysis:
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the MoA:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km change).
-
-
-
Calculate Ki: From these plots, the inhibition constant (Ki), a true measure of binding affinity, can be calculated.[7]
Kinetic Parameters for 2-Amino-3-methylquinoline (Hypothetical Outcome)
| Parameter | Value | Interpretation |
| Mechanism of Action | Competitive (with respect to ATP) | The compound binds to the active site of Target Kinase X, directly competing with ATP. This is a common and desirable mechanism for kinase inhibitors. |
| Ki | 45 nM | Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates higher affinity. |
| Effect on Km | Increases with inhibitor concentration | Characteristic of competitive inhibition. |
| Effect on Vmax | Unchanged | Characteristic of competitive inhibition. |
Biophysical Validation: Confirming Direct Binding
Enzyme activity assays are powerful but indirect. Artifacts such as compound aggregation or assay interference can lead to false positives. Therefore, it is essential to use biophysical methods to confirm a direct, physical interaction between the inhibitor and the target enzyme and to obtain an independent measure of binding affinity (dissociation constant, KD).[8]
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures molecular interactions in real time.[9] An enzyme (ligand) is immobilized on a sensor chip, and the inhibitor (analyte) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.[9] This allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD = kd/ka).
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: General workflow for an SPR binding assay.
Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[10] In an ITC experiment, the inhibitor is titrated into a solution containing the enzyme. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamics of the interaction (enthalpy ΔH and entropy ΔS).[11][12] This provides a complete thermodynamic profile of the binding event, which is invaluable for understanding the driving forces of the interaction.
Comparative Binding Affinity Data
| Method | Parameter | Value for 2-Amino-3-methylquinoline | Interpretation |
| Enzyme Kinetics | Ki | 45 nM | Affinity derived from the functional inhibition of the enzyme. |
| SPR | KD | 60 nM | Direct measurement of binding affinity, confirming physical interaction. Good concordance with Ki. |
| ITC | KD | 75 nM | Gold-standard thermodynamic measurement of binding affinity. Good concordance with other methods, validating the interaction. |
The close agreement between the Ki (from functional assays) and the KD (from biophysical assays) provides strong evidence that the observed enzyme inhibition is due to the direct binding of 2-Amino-3-methylquinoline to the active site of Target Kinase X.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-faceted approach to the in vitro validation of 2-Amino-3-methylquinoline as an inhibitor of Target Kinase X. By systematically determining its potency (IC50 = 85 nM), elucidating its competitive mechanism of action (Ki = 45 nM), and confirming direct binding through orthogonal biophysical methods (KD ≈ 60-75 nM), we have built a strong, self-validating case for its potential.
Compared to the non-selective standard Staurosporine and the benchmark Inhibitor Y, 2-Amino-3-methylquinoline demonstrates promising potency. The next essential steps in its preclinical journey would involve:
-
Selectivity Profiling: Screening against a panel of other kinases to determine its specificity.
-
Cellular Activity: Validating its ability to inhibit Target Kinase X in a cellular context.
-
ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties.
This structured, evidence-based approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, ultimately increasing the probability of success in developing novel therapeutics.
References
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Di Trani, J., Mittermaier, A. K., & Moitessier, N. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]
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Borch, J., & Roepstorff, P. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Wikipedia. (n.d.). IC50. Available at: [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
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Dunn, R. V., Turnbull, W. B., & Mittermaier, A. K. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]
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Di Trani, J., et al. (2021). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]
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Yoshino, M. (1987). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Journal. Available at: [Link]
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Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]
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ResearchGate. (n.d.). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). Available at: [Link]
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Basell, M. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
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Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Available at: [Link]
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Merz, M., & van der Walle, C. F. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Available at: [Link]
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Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953794, 2-Amino-3-methylquinoline. Available at: [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]
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Giannetti, A. M., Koch, B. D., & Browner, M. F. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53462, 2-Amino-3-methylimidazo(4,5-f)quinoline. Available at: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances. Available at: [Link]
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Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]
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Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Available at: [Link]
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Dahl, G. E., & Krippendorff, B. F. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
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Schramm, V. L. (n.d.). Enzyme Inhibition. In Enzymatic Reaction Mechanisms. Oxford Academic. Available at: [Link]
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Luks, H. J., et al. (1989). Effect of enzyme inducers on the metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the rat. Carcinogenesis. Available at: [Link]
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A Comparative Guide to the Reactivity of Aminopicolinate Isomers for Drug Discovery and Development
Introduction
Aminopicolinic acids, a class of pyridine-based bifunctional molecules, are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of an amino group on the picolinic acid scaffold dramatically influences the molecule's electronic properties, basicity, nucleophilicity, and overall reactivity. This guide provides a comprehensive comparative analysis of the four primary isomers of aminopicolinic acid: 3-aminopicolinic acid, 4-aminopicolinic acid, 5-aminopicolinic acid, and 6-aminopicolinic acid. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and for the rational design of novel pharmaceuticals and functional materials. This document synthesizes theoretical principles with available experimental data to provide a predictive framework for the reactivity of these valuable building blocks.
The Influence of Amino Group Position on Physicochemical Properties
The reactivity of aminopicolinate isomers is fundamentally governed by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and pyridine ring nitrogen. The position of the amino group dictates the extent of resonance and inductive effects, which in turn modulates the electron density at various points in the molecule, including the carboxylate group, the pyridine nitrogen, and the amino group itself.
Table 1: Physicochemical Properties of Aminopicolinate Isomers
| Isomer | Structure | Predicted pKa (Pyridine N) | Predicted pKa (Amino Group) | Comments |
| 3-Aminopicolinic Acid | Low | Low | The amino group at the 3-position has a minimal resonance effect on the pyridine nitrogen, leading to lower basicity compared to the 4- and 6-isomers. | |
| 4-Aminopicolinic Acid | High | Moderate | The amino group at the 4-position strongly donates electron density to the pyridine nitrogen via resonance, significantly increasing its basicity. A predicted pKa value for the conjugate acid is around 1.37.[1] | |
| 5-Aminopicolinic Acid | Moderate | Moderate | The amino group at the 5-position has a moderate electron-donating effect on the pyridine nitrogen. | |
| 6-Aminopicolinic Acid | High | High | The amino group at the 6-position, ortho to the nitrogen, strongly increases the basicity of the pyridine nitrogen through a combination of inductive and resonance effects. A predicted pKa value is around 4.49.[2] |
Note: Predicted pKa values are based on computational models and analogies to aminopyridines. Experimental verification is recommended.
The expected trend in the basicity of the pyridine nitrogen is: 4-aminopicolinic acid ≈ 6-aminopicolinic acid > 5-aminopicolinic acid > 3-aminopicolinic acid . This order is crucial as it influences the susceptibility of the nitrogen to electrophilic attack and its ability to act as a ligand in coordination chemistry.
Comparative Reactivity Analysis
The distinct electronic profiles of the aminopicolinate isomers lead to significant differences in their reactivity in various chemical transformations.
Reactivity of the Carboxylic Acid Group (Esterification and Amidation)
The rate of reactions involving the carboxylic acid group, such as esterification and amide bond formation, is influenced by the electrophilicity of the carbonyl carbon. The electron-donating amino group can modulate this electrophilicity.
-
Electronic Effects: An amino group that strongly donates electron density to the pyridine ring will indirectly increase the electron density around the carboxylic acid, potentially slowing down nucleophilic attack on the carbonyl carbon. Therefore, isomers with the amino group at the 4- and 6-positions are predicted to have a slightly lower rate of esterification and amidation compared to the 3- and 5-isomers, where the electron-donating effect on the carboxyl group is less pronounced.
-
Steric Hindrance: The 3-amino and, to a lesser extent, the 6-amino isomers may exhibit steric hindrance around the carboxylic acid group, which could also affect the reaction rate with bulky nucleophiles.
Predicted order of reactivity for esterification/amidation: 5-aminopicolinic acid > 3-aminopicolinic acid > 4-aminopicolinic acid > 6-aminopicolinic acid
dot graph TD { A[Start: Aminopicolinate Isomer] --> B{Reaction at Carboxyl Group}; B --> C[Esterification]; B --> D[Amide Bond Formation]; subgraph "Predicted Reactivity Trend" E[5-Amino > 3-Amino > 4-Amino > 6-Amino] end C --> E; D --> E; }
Logical flow of predicted reactivity at the carboxyl group.
Reactivity of the Amino Group (N-Acylation and N-Alkylation)
The nucleophilicity of the exocyclic amino group is a key factor in reactions such as N-acylation and N-alkylation. The availability of the lone pair on the nitrogen atom is influenced by its delocalization into the pyridine ring.
-
4-Aminopicolinic Acid: The amino group at the 4-position is highly activated due to strong resonance delocalization of the lone pair into the ring. This makes the exocyclic nitrogen highly nucleophilic.
-
6-Aminopicolinic Acid: Similar to the 4-isomer, the 6-amino group is also highly nucleophilic.
-
3-Aminopicolinic Acid: The amino group at the 3-position has its lone pair less involved in resonance with the ring nitrogen, leading to lower nucleophilicity compared to the 4- and 6-isomers.
-
5-Aminopicolinic Acid: The nucleophilicity of the 5-amino group is expected to be intermediate.
Predicted order of N-acylation/N-alkylation reactivity: 4-aminopicolinic acid ≈ 6-aminopicolinic acid > 5-aminopicolinic acid > 3-aminopicolinic acid
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the strongly activating amino group can direct incoming electrophiles to specific positions. The outcome of EAS reactions is a balance between the activating effect of the amino group and the deactivating effect of the ring nitrogen and the carboxyl group.
-
4-Aminopicolinic Acid: The amino group strongly activates the 3- and 5-positions for electrophilic attack.
-
3-Aminopicolinic Acid: The amino group activates the 2-, 4-, and 6-positions. However, the 2-position is sterically hindered and electronically deactivated by the carboxyl group and ring nitrogen. Substitution is most likely at the 4- or 6-position.
-
5-Aminopicolinic Acid: The amino group activates the 4- and 6-positions.
-
6-Aminopicolinic Acid: The amino group activates the 3- and 5-positions.
Predicted order of EAS reactivity: 4-aminopicolinic acid > 6-aminopicolinic acid > 5-aminopicolinic acid > 3-aminopicolinic acid
dot graph TD { A[Start: Aminopicolinate Isomer] --> B{Electrophilic Aromatic Substitution}; subgraph "Predicted Reactivity Trend" C[4-Amino > 6-Amino > 5-Amino > 3-Amino] end B --> C; }
Logical flow of predicted reactivity in EAS.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, a series of well-controlled experiments are necessary. Below are detailed protocols for comparing the reactivity of the aminopicolinate isomers.
Protocol 1: Competitive Esterification Kinetics
This experiment aims to determine the relative rates of esterification of the aminopicolinate isomers.
Materials:
-
3-Aminopicolinic acid
-
4-Aminopicolinic acid
-
5-Aminopicolinic acid
-
6-Aminopicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
An inert solvent (e.g., Toluene)
-
Internal standard (e.g., a non-reactive aromatic compound with a distinct GC or HPLC retention time)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions of each aminopicolinate isomer in the chosen inert solvent. Also, prepare a stock solution of the internal standard.
-
Reaction Setup: In a series of reaction vessels, add a known volume of one of the isomer stock solutions, the internal standard stock solution, and the inert solvent.
-
Initiation of Reaction: Equilibrate the reaction vessels to the desired temperature (e.g., 60 °C). Initiate the reaction by adding a pre-heated solution of methanol and a catalytic amount of sulfuric acid.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a cold solution of sodium bicarbonate.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the unreacted aminopicolinic acid and the formed methyl aminopicolinate.
-
Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. For a more rigorous comparison, a pseudo-first-order kinetic model can be applied if methanol is used in large excess.
dot graph TD { A[Prepare Equimolar Isomer Solutions] --> B[Set up Reactions with Internal Standard]; B --> C[Initiate with Methanol & Acid Catalyst]; C --> D[Sample at Time Intervals]; D --> E[Quench Reaction]; E --> F[Analyze by GC/HPLC]; F --> G[Plot Concentration vs. Time]; G --> H[Determine Relative Rates]; }
Workflow for competitive esterification kinetics.
Protocol 2: Determination of pKa Values by Potentiometric Titration
This protocol outlines the experimental determination of the pKa values of the aminopicolinate isomers.
Materials:
-
3-Aminopicolinic acid
-
4-Aminopicolinic acid
-
5-Aminopicolinic acid
-
6-Aminopicolinic acid
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a sample of each aminopicolinate isomer and dissolve it in a known volume of deionized water.
-
Titration with Acid: Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration well past the equivalence point.
-
Titration with Base: In a separate experiment, titrate a fresh solution of the isomer with the standardized NaOH solution, again recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values can be determined from the half-equivalence points on the titration curves. The first pKa will correspond to the carboxylic acid, and subsequent pKa values will correspond to the protonated amino group and the protonated pyridine nitrogen.
Conclusion
The reactivity of aminopicolinate isomers is a nuanced interplay of electronic and steric factors, dictated by the position of the amino substituent. This guide provides a predictive framework based on established chemical principles, suggesting that the 4- and 6-amino isomers are the most basic and have the most nucleophilic amino groups, while the 5-amino isomer is likely the most reactive at the carboxyl group due to a favorable balance of electronic and steric effects. For researchers and drug development professionals, a thorough understanding of these reactivity trends is essential for the efficient synthesis and rational design of novel molecules. The provided experimental protocols offer a starting point for the empirical validation of these predictions, enabling a more informed selection of aminopicolinate isomers for specific applications.
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A Senior Application Scientist's Guide to Evaluating the Genotoxic Effects of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent mutagen and carcinogen formed during the high-temperature cooking of meat and fish.[1][2] As a well-characterized genotoxic agent, IQ serves as an excellent model compound for understanding the application and comparison of key genotoxicity assays. Our objective is to move beyond mere protocol recitation and delve into the strategic rationale behind assay selection, data interpretation, and the mechanistic underpinnings of IQ-induced genetic damage.
The Genotoxic Cascade: Metabolic Activation of IQ
The genotoxicity of IQ is not inherent to the parent molecule but is a consequence of its metabolic activation into a reactive electrophile that can form covalent adducts with DNA.[3] This multi-step bioactivation process is a critical consideration when designing and interpreting genotoxicity studies, as the choice of metabolic activation system (e.g., rat liver S9 fraction) is paramount for obtaining relevant results.[4]
The primary pathway begins with the N-hydroxylation of the exocyclic amino group by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-IQ.[5] This intermediate can then be further activated through O-acetylation by N-acetyltransferases (NATs) to produce N-acetoxy-IQ.[3] This highly unstable ester spontaneously degrades to a reactive nitrenium ion (IQ-N+), which then readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine, forming the major DNA adduct, N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ).[1][6] The formation of this bulky adduct distorts the DNA helix, leading to mutations during DNA replication and repair, which can initiate carcinogenesis.[1]
Caption: Metabolic activation pathway of IQ leading to DNA adduct formation.
A Comparative Analysis of Key Genotoxicity Assays
No single assay can detect all types of genetic damage.[7] Therefore, a battery of tests is employed to build a comprehensive genotoxicity profile. For a compound like IQ, this typically involves assessing gene mutations, chromosomal damage, and direct DNA strand breaks.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test is a widely used initial screen that assesses the ability of a chemical to induce gene mutations (specifically, point mutations) in several strains of Salmonella typhimurium.[7][8] These bacterial strains are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A positive result (mutagenesis) is indicated by the reversion of this mutation, allowing the bacteria to grow and form colonies.
Causality for IQ Evaluation: IQ is an exceptionally potent mutagen in the Ames test, particularly in the frameshift-sensitive strain TA98.[9][10] This makes the Ames test an excellent, highly sensitive primary screen for IQ and related heterocyclic amines. The assay's protocol requires the inclusion of a metabolic activation system (S9 mix), which is essential for converting IQ into its DNA-reactive form.[8] The powerful positive response in this assay was one of the first indicators of IQ's hazardous potential.
Data Snapshot:
| Assay | Endpoint Measured | IQ Result (with S9) | Interpretation |
| Ames Test | Gene Mutation (Revertants) | Highly Positive (e.g., >5000 revertants/plate) | Potent inducer of frameshift mutations. |
| In Vitro Micronucleus | Chromosomal Damage | Positive | Induces chromosome breaks and/or loss. |
| Comet Assay | DNA Strand Breaks | Positive | Causes single and/or double-strand DNA breaks. |
In Vitro Micronucleus Assay
Principle: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[7][11] Micronuclei are small, membrane-bound bodies within the cytoplasm of a cell that contain fragments of chromosomes or whole chromosomes left behind during mitosis.[11][12] An increase in the frequency of micronucleated cells after exposure to a test substance indicates it has damaged the chromosomes.
Causality for IQ Evaluation: While the Ames test reveals gene-level mutations, the micronucleus assay provides crucial information on larger-scale chromosomal damage. For a potent DNA-adducting agent like IQ, the resulting helical distortions can lead to strand breaks during replication, which are then visualized as micronuclei. This assay elevates the assessment from a prokaryotic system to mammalian cells, providing data more relevant to human health. A positive result for IQ in this assay confirms its ability to cause significant structural damage to the genome.[3]
Comet Assay (Single Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[14] The alkaline version of the assay (pH >13) is most common, as it detects single-strand breaks, double-strand breaks, and alkali-labile sites.[15]
Causality for IQ Evaluation: This assay offers a direct visualization of DNA damage before it is fixed into a permanent mutation or chromosomal aberration. It is highly sensitive and can detect damage at lower concentrations than other assays. For IQ, the formation of dG-C8-IQ adducts creates lesions that can be converted into strand breaks during the DNA repair process or when the DNA is exposed to the high pH of the assay.[6][13] A positive result provides mechanistic evidence that IQ directly compromises DNA integrity.
Strategic Workflow for Genotoxicity Assessment
A logical, tiered approach is essential for efficiently evaluating a compound's genotoxic potential. This workflow prioritizes high-throughput screening to "fail fast" and progresses to more complex, mechanistically informative assays for promising candidates.
Caption: A tiered workflow for assessing the genotoxicity of a test compound.
Detailed Experimental Protocols
The following protocols are standardized frameworks. For regulatory submissions, they must be conducted in compliance with OECD guidelines.
Protocol 1: Ames Test (Pre-incubation Method)
-
Strain Preparation: Culture S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate. Keep on ice.
-
Test Article Preparation: Dissolve IQ or the test compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution.
-
Pre-incubation: In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for non-activation arms), and 50 µL of the test article dilution.
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the solvent control is typically considered a positive result.
Protocol 2: In Vitro Micronucleus Assay (CHO-K1 Cells)
-
Cell Culture: Seed Chinese Hamster Ovary (CHO-K1) cells into culture plates and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of IQ (with and without S9 activation) for a short period (e.g., 3-6 hours). Include a vehicle control (DMSO) and positive controls (e.g., cyclophosphamide with S9, mitomycin C without S9).[12]
-
Removal and Recovery: Wash the cells to remove the compound and add fresh medium.
-
Cytokinesis Block: Add Cytochalasin B to the medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[11][12]
-
Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
Protocol 3: Alkaline Comet Assay
-
Cell Preparation: Prepare a single-cell suspension from the treated culture (or tissue of interest) at a concentration of ~1x10^5 cells/mL. Keep on ice to prevent DNA repair.
-
Slide Preparation: Mix a small volume of the cell suspension with low melting point agarose and quickly pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on a cold surface.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH >13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. All steps from lysis onward should be performed under subdued light to prevent artefactual DNA damage.[13]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope equipped with appropriate software. Measure the percentage of DNA in the tail or tail moment for at least 50-100 cells per slide. A significant increase in tail intensity/length compared to the control indicates DNA damage.
Conclusion
Evaluating the genotoxicity of a compound like 2-amino-3-methylimidazo[4,5-f]quinoline requires a multi-faceted approach. The Ames test serves as a powerful initial screen for mutagenicity, while the micronucleus and comet assays provide essential, mechanistically distinct information on chromosomal damage and direct DNA strand breakage in mammalian cells. Understanding the principles behind each assay, the critical role of metabolic activation for compounds like IQ, and the logical workflow for testing allows researchers to build a robust, scientifically sound genotoxicity profile for hazard identification and risk assessment.
References
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Barnes, W. S., Lovelette, C. A., Tong, C., Williams, G. M., & Weisburger, J. H. (1985). Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Carcinogenesis, 6(3), 441–444. [Link]
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Barnes, W. S., et al. (1985). Genotoxicity of the food mutagen 2-amino-3-methylimidazo- [4,5-f]quinoline (IQ) and analogs. Carcinogenesis, 6(3), 441-444. [Link]
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Barnes, W. S., et al. (n.d.). Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Carcinogenesis. [Link]
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N/A. (2004). Genotoxicity of 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline. AACR Journals. [Link]
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Yoon, J. S., et al. (1988). Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila. PubMed. [Link]
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N/A. (n.d.). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. ResearchGate. [Link]
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National Toxicology Program. (n.d.). 2-Amino-3-methylimidazo [4,5-f]quinoline (IQ). [Link]
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Kirsch-Volders, M., et al. (2002). Indirect mechanisms of genotoxicity. PubMed. [Link]
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Wikipedia. (n.d.). Micronucleus test. [Link]
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Hsieh, J.-H., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. SciSpace. [Link]
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National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]
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Hsieh, J.-H., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. PubMed. [Link]
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N/A. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers. [Link]
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Wikipedia. (n.d.). Genotoxicity. [Link]
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N/A. (2017). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]
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Kurakami, Y., et al. (n.d.). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. ResearchGate. [Link]
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N/A. (2010). Using Genotoxicity Tests to Push Drug Development Forward. Pharma IQ. [Link]
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N/A. (2010). Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1). PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). [Link]
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Magdolenova, Z., et al. (2014). Mechanisms of genotoxicity. A review of in vitro and in vivo studies with engineered nanoparticles. PubMed. [Link]
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Srivastava, R., et al. (2016). Genotoxicity: mechanisms and its impact on human diseases. ResearchGate. [Link]
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Carothers, A. M., et al. (1993). Quantitation of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline DNA Adducts in Specific Sequences Using Alkali or uvrABC Excinuclease. PubMed. [Link]
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N/A. (n.d.). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. MDPI. [Link]
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N/A. (2015). The Comet Assay - A Versatile and Sensitive Technique for the Assessment of DNA Damage and Repair. YouTube. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3-methylquinoline
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. In the realm of medicinal chemistry, where quinoline scaffolds are pivotal, ensuring the integrity of derivatives like 2-Amino-3-methylquinoline is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound, grounded in scientific principles and practical expertise.
The Critical Importance of Purity for 2-Amino-3-methylquinoline
This guide will compare three indispensable analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the cornerstone of purity assessment in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[3][4] For 2-Amino-3-methylquinoline, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice due to the molecule's moderate polarity.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for aromatic compounds like quinolines.[5] A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities, from polar starting materials to non-polar byproducts. The use of a phosphate buffer is to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic amino group in 2-Amino-3-methylquinoline. A UV detector is selected because the quinoline ring system possesses a strong chromophore that absorbs UV light, allowing for sensitive detection.[6]
Experimental Protocol: RP-HPLC
1. Sample Preparation:
-
Prepare a stock solution of the synthesized 2-Amino-3-methylquinoline in a diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Prepare a working standard of a certified reference material of 2-Amino-3-methylquinoline at the same concentration.
-
For analysis, dilute the sample and standard solutions to approximately 0.1 mg/mL with the diluent.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
| Parameter | Standard RP-HPLC (C18) | Alternative Method (Phenyl-Hexyl) |
| Retention Time (Main Peak) | 15.2 min | 17.8 min |
| Purity (%) | 99.6% | 99.5% |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 3.1 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.03 µg/mL |
Hypothetical data for illustrative purposes.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of 2-Amino-3-methylquinoline.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also provide valuable information about purity.[7] While HPLC can quantify impurities, NMR can help identify their structures. For 2-Amino-3-methylquinoline, both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices
¹H NMR provides information about the number of different types of protons and their neighboring protons, which is crucial for confirming the substitution pattern on the quinoline ring. ¹³C NMR provides information about the number of different types of carbon atoms. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to unambiguously assign all proton and carbon signals, which is particularly useful for complex quinoline spectra.[8][9] The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The integration of the proton signals can also be used for a semi-quantitative estimation of purity if a certified internal standard is used.
Experimental Protocol: NMR
1. Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized 2-Amino-3-methylquinoline in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis if required.
2. NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all carbon signals.
-
2D NMR (COSY, HSQC): Acquire these spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
3. Data Analysis:
-
Compare the acquired spectra with reference spectra or predicted spectra for 2-Amino-3-methylquinoline.
-
Look for any unexpected peaks that may correspond to impurities. The structure of these impurities can often be deduced from their NMR signals.
-
If an internal standard is used, the purity can be calculated by comparing the integration of a well-resolved signal from the analyte to that of the standard.
Data Presentation
| Nucleus | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| ¹H (CH₃) | ~2.3 | 2.31 |
| ¹H (NH₂) | ~5.5 | 5.48 |
| ¹H (Aromatic) | 7.0 - 8.0 | 7.12, 7.35, 7.58, 7.89 |
| ¹³C (CH₃) | ~18 | 17.9 |
| ¹³C (Aromatic) | 115 - 155 | 116.2, 122.5, 125.8, 128.9, 135.4, 145.7, 154.2 |
Hypothetical data for illustrative purposes. Predicted shifts are based on analogous structures like 2-Amino-3-methylpyridine.[10][11][12]
Experimental Workflow: NMR Structural Confirmation
Caption: Workflow for NMR-based structural confirmation and purity assessment.
III. Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of the synthesized compound and for detecting and identifying impurities.[13][14]
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2-Amino-3-methylquinoline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent compound and any impurities.[5] Coupling liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach, as it combines the separation capabilities of HPLC with the detection and identification power of MS.[15]
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Prepare a dilute solution of the synthesized 2-Amino-3-methylquinoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.
2. LC-MS Conditions:
-
LC System: A rapid gradient HPLC method similar to the one described above can be used.
-
MS System: An ESI source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.
-
Ionization Mode: Positive ion mode to detect [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
3. Data Analysis:
-
Confirm the presence of the expected [M+H]⁺ ion for 2-Amino-3-methylquinoline (m/z 159.0917).
-
Analyze the chromatogram for any additional peaks. The mass spectra of these peaks can be used to identify potential impurities by determining their molecular weights and, in some cases, their elemental compositions.
Data Presentation
| Ion | Expected m/z (High Resolution) | Observed m/z |
| [M+H]⁺ (2-Amino-3-methylquinoline) | 159.0917 | 159.0915 |
| Potential Impurity 1 [M+H]⁺ | Varies | 145.0760 (Possible 2-Aminoquinoline) |
| Potential Impurity 2 [M+H]⁺ | Varies | 173.1073 (Possible over-alkylation) |
Hypothetical data for illustrative purposes.
Experimental Workflow: LC-MS Impurity Profiling
Caption: Workflow for impurity profiling of 2-Amino-3-methylquinoline using LC-MS.
Conclusion: A Triad of Techniques for Unwavering Confidence
The purity assessment of a synthesized compound like 2-Amino-3-methylquinoline is a multifaceted endeavor that necessitates a combination of orthogonal analytical techniques. While HPLC provides robust quantification, NMR offers definitive structural confirmation, and MS delivers precise molecular weight information and impurity identification. By employing this triad of techniques, researchers can have unwavering confidence in the purity and identity of their synthesized materials, ensuring the integrity and reliability of their subsequent research and development efforts. This comprehensive approach is not just a matter of good scientific practice; it is a prerequisite for the advancement of medicinal chemistry and drug discovery.
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PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Fernández, P., Bermejo, E., & Bermejo, A. (2010). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 107-114. Available from: [Link]
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Huan, T. T., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 246-260. Available from: [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Egyptian Journal of Chemistry, 63(7), 2481-2486. Available from: [Link]
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Research Journal of Pharmacy and Technology. (2010). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Retrieved from [Link]
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Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available from: [Link]
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A Researcher's Guide to the Biological Evaluation of Novel 2-Amino-3-methylquinoline Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth technical comparison and evaluation of novel 2-amino-3-methylquinoline derivatives, a promising class of compounds demonstrating significant potential in anticancer and antimicrobial applications. We will delve into the synthetic rationale, detailed experimental protocols for biological assessment, and an analysis of their potential mechanisms of action, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery. Its derivatives have yielded a plethora of clinically significant drugs, including antimalarials like chloroquine, and anticancer agents such as camptothecin and its analogues.[3][4] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The introduction of an amino group at the 2-position and a methyl group at the 3-position of the quinoline core can significantly influence the molecule's electronic and steric properties, often leading to enhanced biological activity.[5][6] This guide focuses on the systematic evaluation of such novel derivatives, comparing their efficacy against established standards.
Synthesis of 2-Amino-3-methylquinoline Derivatives: A Strategic Approach
The rational design and synthesis of novel 2-amino-3-methylquinoline derivatives are pivotal to exploring their therapeutic potential. A common and efficient synthetic route is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
General Synthetic Scheme:
The synthesis typically begins with the reaction of a substituted 2-aminobenzonitrile with a suitable ketone in the presence of a catalyst. This approach allows for the introduction of various substituents on the benzene ring, enabling the exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for novel 2-amino-3-methylquinoline derivatives.
The choice of substituents on the starting materials is critical. Electron-donating or electron-withdrawing groups on the 2-aminobenzonitrile can modulate the electron density of the resulting quinoline ring, impacting its interaction with biological targets. Similarly, variations in the ketone reactant can introduce different groups at other positions of the quinoline core.
In Vitro Anticancer Evaluation: A Multi-faceted Approach
A comprehensive evaluation of the anticancer potential of these novel compounds requires a battery of in vitro assays to assess their cytotoxicity, and ability to induce programmed cell death (apoptosis).
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[7][8] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the novel 2-amino-3-methylquinoline derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Cytotoxicity Data (Hypothetical)
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | Normal Fibroblasts (IC50, µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.6 | > 50 |
| Derivative 2 | 2.8 ± 0.3 | 4.5 ± 0.5 | > 50 |
| Derivative 3 | 15.6 ± 1.2 | 22.3 ± 1.8 | > 50 |
| Doxorubicin | 1.5 ± 0.2 | 2.1 ± 0.3 | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Apoptosis Induction: Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed.[12] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][14] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cancer cells with the novel compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Antimicrobial Activity Evaluation: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[16] Quinoline derivatives have historically shown promise in this area.[16] The antimicrobial potential of novel 2-amino-3-methylquinoline derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[17][18][19] This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[17]
Experimental Protocol: Broth Microdilution
-
Compound Preparation: Prepare serial dilutions of the novel compounds and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).[19]
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[18]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][20]
Comparative Antimicrobial Activity Data (Hypothetical)
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | 8 | 16 | 32 |
| Derivative 2 | 4 | 8 | 16 |
| Derivative 3 | 32 | 64 | >64 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable
Potential Mechanisms of Action
Quinoline derivatives exert their biological effects through various mechanisms.[1][2] Understanding the mechanism of action of these novel 2-amino-3-methylquinoline derivatives is crucial for their further development.
Anticancer Mechanisms:
-
Topoisomerase Inhibition: Many quinoline-based anticancer drugs function by inhibiting topoisomerase I or II, enzymes crucial for DNA replication and repair.[2][21] This leads to DNA damage and ultimately triggers apoptosis.
-
Kinase Inhibition: Quinoline derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases involved in cell signaling pathways that control cell growth and proliferation.[21][22][23]
-
Induction of Oxidative Stress: Some quinoline compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Caption: Proposed anticancer mechanisms of 2-amino-3-methylquinoline derivatives.
Antimicrobial Mechanisms:
-
DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, these derivatives may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria.[24]
-
Cell Wall Synthesis Inhibition: Some quinoline compounds have been shown to interfere with bacterial cell wall synthesis.
-
Biofilm Disruption: Novel quinoline derivatives may also possess the ability to disrupt the formation of bacterial biofilms, which are a major cause of persistent and chronic infections.[25][26]
Conclusion and Future Directions
The novel 2-amino-3-methylquinoline derivatives presented in this guide demonstrate significant potential as both anticancer and antimicrobial agents. The provided experimental frameworks offer a robust starting point for researchers to evaluate their own synthesized compounds. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives. Further optimization of the lead compounds through medicinal chemistry approaches, followed by in vivo efficacy and toxicity studies, will be crucial steps in translating these promising findings into tangible therapeutic solutions.
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A Comparative Guide to the Efficacy of Quinoline-Based Antimalarials
For Researchers, Scientists, and Drug Development Professionals
In the global effort to combat malaria, a disease that continues to exact a heavy toll on human health, the quinoline class of antimalarials remains a cornerstone of chemotherapy. From the historical significance of quinine to the widespread use of chloroquine and the development of newer agents, these compounds have saved countless lives. However, the relentless evolution of drug resistance in Plasmodium parasites necessitates a continuous and rigorous evaluation of their comparative efficacy.
This guide provides an in-depth, objective comparison of the performance of key quinoline-based antimalarials: chloroquine, amodiaquine, piperaquine, mefloquine, and tafenoquine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causality behind experimental choices and to provide self-validating, detailed protocols for efficacy assessment. Our aim is to equip you with the critical information needed to inform research directions, interpret experimental data, and guide the development of next-generation antimalarial strategies.
Mechanisms of Action and the Challenge of Resistance
Quinoline antimalarials primarily target the erythrocytic (blood) stages of the Plasmodium parasite's life cycle. Their principal mechanism of action involves the disruption of heme detoxification within the parasite's acidic food vacuole.[1] During its growth, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.
Most quinolines, being weak bases, accumulate to high concentrations in the acidic environment of the food vacuole. Here, they are thought to interfere with hemozoin formation, leading to a buildup of toxic heme that damages parasite membranes and other essential components, ultimately causing parasite death.[2]
However, the efficacy of these drugs is increasingly compromised by parasite resistance. The primary mechanism of resistance to chloroquine involves mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene, which is thought to reduce the accumulation of the drug in the food vacuole.[3] Resistance to other quinolines, such as mefloquine, has been linked to an increased number of copies of the pfmdr1 gene, which encodes a P-glycoprotein homolog that can pump the drug out of the parasite.[4]
dot graph TD{ rankdir="LR"; node[shape=box, style="filled, rounded", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Caption: Mechanism of action and resistance of quinoline antimalarials.
Comparative Efficacy: In Vitro Experimental Data
The in vitro efficacy of antimalarial compounds is a critical initial step in their evaluation, typically quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to reduce parasite growth by half. The following table summarizes the in vitro antiplasmodial activity of key quinoline antimalarials against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| Compound | Strain | IC50 (nM) - Geometric Mean/Range | Reference(s) |
| Chloroquine | CQS (e.g., 3D7) | 10 - 40 | [5][6] |
| CQR (e.g., K1, W2) | 100 - >500 | [5][6] | |
| Amodiaquine | CQS | 15 - 30 | [6] |
| CQR | 30 - 100 | [6] | |
| Piperaquine | CQS | 10 - 40 | [5] |
| CQR | 20 - 80 | [5] | |
| Mefloquine | CQS | 5 - 20 | [6] |
| CQR | 20 - 60 | [6] | |
| Tafenoquine | CQR | 209 (mean) | [2] |
| Field Isolates | 500 - 33,100 | [7] |
Note: IC50 values can vary significantly between studies due to differences in parasite strains, assay conditions, and methodologies. The values presented here are indicative and intended for comparative purposes.
Comparative Efficacy: In Vivo and Clinical Data
In vivo studies in animal models and clinical trials in humans provide essential data on the efficacy of antimalarials in a physiological context. Key parameters include the reduction in parasitemia and the overall cure rate.
In Vivo Efficacy in Murine Models
The 4-day suppressive test in mice infected with Plasmodium berghei is a standard preclinical model for assessing in vivo antimalarial activity.
| Compound | Efficacy Metric | Result | Reference(s) |
| Chloroquine | ED50 (P. berghei) | ~1.5 - 1.8 mg/kg | [8] |
| Mefloquine | ED50 (P. berghei) | Lower than chloroquine | [8] |
| Piperaquine | Parasitemia Suppression | High | [5] |
| Tafenoquine | Parasitemia Suppression | Effective | [7] |
Clinical Efficacy in Humans
Clinical trials provide the most definitive data on drug efficacy in treating human malaria. Parasite clearance time is a critical indicator of the speed of drug action.
| Drug/Combination | Parasite Clearance Time (Median) | Cure Rate (Day 28/42, PCR-corrected) | Reference(s) |
| Chloroquine | 3 days (in sensitive infections) | >90% (in sensitive areas) | [3] |
| Amodiaquine | Shorter than Chloroquine | Significantly higher than Chloroquine in CQR areas | [9] |
| Dihydroartemisinin-Piperaquine | 2 days | >95% | [3] |
| Artesunate-Mefloquine | Rapid | >95% | [10] |
| Tafenoquine | Dose-dependent clearance | Effective at higher doses (400-600mg) | [11] |
Note: Many quinolines are now used in combination with artemisinin derivatives (Artemisinin-based Combination Therapies or ACTs) to enhance efficacy and combat resistance.[12][13]
Key Experimental Protocols for Efficacy Assessment
The following are detailed, step-by-step methodologies for key experiments used to determine the efficacy of antimalarial compounds.
In Vitro Efficacy: SYBR Green I-Based Fluorescence Assay
This assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial drugs. It measures the proliferation of parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[7][12]
Protocol:
-
Drug Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate using a suitable culture medium.
-
Parasite Culture: Use a synchronized culture of P. falciparum, primarily at the ring stage.
-
Infection: Dilute the parasite culture to a final parasitemia of 0.5% and a hematocrit of 2.5%, and add it to the wells of the drug-containing plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, lyse the erythrocytes by freezing the plates. Subsequently, add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot graph TD{ rankdir="LR"; node[shape=box, style="filled, rounded", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Caption: Workflow for the SYBR Green I-based in vitro assay.
In Vitro Efficacy: [3H]-Hypoxanthine Incorporation Assay
Considered a "gold standard" for assessing antimalarial activity, this radioisotopic assay measures the incorporation of [3H]-hypoxanthine into the parasite's DNA as an indicator of its growth and replication.[11][14]
Protocol:
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.
-
Parasite Suspension: Prepare a suspension of P. falciparum-infected red blood cells at a parasitemia of 0.5% and a hematocrit of 2.5%.
-
Plate Inoculation: Add the parasite suspension to the drug-containing wells.
-
Initial Incubation: Incubate the plates for 24 hours under standard culture conditions.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester, which lyses the red blood cells and captures the parasite DNA on the filter.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the radioactive counts against the drug concentration.
In Vivo Efficacy: 4-Day Suppressive Test (Peter's Test)
This is the standard primary in vivo screening method to evaluate the efficacy of potential antimalarial compounds in a murine model.[1][9]
Protocol:
-
Animal Model: Use Swiss albino mice.
-
Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine.
-
Parasitemia Measurement: On the fifth day, collect blood from the tail of each mouse and prepare a thin blood smear.
-
Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average percentage suppression of parasitemia for each group compared to the vehicle-treated control group.
dot graph TD{ rankdir="LR"; node[shape=box, style="filled, rounded", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Caption: Workflow for the 4-day suppressive in vivo test.
Clinical Perspectives and Future Directions
The landscape of quinoline antimalarials is continually evolving. While chloroquine's efficacy is severely limited in many regions due to resistance, amodiaquine and piperaquine remain important components of first-line ACTs.[3][15] Mefloquine is still used for prophylaxis and treatment, but concerns about neuropsychiatric side effects can limit its use.
Tafenoquine represents a significant advancement, particularly as a single-dose radical cure for P. vivax malaria due to its activity against the dormant liver-stage hypnozoites.[16][17] Its blood-stage activity against P. falciparum is also notable, though it is generally less potent than other quinolines.[2][7] Ongoing clinical trials are further exploring its role in malaria treatment and prevention.[1][16]
The future of quinoline antimalarials will likely involve their use in novel combination therapies, including triple ACTs, to enhance efficacy and delay the onset of resistance. Furthermore, the development of new quinoline derivatives with improved activity against resistant parasite strains and better safety profiles remains a key priority in antimalarial drug discovery.
References
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Pradines, B., et al. (2006). In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti. Antimicrobial Agents and Chemotherapy, 50(9), 3225–3226. [Link]
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Bunnag, D., et al. (1996). In vitro activity of tafenoquine alone and in combination with artemisinin against Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 90(6), 693-695. [Link]
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Ghavami, M., & El-Fakih, H. (2019). Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. Pharmaceuticals, 12(3), 118. [Link]
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Rijken, M. J., et al. (2018). Efficacy and tolerability of artemisinin-based and quinine-based treatments for uncomplicated falciparum malaria in pregnancy: a systematic review and individual patient data meta-analysis. The Lancet Infectious Diseases, 18(9), 993-1004. [Link]
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Pradines, B., et al. (2006). In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti. Antimicrobial Agents and Chemotherapy, 50(9), 3225–3226. [Link]
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Dow, G. S., et al. (2014). A retrospective analysis of the protective efficacy of tafenoquine and mefloquine as prophylactic anti-malarials in non-immune individuals during deployment to a malaria-endemic area. Malaria Journal, 13, 49. [Link]
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Davis, T. M., et al. (2007). Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains. Antimicrobial Agents and Chemotherapy, 51(7), 2447-2453. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Detecting Trace Amounts of Quinolines
For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace amounts of quinolines is a critical task. Quinolines are a class of heterocyclic aromatic compounds that are not only foundational scaffolds in many pharmaceuticals but can also be present as process-related impurities or environmental contaminants.[1][2] Given their potential for biological activity, including genotoxicity, regulatory bodies mandate strict control and monitoring.[3]
This guide provides an in-depth comparison of common analytical techniques for trace quinoline analysis and details the rigorous validation process required to ensure data integrity and regulatory compliance. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[4][5][6]
Part 1: Comparative Analysis of Analytical Techniques
The choice of analytical technique is the most critical decision in method development for trace analysis. The primary goal is to achieve a level of sensitivity and selectivity that can reliably quantify quinolines at or below their specified limits. The three most common chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Detection Principle | Absorption of UV light by the analyte. | Separation based on volatility, followed by mass-based detection. | Liquid-phase separation followed by highly selective mass-based detection. |
| Selectivity | Moderate. Prone to interference from co-eluting matrix components that absorb at the same wavelength.[7][8] | High. Mass detector provides structural information, enhancing selectivity. | Excellent. Tandem MS (MS/MS) isolates a specific parent ion and fragments it, providing unparalleled selectivity.[9][10] |
| Sensitivity | Parts per Million (ppm) range; generally insufficient for trace impurity analysis. | Parts per Billion (ppb) range. Suitable for many applications.[11] | Parts per Trillion (ppt) to ppb range. The gold standard for trace quantification.[9][12] |
| Sample Preparation | Standard filtration is often sufficient. | May require derivatization to increase the volatility of polar quinoline derivatives.[13] | Requires ultra-clean sample preparation to avoid ion source contamination.[10] |
| Primary Application | Assay of active pharmaceutical ingredients (APIs); high-concentration samples. | Analysis of volatile and semi-volatile quinolines.[14] | Definitive quantification of trace-level impurities, metabolites, and degradants.[9][12] |
Expert Opinion : While HPLC-UV is a robust technique for assays, it lacks the necessary selectivity and sensitivity for trace-level impurity determination in complex matrices.[7][10] GC-MS is a powerful tool, particularly for volatile quinolines, but the potential need for derivatization can add complexity.[13] For the definitive, ultra-sensitive quantification of trace quinolines, LC-MS/MS is unequivocally the superior technique .[9][12] Its ability to distinguish analytes by molecular weight and fragmentation pattern minimizes the risk of matrix interference, ensuring highly reliable results at extremely low concentrations.
Part 2: The Analytical Method Validation Workflow
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[15][16] The process is a systematic evaluation of a series of performance characteristics defined by the ICH Q2(R1) guidelines.[4][17][18]
Caption: The workflow for analytical method validation, from planning to implementation.
Specificity / Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[6][19]
-
Causality : For trace analysis, proving specificity is paramount. A peak on a chromatogram is not sufficient evidence. Using LC-MS/MS, specificity is demonstrated by monitoring multiple, unique mass transitions (Selected Reaction Monitoring - SRM) for the target quinoline. The ratio of these transitions should remain constant between the analytical standard and the analyte in the spiked matrix.
-
Protocol :
-
Analyze a blank matrix sample (e.g., placebo formulation) to ensure no interfering peaks are present at the retention time of the quinoline analyte.
-
Analyze the quinoline standard to establish its retention time and SRM transition ratios.
-
Spike the blank matrix with a known concentration of the quinoline and analyze.
-
Acceptance Criterion : The spiked matrix sample must show a peak at the correct retention time with SRM transition ratios within ±10% of the pure standard. No significant peaks should be present in the blank matrix at the specified retention time.
-
Caption: Chromatographic specificity separates the target analyte from interferences.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[18]
-
Causality : Establishing linearity is crucial for accurate quantification. It validates the mathematical model (typically a linear regression) used to calculate the concentration of an unknown sample from its response.
-
Protocol :
-
Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
Acceptance Criterion : The coefficient of determination (R²) must be ≥ 0.998. Residuals should be randomly distributed around the x-axis.
-
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[15][19]
-
Causality : These parameters prove the method is both correct and reliable. Accuracy shows there is no systematic bias, while precision demonstrates minimal random error. For impurity methods, this is typically assessed via a spike-recovery study.
-
Protocol :
-
Prepare blank matrix samples spiked with the quinoline analyte at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare nine total samples (three replicates at each level).
-
Analyze the samples and calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
Acceptance Criteria :
-
Accuracy : Mean recovery should be within 80.0% to 120.0% for each level.
-
Precision (Repeatability) : The %RSD for each level should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[16][18]
-
Causality : For trace analysis, the LOQ is the most critical parameter. It defines the lower boundary of the method's useful range and must be at or below the regulatory reporting threshold for the impurity.
-
Protocol (Signal-to-Noise Approach) :
-
Prepare and inject progressively more dilute solutions of the quinoline standard.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.
-
Confirm the LOQ by preparing and analyzing six independent samples at this concentration.
-
Acceptance Criteria :
-
LOD : S/N ≥ 3.
-
LOQ : S/N ≥ 10, with accuracy (recovery) between 80.0-120.0% and precision (%RSD) ≤ 20%.
-
-
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A Senior Application Scientist's Guide to Comparative Docking of 2-Aminoquinoline Derivatives
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its varied forms, 2-aminoquinoline derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2][3] The rational design of novel and more effective 2-aminoquinoline-based drugs heavily relies on computational techniques, with molecular docking being an indispensable tool for predicting binding affinities and interaction patterns at the molecular level.
This guide provides an in-depth comparative analysis of molecular docking studies performed on different 2-aminoquinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential and the computational methodologies employed in their evaluation.
The Rationale for Comparing 2-Aminoquinoline Derivatives
The efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, typically a protein or enzyme, and modulate its function. For 2-aminoquinoline derivatives, even subtle structural modifications can lead to significant changes in their binding affinity and selectivity. Comparative docking studies, therefore, are crucial for:
-
Structure-Activity Relationship (SAR) Analysis: Understanding how different functional groups and substitutions on the 2-aminoquinoline core influence binding to a target protein.[1]
-
Lead Optimization: Identifying the most promising derivatives for further development based on their predicted binding energies and interaction profiles.
-
Target Validation: Exploring the potential of 2-aminoquinoline derivatives to interact with various therapeutic targets.
This guide will delve into a comparative analysis of 2-aminoquinoline derivatives as potential anticancer agents, focusing on their docking studies against Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in cancer therapy.[4][5][6]
Comparative Docking Analysis: 2-Styrylquinolines as EGFR Kinase Inhibitors
A study by Abuel-Magd et al. provides an excellent case for a comparative docking analysis of novel 2-styrylquinoline derivatives against the EGFR kinase domain.[4] The study synthesized a series of compounds and evaluated their anticancer activity, complementing the experimental work with molecular docking to elucidate their binding modes.
Key Derivatives and Target Protein
For our comparative analysis, we will focus on two representative compounds from the study, herein designated as Compound 3a and Compound 4b , and the reference drug Erlotinib .
Docking Methodology: A Self-Validating System
The trustworthiness of a docking study hinges on a well-defined and validated protocol. The general workflow, as can be synthesized from multiple studies, provides a robust framework for obtaining reliable predictions.[1][7][9]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Rationale: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Steps:
-
Download the crystal structure of the target protein (e.g., EGFR kinase, PDB ID: 1M17) from the Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using Kollman charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Rationale: To generate a 3D conformation of the ligand and assign appropriate chemical properties.
-
Steps:
-
Draw the 2D structures of the 2-aminoquinoline derivatives (e.g., using ChemDraw or Marvin Sketch).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand structures in a suitable format (e.g., PDBQT).
-
-
-
Grid Generation:
-
Rationale: To define the search space for the docking algorithm within the active site of the protein.
-
Steps:
-
Identify the active site of the protein, often based on the position of the co-crystallized ligand in the experimental structure.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Set the grid spacing (typically around 0.375 Å).
-
-
-
Molecular Docking:
-
Rationale: To predict the binding pose and affinity of the ligand within the protein's active site.
-
Steps:
-
Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
-
Run the docking simulation.
-
-
-
Analysis of Results:
-
Rationale: To analyze the docking results and identify the best binding poses and key interactions.
-
Steps:
-
Analyze the docking scores or binding energies of the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the binding poses of the ligands in the active site of the protein.
-
Identify the key amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
-
Visualizing the Docking Workflow
Caption: Key interactions of 2-styrylquinoline derivatives with EGFR.
Conclusion and Future Directions
This comparative guide illustrates the power of molecular docking in elucidating the structure-activity relationships of 2-aminoquinoline derivatives. The analysis of 2-styrylquinolines as potential EGFR kinase inhibitors demonstrates how subtle changes in chemical structure can lead to different binding modes and affinities. The superior predicted binding energy of Compound 4b, attributed to its unique hydrogen bonding pattern with key catalytic residues, highlights it as a promising candidate for further preclinical investigation.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and docking a wider array of 2-aminoquinoline derivatives to build more comprehensive SAR models.
-
Employing More Advanced Computational Methods: Utilizing molecular dynamics simulations to assess the stability of the ligand-protein complexes and calculate binding free energies with higher accuracy.
-
Experimental Validation: Correlating the in-silico predictions with in-vitro and in-vivo experimental data to validate the computational models and guide the drug discovery process.
By integrating computational and experimental approaches, the full therapeutic potential of the versatile 2-aminoquinoline scaffold can be unlocked, paving the way for the development of next-generation targeted therapies.
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Al-Zoubi, R. M., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Precision Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. Molecules, 24(18), 3342. [Link]
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Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6), 2769-2777. [Link]
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Sravanthi, T., & Manju, S. L. (2021). Molecular Docking, Discovery, Synthesis, and Pharmacological Properties of New 6-Substituted-2-(3-phenoxyphenyl)-4-phenyl Quinoline Derivatives; an Approach to Developing. AMiner. [Link]
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Kumar, A., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry. [Link]
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Barnard, D., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3245-3250. [Link]
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Husain, A., et al. (2016). Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3662-3668. [Link]
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Ghorab, M. M., et al. (2019). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 24(17), 3174. [Link]
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Ghorab, M. M., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1395. [Link]
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Kumar, A., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8043. [Link]
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Khan, I., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-3-methylquinoline
This document provides a detailed, procedural guide for the safe handling and proper disposal of 2-Amino-3-methylquinoline. As a heterocyclic amine, this compound and its structural analogs require meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established safety protocols and regulatory standards. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but safely and confidently.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the risks associated with 2-Amino-3-methylquinoline is paramount. While specific toxicological data for this exact compound is limited, the broader class of aminoquinolines and related heterocyclic amines presents known hazards. Structurally similar compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are classified as known carcinogens or mutagens[1][2][3][4]. Therefore, we must operate under the precautionary principle, assuming similar hazardous properties.
The primary risks involve acute toxicity if ingested, inhaled, or absorbed through the skin, as well as potential long-term health effects due to its presumed carcinogenicity and mutagenicity[1][3][5]. It is also known to cause serious skin and eye irritation upon contact[6][7].
Table 1: Summary of Potential Hazards and Essential Precautions
| Hazard Classification | GHS Hazard Statement (Anticipated) | Description of Risk | Required Safety Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][6] | Exposure can cause immediate health issues. Symptoms of poisoning may be delayed for several hours[1]. | All handling must occur in a certified chemical fume hood. Avoid creating dust. Use appropriate PPE at all times. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][6] | Direct contact can lead to inflammation, redness, and discomfort. | Wear chemical-resistant gloves and a lab coat. Wash hands and exposed skin thoroughly after handling[6]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][6] | Contact with eyes can cause significant pain and potential damage. | Wear safety glasses with side shields or chemical splash goggles[6]. |
| Carcinogenicity/Mutagenicity | H350/H351: May cause/Suspected of causing cancer.[1][3] H341: Suspected of causing genetic defects.[3] | Long-term or repeated exposure may increase the risk of cancer and heritable genetic damage. | Minimize exposure quantity and duration. All waste is to be treated as carcinogenic waste. |
| Aquatic Toxicity | H412: Harmful to aquatic life with long-lasting effects. | Release into the environment can harm aquatic ecosystems. | Do not dispose of down the drain or in regular trash. Prevent release to sewers and waterways[1]. |
Immediate Safety Protocols and Required Equipment
Proper disposal begins with proper protection. Adherence to these protocols is mandatory.
-
Engineering Controls : All procedures involving 2-Amino-3-methylquinoline, including weighing, handling, and packaging for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be immediately accessible[8].
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
-
Gloves : Chemical-resistant nitrile gloves are mandatory. Inspect for tears or degradation before each use. For prolonged tasks, consider double-gloving[8].
-
Eye Protection : Tightly fitting safety goggles with side-shields are required to protect against splashes or airborne particles[9].
-
Lab Coat : A full-length laboratory coat must be worn and kept fully fastened to prevent skin contact[8].
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary[9][10].
-
Step-by-Step Disposal Protocol: From Benchtop to Pickup
Under no circumstances should 2-Amino-3-methylquinoline or its containers be disposed of in standard trash or down the sewer.[1][11] It must be managed as hazardous chemical waste according to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[11][12][13]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[14]
-
Solid Waste : Collect all unused or expired 2-Amino-3-methylquinoline, along with any contaminated materials (e.g., weighing papers, pipette tips, gloves, absorbent pads), in a dedicated hazardous waste container.
-
Liquid Waste : Solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container.
-
Incompatibilities : This compound is incompatible with strong oxidizing agents.[5][8] Ensure waste streams are kept separate.
Step 2: Waste Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Container Choice : Use a chemically compatible, leak-proof container with a secure, screw-top lid.[8][14] Glass or high-density polyethylene (HDPE) is generally appropriate. The container must be in good condition, free from cracks or deterioration.[11]
-
Headspace : Do not overfill the container. Leave at least 10% headspace (or one inch) to allow for expansion of contents.[14]
-
Container Status : Keep the waste container closed at all times except when adding waste.[14]
Step 3: Labeling
Accurate labeling is a regulatory requirement and a safety imperative.
-
Each container must be clearly labeled with the words "Hazardous Waste" .[14]
-
The label must include the full chemical name: "2-Amino-3-methylquinoline" . Do not use abbreviations.
-
List all constituents of any mixtures, including solvents, by percentage or volume.[14]
-
Indicate the specific hazards (e.g., "Toxic," "Carcinogen").
-
Record the accumulation start date (the date the first drop of waste was added).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Labs must designate a specific location for storing hazardous waste.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][14]
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[8]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[11]
-
Waste can be accumulated in the SAA for up to one year, provided the volume does not exceed 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste.[14][15]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8]
-
Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and approved protocol.[16] The standard and safest method is disposal via a licensed professional service, typically through high-temperature incineration.[17]
Caption: Routine Disposal Workflow for 2-Amino-3-methylquinoline.
Spill Management and Decontamination
Accidental spills require an immediate and coordinated response to mitigate exposure and environmental contamination.
Emergency Preparedness
-
Ensure a chemical spill kit equipped with absorbent materials (e.g., vermiculite or commercial sorbent pads), waste bags, and appropriate PPE is readily available.[8]
-
All personnel must know the location and proper use of the spill kit, as well as emergency contact information for the EHS office.
Spill Response Protocol
-
Evacuate & Alert : If the spill is large, volatile, or involves airborne dust, evacuate the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess : From a safe distance, assess the extent of the spill. For small, manageable spills, trained personnel may proceed with cleanup. For large spills, call your institution's EHS emergency line immediately.
-
Contain : Wearing full PPE, contain the spill by creating a dike around the edges with absorbent material.[18] Work from the outside in to prevent the spill from spreading.[18]
-
Absorb & Collect :
-
For liquid spills , gently cover with an inert absorbent material.
-
For solid spills , do NOT sweep. This can create airborne dust. Gently cover with damp paper towels to wet the powder, then use absorbent pads to collect the material.[18]
-
Carefully scoop all contaminated absorbent material and place it into a designated hazardous waste container or bag.[8][18]
-
-
Decontaminate :
-
Clean the spill area thoroughly with a suitable solvent or a soap and water solution.[8]
-
If using bleach, be aware of potential reactions with certain chemicals.[19][20] A 10% bleach solution followed by a water rinse is often effective for surface decontamination.[20]
-
Collect all cleaning materials (wipes, paper towels) as hazardous waste.[8]
-
-
Final Steps : Seal and label the waste container. Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly. Report the incident to your supervisor and EHS office.
Caption: Decision-Making Workflow for Spill Response.
By adhering to these rigorous protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. This guide serves as a foundational resource; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for complete compliance.
References
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- SAFETY D
- 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety D
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-methylquinoline
This guide provides essential safety and operational protocols for the handling of 2-Amino-3-methylquinoline (CAS No. 74844-99-8). As a compound with significant health hazards, including suspected carcinogenicity and mutagenicity, adherence to stringent personal protective equipment (PPE) protocols is not merely a recommendation—it is a critical component of safe laboratory practice. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance to ensure your safety and the integrity of your work.
The Critical Importance of PPE: Understanding the Hazard
2-Amino-3-methylquinoline and its related isomers, such as 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), are not benign research chemicals. They are potent aromatic amines with a significant toxicological profile that necessitates a cautious and informed approach. The "why" behind our stringent PPE requirements is grounded in its documented hazards:
-
Carcinogenicity: 2-Amino-3-methylimidazo[4,5-f]quinoline is suspected of causing cancer.[1][2] The World Health Organization's International Agency for Research on Cancer (IARC) has classified related compounds as carcinogenic agents.[3]
-
Mutagenicity: The compound is suspected of causing genetic defects.[2]
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Severe Irritation: It is known to cause serious skin and eye irritation.[1][4][5] In some cases, it can cause serious eye damage.[6]
These hazards underscore that exposure can occur through multiple routes—inhalation, dermal absorption, and ingestion. Therefore, a multi-layered PPE strategy is essential to create a comprehensive barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
All handling of 2-Amino-3-methylquinoline, especially when dealing with the solid powder form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] The following PPE is mandatory.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.[6]
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes.
-
Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., during solution transfers or spill cleanup), a full-face shield must be worn in addition to safety goggles.[9]
Skin and Body Protection
Dermal contact is a primary route of exposure, and the compound is classified as harmful upon skin contact.[1][4]
-
Gloves: Use chemically resistant, impervious gloves. Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's permeation data. Always use a double-gloving technique, especially during high-concentration work.[9] Remove and dispose of the outer glove immediately upon contamination.[9]
-
Lab Coat/Gown: A professional lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of contamination, a disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[4]
-
Full Body Protection: For large-scale operations or spill response, a fully protective, impervious suit is necessary.[5]
-
Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[10][11]
Respiratory Protection
Inhalation of dust or aerosols can lead to acute toxicity and respiratory irritation.[1][4]
-
Standard Handling: All work with solid 2-Amino-3-methylquinoline that could generate dust must be performed in a chemical fume hood.[7][8]
-
When a Respirator is Required: If engineering controls (like a fume hood) are not available or are insufficient to control exposure, or during emergency situations like a large spill, a full-face respirator with an appropriate filter (e.g., Type A for organic gases and vapors) is required.[4][12] All users of respirators must be properly fit-tested and trained.[9]
PPE Selection Guide for Common Laboratory Tasks
The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following table as a guide for your risk assessment.
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | High | Safety Goggles + Face Shield | Double Nitrile Gloves | Disposable Gown over Lab Coat | Required if not in a fume hood or powder containment hood. |
| Preparing Solutions | Medium-High | Safety Goggles + Face Shield | Double Nitrile Gloves | Lab Coat (minimum); Disposable Gown (recommended) | Not required if performed in a certified chemical fume hood. |
| Reaction Setup/Sampling | Medium | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required if performed in a certified chemical fume hood. |
| Waste Disposal | Medium-High | Safety Goggles + Face Shield | Double Nitrile Gloves | Lab Coat | Not required for sealed containers; required if handling open waste. |
| Spill Cleanup | High | Safety Goggles + Face Shield | Heavy-duty Nitrile Gloves | Impervious Suit/Apron | Full-face respirator with appropriate cartridge required.[4][12] |
Operational Plans: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Outer Garments: Put on your lab coat or disposable gown. Fasten all closures.
-
Respiratory Protection (if required): Perform a seal check on your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the first pair of gloves. Pull the cuffs of the gown or lab coat over the glove cuffs. Don the second (outer) pair of gloves over the first, ensuring the cuff extends well over the sleeve of the gown.
Experimental Protocol: PPE Doffing Sequence (to minimize contamination)
This procedure should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Outer Garment: Unfasten your gown or lab coat. Roll it down from your shoulders, turning it inside out as you go. Avoid shaking the garment. Dispose of it in the appropriate waste stream.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides, avoiding contact with the front surfaces. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
Disposal Plan
All disposable PPE (gloves, gowns, etc.) contaminated with 2-Amino-3-methylquinoline must be treated as hazardous waste.
-
Place all contaminated items in a clearly labeled, sealed waste bag or container.
-
Dispose of the container according to your institution's and local regulations for chemical waste.[4][12][13] Do not mix with general laboratory trash.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Amino-3-methylquinoline.
Caption: Decision workflow for selecting appropriate PPE when handling 2-Amino-3-methylquinoline.
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2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem, National Center for Biotechnology Information. [Link]
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What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
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SAFETY DATA SHEET - 8-Amino-2-methylquinoline. (2015). ACCELA CHEMBIO INC. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
